molecular formula C28H40N2O6 B10787851 J-104129

J-104129

Cat. No.: B10787851
M. Wt: 500.6 g/mol
InChI Key: HUCQUCITPHOUAC-DSSYAJFBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

J-104129 is a useful research compound. Its molecular formula is C28H40N2O6 and its molecular weight is 500.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-but-2-enedioic acid;(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)piperidin-4-yl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N2O2.C4H4O4/c1-19(2)9-8-16-26-17-14-22(15-18-26)25-23(27)24(28,21-12-6-7-13-21)20-10-4-3-5-11-20;5-3(6)1-2-4(7)8/h3-5,9-11,21-22,28H,6-8,12-18H2,1-2H3,(H,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1+/t24-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCQUCITPHOUAC-DSSYAJFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCN1CCC(CC1)NC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCCN1CCC(CC1)NC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

J-104129: An In-Depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism: Selective Muscarinic M3 Receptor Antagonism

J-104129 is a potent and selective antagonist of the muscarinic M3 acetylcholine (B1216132) receptor.[1][2][3] Its mechanism of action is centered on its high-affinity binding to M3 receptors, thereby competitively inhibiting the binding of the endogenous neurotransmitter, acetylcholine (ACh). This antagonistic action is particularly relevant in the context of obstructive airway diseases, as the M3 receptor is the primary mediator of ACh-induced bronchoconstriction.[1]

This compound, chemically identified as (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide, demonstrates a significant selectivity for the M3 receptor subtype over the M2 subtype, with an approximate 120-fold greater affinity for M3.[1] This selectivity is crucial as M2 receptors are involved in cardiac function, and antagonism of M2 receptors can lead to undesirable cardiovascular side effects.

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the potency and selectivity of this compound.

Table 1: Receptor Binding Affinity (Ki)

Receptor SubtypeKi (nM)Species
Human Muscarinic M119Human
Human Muscarinic M2490Human
Human Muscarinic M34.2Human

Data sourced from multiple references.[1][2][3]

Table 2: Functional Antagonism (KB and ED50)

ParameterValueAssaySpecies
KB3.3 nMAcetylcholine-induced contraction in isolated tracheaRat
ED500.58 mg/kgAcetylcholine-induced bronchoconstriction (oral administration)Rat

Data sourced from multiple references.[1]

Signaling Pathway of M3 Receptor Antagonism

The antagonism of the M3 receptor by this compound interrupts a well-defined signaling cascade that leads to smooth muscle contraction. The following diagram illustrates this pathway.

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds and Activates J104129 This compound J104129->M3R Binds and Inhibits Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates Ca2_release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca2_release Ca2_increase Increased Intracellular Ca²⁺ Ca2_release->Ca2_increase Contraction Smooth Muscle Contraction Ca2_increase->Contraction Leads to

M3 Receptor Signaling Pathway and this compound Inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on established pharmacological procedures.

Radioligand Binding Assay for Receptor Affinity (Ki)

This experiment determines the affinity of this compound for different muscarinic receptor subtypes.

Radioligand_Binding_Workflow prep 1. Membrane Preparation - Homogenize cells expressing a specific muscarinic receptor subtype. incubation 2. Incubation - Incubate membranes with a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of this compound. prep->incubation separation 3. Separation - Separate bound from free radioligand by rapid filtration through glass fiber filters. incubation->separation counting 4. Quantification - Measure radioactivity on the filters using a scintillation counter. separation->counting analysis 5. Data Analysis - Plot the displacement curves and calculate the IC50 value. - Convert IC50 to Ki using the Cheng-Prusoff equation. counting->analysis

Workflow for Radioligand Binding Assay.

Methodology:

  • Membrane Preparation:

    • Cells (e.g., CHO cells) stably expressing a single subtype of human muscarinic receptor (M1, M2, or M3) are harvested.

    • The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Binding Assay:

    • In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine).

    • A range of concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist like atropine.

    • The mixture is incubated to allow binding to reach equilibrium.

  • Separation and Quantification:

    • The incubation mixture is rapidly filtered through glass fiber filters to trap the membranes with bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding at each concentration of this compound is calculated by subtracting the non-specific binding from the total binding.

    • The data is plotted as the percentage of specific binding versus the log concentration of this compound to generate a competition curve.

    • The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

    • The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Rat Trachea Assay for Functional Antagonism (KB)

This ex vivo experiment assesses the functional antagonistic potency of this compound on smooth muscle contraction.

Isolated_Trachea_Workflow prep 1. Tissue Preparation - Isolate the trachea from a rat and cut it into rings. mounting 2. Mounting - Suspend the tracheal rings in an organ bath containing physiological salt solution, aerated with 95% O₂ / 5% CO₂ at 37°C. prep->mounting equilibration 3. Equilibration - Allow the tissue to equilibrate under a resting tension. mounting->equilibration contraction 4. Contraction Studies - Generate a cumulative concentration-response curve for acetylcholine (ACh). - Incubate the tissue with this compound. - Generate a second ACh concentration-response curve in the presence of this compound. equilibration->contraction analysis 5. Data Analysis - Measure the rightward shift of the ACh concentration-response curve. - Calculate the pA₂ value or KB from the Schild plot analysis. contraction->analysis

Workflow for Isolated Rat Trachea Assay.

Methodology:

  • Tissue Preparation:

    • Male Sprague-Dawley rats are euthanized, and the tracheas are carefully excised.

    • The trachea is cleaned of adhering connective tissue and cut into rings.

  • Organ Bath Setup:

    • The tracheal rings are suspended between two hooks in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.

    • One hook is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.

  • Experimental Procedure:

    • The tracheal rings are allowed to equilibrate under a basal tension.

    • A cumulative concentration-response curve to acetylcholine is generated to establish a baseline contractile response.

    • The tissues are washed and then incubated with a fixed concentration of this compound for a predetermined period.

    • A second cumulative concentration-response curve to acetylcholine is then generated in the presence of this compound.

  • Data Analysis:

    • The antagonistic effect of this compound is quantified by the rightward shift of the acetylcholine concentration-response curve.

    • The data is analyzed using a Schild plot to determine the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50. The KB (equilibrium dissociation constant for the antagonist) can be derived from this analysis.

In Vivo Bronchoconstriction Assay in Anesthetized Rats (ED50)

This in vivo experiment evaluates the efficacy of orally administered this compound in preventing acetylcholine-induced bronchoconstriction.

Methodology:

  • Animal Preparation:

    • Rats are anesthetized, and the trachea is cannulated for artificial ventilation.

    • A catheter is inserted into a jugular vein for the administration of acetylcholine.

    • Bronchoconstriction is measured as an increase in pulmonary resistance and a decrease in dynamic lung compliance.

  • Drug Administration:

    • This compound is administered orally at various doses to different groups of rats.

    • A control group receives the vehicle.

  • Bronchoconstriction Challenge:

    • After a specified time following the oral administration of this compound or vehicle, bronchoconstriction is induced by an intravenous injection of acetylcholine.

    • The resulting changes in pulmonary resistance and compliance are recorded.

  • Data Analysis:

    • The inhibitory effect of this compound on the acetylcholine-induced bronchoconstriction is calculated for each dose.

    • The ED50 (the dose of this compound that produces 50% of the maximal inhibition of the bronchoconstrictor response) is determined by plotting the percentage of inhibition against the log dose of this compound.

References

J-104129: A Technical Guide to its M3 Muscarinic Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of J-104129, a potent and selective antagonist for the M3 muscarinic acetylcholine (B1216132) receptor. The information compiled herein focuses on its receptor binding profile, functional activity, and the experimental methodologies used for its characterization.

Core Compound Information

This compound is chemically identified as (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide.[1] It was developed as a highly selective antagonist for the M3 muscarinic receptor, with potential therapeutic applications in conditions characterized by smooth muscle hyperactivity, such as obstructive airway diseases.[1]

Quantitative Data Summary

The selectivity of this compound has been primarily characterized through its binding affinity for the M3 and M2 muscarinic receptor subtypes. The following tables summarize the available quantitative data from in vitro and in vivo studies.

Table 1: Muscarinic Receptor Binding Affinity of this compound
Receptor SubtypeKi (nM)SpeciesSource
M3 4.2Human[1][2]
M2 490Human[1]
M1 Data not available--
M4 Data not available--
M5 Data not available--

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Based on the available data, this compound exhibits a 120-fold selectivity for the M3 receptor over the M2 receptor.[1]

Table 2: Functional Antagonism and In Vivo Efficacy of this compound
AssayParameterValueSpecies/ModelSource
Isolated Trachea AssayKB (nM)3.3Rat[1]
In Vivo BronchoconstrictionED50 (mg/kg, p.o.)0.58Rat[1][2]

KB (Equilibrium Dissociation Constant of an Antagonist): The concentration of antagonist that requires a doubling of the agonist concentration to produce the same response. ED50 (Median Effective Dose): The dose that produces a therapeutic effect in 50% of the population.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound and the methods used to characterize it, the following diagrams illustrate the M3 receptor signaling pathway and a typical experimental workflow for determining binding affinity.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_cyto->Response PKC->Response ACh Acetylcholine (ACh) ACh->M3R Binds & Activates J104129 This compound J104129->M3R Binds & Blocks

M3 Muscarinic Receptor Signaling Pathway.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane 1. Prepare cell membranes expressing M3 receptors Incubate 4. Incubate membranes, radioligand, and this compound together Membrane->Incubate Radioligand 2. Prepare radioligand (e.g., [³H]-NMS) Radioligand->Incubate Competitor 3. Prepare serial dilutions of this compound Competitor->Incubate Filter 5. Separate bound from free radioligand via vacuum filtration Incubate->Filter Count 6. Quantify bound radioactivity using scintillation counting Filter->Count Analyze 7. Analyze data to determine IC₅₀ and calculate Ki Count->Analyze

Workflow for a Radioligand Displacement Binding Assay.

Experimental Protocols

The characterization of this compound involves several key experimental procedures. The following sections detail the generalized protocols for these assays.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To measure the ability of this compound to displace a known radiolabeled ligand from muscarinic receptors.

  • Materials:

    • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human recombinant M2 or M3 muscarinic receptors.

    • Radioligand: Typically [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

    • Test compound: this compound.

    • Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., atropine).

    • Assay buffer (e.g., phosphate-buffered saline).

    • Glass fiber filters.

    • Scintillation fluid.

  • Procedure:

    • Cell membranes expressing the target receptor are incubated in the assay buffer.

    • A fixed concentration of the radioligand ([³H]-NMS) is added to the incubation mixture.

    • Varying concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

    • A parallel set of experiments is conducted in the presence of a high concentration of a non-labeled antagonist to determine non-specific binding.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Calcium Mobilization

This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a key downstream event of M3 receptor activation.

  • Objective: To determine the functional potency of this compound as an M3 receptor antagonist.

  • Materials:

    • CHO cells stably expressing the human M3 receptor.

    • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • A muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine).

    • Test compound: this compound.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Procedure:

    • CHO-M3 cells are seeded in a multi-well plate and cultured to an appropriate confluency.

    • The cells are loaded with a calcium-sensitive fluorescent dye, which enters the cells and is cleaved to its active, fluorescent form.

    • The cells are then incubated with varying concentrations of this compound or vehicle.

    • A fixed concentration of a muscarinic agonist (e.g., carbachol) is added to stimulate the M3 receptors.

    • The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a plate reader.

  • Data Analysis:

    • The ability of this compound to inhibit the agonist-induced calcium response is quantified.

    • The concentration of this compound that produces a 50% inhibition of the maximal agonist response (IC50) is determined.

    • This data can be used to calculate a functional measure of antagonist potency, such as the pA2 value from a Schild analysis.

Functional Assays: Inositol (B14025) Phosphate Accumulation

This assay provides another measure of M3 receptor functional activity by quantifying the production of inositol phosphates, a second messenger in the Gq signaling pathway.

  • Objective: To assess the antagonistic effect of this compound on agonist-stimulated phosphoinositide hydrolysis.

  • Materials:

    • Cells expressing the M3 receptor (e.g., CHO-M3 cells).

    • [³H]-myo-inositol for radiolabeling of cellular phosphoinositides.

    • A muscarinic agonist (e.g., carbachol).

    • Test compound: this compound.

    • Lithium chloride (LiCl) to inhibit inositol monophosphatase and allow for the accumulation of inositol phosphates.

    • Reagents for extraction and separation of inositol phosphates (e.g., trichloroacetic acid, Dowex anion-exchange resin).

  • Procedure:

    • Cells are incubated overnight with [³H]-myo-inositol to label the cellular phosphoinositide pool.

    • The cells are pre-incubated with LiCl.

    • Varying concentrations of this compound are added, followed by a fixed concentration of the muscarinic agonist.

    • The incubation is stopped, and the cells are lysed.

    • The total [³H]-inositol phosphates are separated from the free [³H]-myo-inositol using anion-exchange chromatography.

    • The amount of radioactivity corresponding to the accumulated inositol phosphates is quantified by scintillation counting.

  • Data Analysis:

    • The inhibitory effect of this compound on the agonist-induced accumulation of inositol phosphates is determined.

    • An IC50 value is calculated, representing the concentration of this compound that causes a 50% reduction in the agonist-stimulated response.

This technical guide provides a comprehensive overview of the M3 receptor selectivity of this compound based on publicly available data. The high selectivity for the M3 over the M2 receptor subtype, demonstrated through both binding and functional assays, underscores its potential as a targeted therapeutic agent. The detailed experimental protocols offer a foundational understanding of the methodologies employed in the characterization of such compounds.

References

J-104129: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of the potent and selective muscarinic M3 receptor antagonist, J-104129. This guide details its chemical structure, physicochemical and pharmacological properties, and the experimental protocols for its synthesis and biological evaluation.

Core Chemical and Physical Properties

This compound, also known by its IUPAC name (αR)-α-Cyclopentyl-α-hydroxy-N-[1-(4-methyl-3-pentenyl)-4-piperidinyl]benzeneacetamide, is a well-characterized small molecule with significant potential in respiratory research.[1] Its fumarate (B1241708) salt is the commonly used form in experimental studies.

Table 1: Physicochemical Properties of this compound Fumarate

PropertyValueReference
Molecular Formula C₂₈H₄₀N₂O₆[1]
Molecular Weight 500.63 g/mol
Appearance White to off-white powder
Solubility Soluble in DMSO and ethanol
SMILES O=C(O)/C=C/C(O)=O.CC(C)=CCCN(CC1)CCC1NC(--INVALID-LINK--(O)C3=CC=CC=C3)=O
CAS Number 257603-40-0[1]

Pharmacological Profile

This compound is a highly selective antagonist of the muscarinic M3 receptor, a key player in smooth muscle contraction and glandular secretion. Its selectivity for the M3 subtype over the M2 subtype is a critical feature, as this profile suggests a lower potential for cardiac side effects associated with M2 receptor blockade.

Table 2: Pharmacological Properties of this compound

ParameterReceptor SubtypeValueSpeciesReference
Ki (Binding Affinity) Human M119 nMHuman
Human M2490 nMHuman[1]
Human M34.2 nMHuman[1]
KB (Functional Antagonism) Rat Trachea M33.3 nMRat
Rat Right Atria M2170 nMRat

Mechanism of Action and Signaling Pathway

As a muscarinic M3 receptor antagonist, this compound competitively blocks the binding of the endogenous neurotransmitter acetylcholine (B1216132) (ACh) to M3 receptors. These receptors are primarily coupled to the Gq family of G proteins. Upon activation by an agonist, the M3 receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevated intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), ultimately leading to smooth muscle contraction and other cellular responses. By blocking the initial binding of ACh, this compound effectively inhibits this entire downstream signaling pathway.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds & Activates J104129 This compound J104129->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response Leads to

Figure 1. this compound antagonism of the M3 muscarinic receptor signaling pathway.

Experimental Protocols

The following are detailed methodologies for the synthesis and key pharmacological assays of this compound, based on published literature.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, with a key step being the stereoselective synthesis of the (R)-α-cyclopentylmandelic acid core. The following is a summarized workflow:

Synthesis_Workflow Start Starting Materials: (R)-Mandelic Acid Derivative & 1-bromo-4-methyl-3-pentene Step1 Coupling Reaction Start->Step1 Intermediate1 N-(1-(4-methylpent-3-en-1-yl)piperidin-4-yl)acetamide Step1->Intermediate1 Step2 Hydrolysis Intermediate1->Step2 Intermediate2 1-(4-methylpent-3-en-1-yl)piperidin-4-amine Step2->Intermediate2 Step3 Amide Coupling with (R)-α-cyclopentylmandelic acid Intermediate2->Step3 Final This compound Step3->Final

Figure 2. Simplified synthetic workflow for this compound.

A detailed, step-by-step synthesis protocol can be found in the primary literature, including purification and characterization methods such as NMR and mass spectrometry.

Muscarinic Receptor Binding Assay

This protocol outlines the methodology to determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.

Materials:

  • Membrane preparations from cells expressing human M1, M2, or M3 receptors.

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

  • Scintillation cocktail and a scintillation counter.

  • Glass fiber filters.

Procedure:

  • In a 96-well plate, add the assay buffer, cell membrane preparation, and varying concentrations of this compound.

  • Initiate the binding reaction by adding a fixed concentration of [³H]-NMS.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).

  • Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.

Acetylcholine-Induced Bronchoconstriction Functional Assay

This in vivo assay evaluates the functional antagonism of this compound on airway smooth muscle contraction.

Materials:

  • Male Sprague-Dawley rats.

  • This compound for oral administration.

  • Acetylcholine (ACh) solution for intravenous injection.

  • Anesthesia (e.g., pentobarbital).

  • Apparatus for measuring respiratory resistance.

Procedure:

  • Anesthetize the rats and cannulate the trachea for artificial ventilation.

  • Insert a catheter into the jugular vein for drug administration.

  • Measure the baseline respiratory resistance.

  • Administer this compound orally at various doses.

  • After a specified time (e.g., 1 hour), induce bronchoconstriction by intravenous injection of a submaximal dose of ACh.

  • Measure the peak increase in respiratory resistance.

  • The inhibitory effect of this compound is calculated as the percentage reduction in the ACh-induced increase in respiratory resistance compared to a vehicle-treated control group.

  • Determine the ED₅₀ value (the dose of this compound that produces 50% of the maximal inhibition).

Conclusion

This compound is a valuable research tool for investigating the role of the muscarinic M3 receptor in various physiological and pathological processes, particularly in the context of respiratory diseases. Its high selectivity for the M3 over the M2 receptor subtype makes it a more targeted pharmacological probe compared to non-selective muscarinic antagonists. The detailed protocols provided in this guide should enable researchers to effectively synthesize and evaluate this compound in their own experimental settings.

References

J-104129: A Technical Guide to a Selective Muscarinic M3 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

J-104129 is a potent and selective antagonist of the muscarinic M3 acetylcholine (B1216132) receptor.[1] Developed as a member of a novel class of 4-acetamidopiperidine (B1270075) derivatives, its high affinity for the M3 receptor subtype over other muscarinic receptors, particularly the M2 subtype, has positioned it as a valuable tool in pharmacological research and a potential therapeutic agent, notably in the context of respiratory diseases. This technical guide provides a comprehensive overview of this compound, including its binding affinity, functional activity, and detailed experimental protocols for its characterization.

Core Data: Receptor Binding and Functional Antagonism

The selectivity of this compound is a key attribute, demonstrated by its differential binding affinities and functional antagonism across various muscarinic receptor subtypes.

Table 1: Muscarinic Receptor Binding Affinities of this compound
Receptor SubtypeTest SystemRadioligandKi (nM)
Human M2CHO CellsNot Specified490[1]
Human M3CHO CellsNot Specified4.2[1]

This table summarizes the equilibrium dissociation constants (Ki) of this compound for human M2 and M3 muscarinic receptors expressed in Chinese Hamster Ovary (CHO) cells. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Antagonist Potency of this compound
Receptor SubtypeTissue/Cell PreparationAgonistpA2 / KB (nM)
M3Isolated Rat TracheaAcetylcholine3.3 (KB)[1]

This table presents the functional antagonist potency of this compound, expressed as the KB value, in an isolated tissue preparation. The KB represents the concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.

Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects through various signaling cascades. The M3 receptor, the primary target of this compound, and the M2 receptor, a key subtype for selectivity, utilize distinct pathways.

Muscarinic_Signaling cluster_M3 M3 Receptor Signaling (Gq/11) cluster_M2 M2 Receptor Signaling (Gi/o) M3 M3 Receptor Gq11 Gq/11 M3->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response_M3 Smooth Muscle Contraction, etc. Ca->Response_M3 PKC->Response_M3 M2 M2 Receptor Gio Gi/o M2->Gio Activation AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion Response_M2 Inhibition of Neurotransmitter Release, Bradycardia, etc. cAMP->Response_M2 Reduced Signaling J104129 This compound J104129->M3 High Affinity Antagonist J104129->M2 Low Affinity Antagonist

Caption: Muscarinic M2 and M3 receptor signaling pathways and the antagonistic action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines the determination of the binding affinity (Ki) of this compound for muscarinic receptors.

Binding_Assay_Workflow prep 1. Membrane Preparation CHO cells expressing recombinant human muscarinic receptors (M1, M2, M3, M4, or M5) are harvested and cell membranes are prepared by homogenization and centrifugation. incubation 2. Incubation Membranes are incubated with a fixed concentration of radioligand (e.g., [³H]-NMS) and varying concentrations of this compound. prep->incubation separation 3. Separation of Bound/Free Ligand Rapid filtration through glass fiber filters to separate membrane-bound radioligand from unbound radioligand. incubation->separation counting 4. Scintillation Counting The radioactivity retained on the filters is quantified using a scintillation counter. separation->counting analysis 5. Data Analysis IC₅₀ values are determined by non-linear regression of the competition binding data. Kᵢ values are calculated using the Cheng-Prusoff equation. counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • CHO cell membranes expressing human recombinant M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • This compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific binding control: Atropine (1 µM).

  • Glass fiber filters.

  • Scintillation fluid.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-NMS (typically near its Kd value), and a range of concentrations of this compound. For determination of non-specific binding, a separate set of wells will contain the membranes, [³H]-NMS, and a high concentration of atropine.

  • Equilibration: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: After drying the filters, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism in Isolated Rat Trachea

This protocol describes the determination of the functional antagonist potency (KB) of this compound on acetylcholine-induced smooth muscle contraction.

Trachea_Assay_Workflow prep 1. Tissue Preparation Trachea is isolated from a rat and cut into rings. The rings are suspended in an organ bath containing Krebs-Henseleit solution, aerated with 95% O₂/5% CO₂ and maintained at 37°C. equilibration 2. Equilibration The tissue is allowed to equilibrate under a resting tension (e.g., 1 g) for approximately 60 minutes. prep->equilibration contraction 3. Acetylcholine-Induced Contraction A cumulative concentration-response curve to acetylcholine is generated to establish a baseline. equilibration->contraction antagonist 4. Antagonist Incubation The tissue is washed and then incubated with a fixed concentration of this compound for a set period (e.g., 30-60 minutes). contraction->antagonist repeat_contraction 5. Repeat Acetylcholine Curve A second cumulative concentration-response curve to acetylcholine is generated in the presence of this compound. antagonist->repeat_contraction analysis 6. Data Analysis The dose-ratio is calculated from the shift in the acetylcholine concentration-response curves. The pA₂ or K₈ value is determined using a Schild plot. repeat_contraction->analysis

Caption: Workflow for determining functional antagonism in isolated rat trachea.

Materials:

  • Male Sprague-Dawley rats.[1]

  • Krebs-Henseleit solution.

  • Acetylcholine.

  • This compound.

  • Organ bath system with isometric force transducers.

Procedure:

  • Tissue Preparation: Isolate the trachea from a male Sprague-Dawley rat and prepare tracheal rings.[1] Suspend the rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension.

  • Baseline Response: Obtain a cumulative concentration-response curve for acetylcholine.

  • Antagonist Incubation: After washing the tissue, incubate with a known concentration of this compound for a predetermined period.

  • Antagonism Measurement: In the continued presence of this compound, obtain a second cumulative concentration-response curve for acetylcholine.

  • Data Analysis: The antagonistic effect of this compound is quantified by the rightward shift of the acetylcholine concentration-response curve. The KB value can be calculated using the Schild equation.

Conclusion

This compound is a well-characterized, potent, and selective muscarinic M3 receptor antagonist. Its significant selectivity over the M2 receptor makes it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the M3 receptor. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important compound. Further research to fully characterize its binding profile across all muscarinic receptor subtypes and its effects in various functional assays will continue to refine our understanding of its therapeutic potential.

References

J-104129: A Technical Overview of its Muscarinic Receptor Subtype Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of J-104129, a potent and selective muscarinic M3 receptor antagonist. The document focuses on its binding affinities (Ki values) for various muscarinic receptor subtypes, the experimental methodologies used for these determinations, and the relevant intracellular signaling pathways.

Binding Affinity of this compound for Muscarinic Receptor Subtypes

This compound has been identified as a highly selective antagonist for the muscarinic M3 receptor. Its binding affinity, represented by the inhibition constant (Ki), has been determined for the human M2 and M3 receptor subtypes through radioligand binding assays.

Receptor SubtypeKi (nM)Reference
M2 490[1]
M3 4.2[1][2]

This significant difference in Ki values demonstrates the high selectivity of this compound for the M3 receptor over the M2 receptor, with a selectivity ratio of approximately 120-fold.[1] This selectivity is a critical attribute for therapeutic applications, as it can minimize off-target effects.

Experimental Protocols: Radioligand Binding Assay

The determination of Ki values for this compound was primarily achieved through competitive radioligand binding assays. This standard pharmacological technique measures the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to the target receptor.

Below is a generalized workflow for such an assay, based on common practices for determining muscarinic receptor affinities.

Radioligand_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_separation Separation cluster_detection Detection & Analysis prep1 Cell Culture expressing Muscarinic Receptor Subtype prep2 Cell Lysis & Homogenization prep1->prep2 prep3 Centrifugation to isolate membranes prep2->prep3 assay1 Incubate membranes with Radioligand (e.g., [3H]-NMS) and varying concentrations of this compound prep3->assay1 assay2 Achieve binding equilibrium assay1->assay2 sep1 Rapid filtration to separate bound and free radioligand assay2->sep1 sep2 Wash filters to remove non-specific binding sep1->sep2 det1 Quantify radioactivity on filters (Scintillation Counting) sep2->det1 det2 Generate competition binding curves det1->det2 det3 Calculate IC50 and convert to Ki value det2->det3

Caption: Generalized workflow for a competitive radioligand binding assay.

Key Methodological Steps:

  • Membrane Preparation: Membranes from cells stably expressing a specific human muscarinic receptor subtype (e.g., M2 or M3) are prepared. This involves cell culture, harvesting, lysis, and centrifugation to isolate the membrane fraction containing the receptors.

  • Competitive Binding: The prepared membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and varying concentrations of the unlabeled test compound, this compound.

  • Equilibrium Incubation: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of this compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological effects. They are classified into five subtypes (M1-M5), which couple to different G-proteins and activate distinct intracellular signaling cascades. This compound, as an antagonist, blocks the activation of these pathways by acetylcholine (B1216132) or other muscarinic agonists.

M3 Receptor Signaling Pathway (Target of this compound)

The M3 receptor, the primary target of this compound, is coupled to Gq/11 proteins. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is crucial in mediating smooth muscle contraction, such as bronchoconstriction, which this compound effectively antagonizes.[1]

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3 M3 Receptor Gq11 Gq/11 M3->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release IP3->Ca PKC Protein Kinase C (PKC) activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response ACh Acetylcholine ACh->M3 Activates J104129 This compound J104129->M3 Blocks

Caption: M3 muscarinic receptor signaling pathway.
M2 Receptor Signaling Pathway

The M2 receptor, for which this compound has a lower affinity, is coupled to Gi/o proteins. Activation of M2 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is prominent in the heart, where it mediates the negative chronotropic and inotropic effects of acetylcholine.

M2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M2 M2 Receptor Gio Gi/o M2->Gio AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Response Cellular Response (e.g., Decreased Heart Rate) cAMP->Response ACh Acetylcholine ACh->M2 Activates J104129 This compound (Low Affinity) J104129->M2 Blocks

Caption: M2 muscarinic receptor signaling pathway.

Conclusion

This compound is a potent and highly selective M3 muscarinic receptor antagonist. Its selectivity is well-documented through competitive radioligand binding assays, which reveal a significantly higher affinity for the M3 subtype over the M2 subtype. This pharmacological profile makes this compound a valuable tool for research into the physiological and pathological roles of the M3 receptor and a promising candidate for therapeutic interventions where M3 receptor antagonism is desired, such as in obstructive airway diseases.[1] Further research to determine its binding affinities at M1, M4, and M5 receptors would provide a more complete understanding of its selectivity profile.

References

J-104129: A Technical Guide for Obstructive Airway Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of J-104129, a potent and selective muscarinic M3 receptor antagonist, for its potential application in obstructive airway disease research. This document outlines the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its preclinical evaluation, and visualizes its role in relevant signaling pathways.

Core Mechanism of Action

This compound is a selective antagonist of the muscarinic M3 receptor. In the context of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD), the neurotransmitter acetylcholine (B1216132) plays a crucial role in bronchoconstriction by activating M3 receptors on airway smooth muscle cells. By competitively inhibiting the binding of acetylcholine to these receptors, this compound effectively blocks the downstream signaling cascade that leads to smooth muscle contraction, thereby promoting bronchodilation.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound, demonstrating its potency and selectivity.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeKi (nM)
Human Muscarinic M119
Human Muscarinic M2490
Human Muscarinic M34.2

Table 2: In Vitro Functional Antagonism of this compound

Tissue PreparationAgonistParameterValue
Isolated Rat TracheaAcetylcholineKB (nM)3.3

Table 3: In Vivo Efficacy of this compound

Animal ModelChallengeEndpointED50 (mg/kg, p.o.)
Anesthetized RatsAcetylcholine-induced bronchoconstrictionInhibition of bronchoconstriction0.58

Signaling Pathway

The activation of muscarinic M3 receptors on airway smooth muscle cells initiates a signaling cascade that culminates in muscle contraction. This compound acts by blocking the initial step of this pathway.

cluster_cell Airway Smooth Muscle Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R Muscarinic M3 Receptor ACh->M3R Activation Gq Gq Protein M3R->Gq Activates J104129 This compound J104129->M3R Antagonism PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release SR->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction PKC->Contraction cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Receptor Receptor Membranes Incubate Incubate to Equilibrium Receptor->Incubate Radioligand [³H]-NMS Radioligand->Incubate J104129 This compound (Competitor) J104129->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count IC50 Determine IC50 Count->IC50 Ki Calculate Ki IC50->Ki

J-104129: A Preclinical In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the preclinical data and findings for J-104129, a potent and selective muscarinic M3 receptor antagonist. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacology of this compound.

Data Presentation

The following tables summarize the key quantitative preclinical data for this compound.

ParameterSpecies/SystemValue
Binding Affinity (Ki)
Muscarinic M3 ReceptorHuman4.2 nM
Muscarinic M2 ReceptorHuman490 nM
Muscarinic M1 ReceptorHuman19 nM
Selectivity
M3 over M2Human~120-fold
Functional Antagonism (KB)
Acetylcholine-induced contractionsIsolated Rat Trachea3.3 nM
Acetylcholine-induced bradycardiaRat Right Atria170 nM
In Vivo Efficacy
ED50 (Oral Administration)Anesthetized Rats (ACh-induced bronchoconstriction)0.58 mg/kg

Experimental Protocols

This section details the methodologies for the key experiments cited in the preclinical evaluation of this compound.

Radioligand Binding Assay

This protocol outlines the determination of the binding affinity (Ki) of this compound for human muscarinic M1, M2, and M3 receptors.

Materials:

  • Membranes: CHO-K1 cell membranes expressing human recombinant M1, M2, or M3 muscarinic receptors.

  • Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS)

  • Non-specific binding: Atropine (B194438) (1 µM)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Test Compound: this compound dissolved in a suitable vehicle (e.g., DMSO) and serially diluted.

  • Scintillation Cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • 96-well plates

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 20-40 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in order:

    • 25 µL of assay buffer or unlabeled atropine for non-specific binding.

    • 25 µL of serially diluted this compound or vehicle.

    • 50 µL of [³H]-NMS at a concentration near its Kd.

    • 100 µL of the membrane suspension.

  • Incubation: Incubate the plates at room temperature for 2 hours with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for this compound by fitting the competition binding data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Rat Trachea Functional Assay

This ex vivo protocol assesses the functional antagonist activity of this compound on acetylcholine-induced smooth muscle contraction.

Materials:

  • Animals: Male Wistar rats (200-250 g)

  • Dissection Tools: Scissors, forceps

  • Organ Bath System: With isometric force transducers and data acquisition system.

  • Krebs-Henseleit Solution: (in mM) NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1; gassed with 95% O₂ and 5% CO₂.

  • Agonist: Acetylcholine (ACh)

  • Test Compound: this compound

  • Suture Thread

Procedure:

  • Tissue Preparation: Euthanize the rat by an approved method and excise the trachea. Clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.

  • Mounting: Suspend the tracheal rings between two stainless steel hooks in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed. Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, washing with fresh Krebs-Henseleit solution every 15 minutes.

  • Contraction: After equilibration, induce a submaximal contraction with a single concentration of ACh (e.g., 1 µM).

  • Antagonist Incubation: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath to generate a concentration-response curve for the inhibition of the ACh-induced tone.

  • Data Analysis: Measure the relaxation induced by this compound as a percentage of the initial ACh-induced contraction. Calculate the IC50 value for this compound. To determine the antagonist dissociation constant (KB), perform a Schild analysis by generating cumulative concentration-response curves to ACh in the absence and presence of increasing concentrations of this compound.

In Vivo Acetylcholine-Induced Bronchoconstriction in Anesthetized Rats

This in vivo protocol evaluates the efficacy of orally administered this compound in antagonizing bronchoconstriction induced by acetylcholine.

Materials:

  • Animals: Male Sprague-Dawley rats (250-300 g)

  • Anesthetic: Urethane or a similar long-acting anesthetic.

  • Tracheal Cannula and Ventilator

  • Pressure Transducer and Data Acquisition System: To measure pulmonary inflation pressure or a similar index of bronchoconstriction.

  • Agonist: Acetylcholine (ACh) administered intravenously.

  • Test Compound: this compound formulated for oral gavage.

  • Oral Gavage Needle

  • Saline

Procedure:

  • Animal Preparation: Anesthetize the rats and cannulate the trachea. Ventilate the animals artificially with a constant volume of air. Cannulate the jugular vein for intravenous administration of ACh and the carotid artery or another suitable vessel for blood pressure monitoring if required.

  • Drug Administration: Administer this compound or vehicle orally via gavage at the desired dose (e.g., 0.58 mg/kg for ED50 determination) at a specified time before the ACh challenge (e.g., 1 hour).

  • Bronchoconstriction Induction: Administer a bolus intravenous injection of ACh to induce a consistent and submaximal increase in pulmonary inflation pressure.

  • Measurement: Record the peak increase in pulmonary inflation pressure following the ACh challenge.

  • Data Analysis: Express the bronchoconstrictor response as the percentage increase in pulmonary inflation pressure from the baseline. Compare the responses in the this compound-treated group to the vehicle-treated group. Calculate the percentage inhibition of the ACh-induced bronchoconstriction by this compound. Determine the ED50 value by testing a range of doses.

Mandatory Visualization

Muscarinic M3 Receptor Signaling Pathway

M3_Signaling_Pathway cluster_cell Cell Membrane cluster_intracellular Intracellular Signaling M3R Muscarinic M3 Receptor Gq Gq Protein M3R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulation PKC Protein Kinase C (PKC) DAG->PKC Activation Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to ACh Acetylcholine ACh->M3R Agonist Binding J104129 This compound J104129->M3R Antagonism

Caption: M3 receptor signaling cascade and the antagonistic action of this compound.

Preclinical Experimental Workflow for this compound

Preclinical_Workflow cluster_in_vitro In Vitro / Ex Vivo Evaluation cluster_in_vivo In Vivo Evaluation cluster_data_analysis Data Analysis and Candidate Selection Binding_Assay Radioligand Binding Assay (M1, M2, M3 Receptors) Affinity_Selectivity Determine Ki and Selectivity Profile Binding_Assay->Affinity_Selectivity Functional_Assay Isolated Rat Trachea Functional Assay Potency Determine KB and Functional Potency Functional_Assay->Potency Formulation Oral Formulation Development Efficacy_Study ACh-Induced Bronchoconstriction in Anesthetized Rats Formulation->Efficacy_Study Efficacy Determine ED50 and In Vivo Efficacy Efficacy_Study->Efficacy Lead_Candidate Lead Candidate This compound Affinity_Selectivity->Lead_Candidate Potency->Lead_Candidate Efficacy->Lead_Candidate

Caption: Preclinical evaluation workflow for the characterization of this compound.

J-104129 Fumarate Salt vs. Free Base: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

J-104129, with the chemical name (R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide, is a competitive antagonist of the M3 muscarinic acetylcholine (B1216132) receptor.[1] Its high selectivity for the M3 subtype over the M2 subtype confers a desirable therapeutic profile, particularly for respiratory conditions where M3 receptor blockade leads to bronchodilation.[1] The choice between a salt form, such as fumarate (B1241708), and the free base of an active pharmaceutical ingredient (API) is a critical decision in drug development, impacting solubility, stability, bioavailability, and manufacturability. This guide aims to provide a detailed comparison to aid researchers in selecting the appropriate form of this compound for their studies.

Physicochemical Properties: Fumarate Salt vs. Free Base

The selection of a salt form is often a strategic approach to enhance the physicochemical properties of a drug candidate.[2] Fumaric acid is a commonly used counterion in the pharmaceutical industry to improve the aqueous solubility and stability of basic drug molecules like this compound.

PropertyThis compound Fumarate SaltThis compound Free BaseReference(s)
Molecular Formula C24H36N2O2・C4H4O4C24H36N2O2[3]
Molecular Weight 500.63 g/mol 384.55 g/mol [3]
CAS Number 257603-40-0244277-89-2[3]
Appearance White to beige powderNot available[4]
Solubility DMSO: ~50.06 mg/mL (100 mM) Ethanol: ~25.03 mg/mL (50 mM) 0.1 M HCl: >40 mg/mL Water: Insoluble in 0.1 M NaOHExpected to have lower aqueous solubility than the fumarate salt.[5]
Storage Store at +4°CNot available

Note: The properties of the free base are largely inferred, as direct experimental data is not widely published. The primary advantage of the fumarate salt is the anticipated significant increase in aqueous solubility and dissolution rate compared to the free base, which is a common strategy for weakly basic drugs.[2] This enhancement is crucial for achieving adequate bioavailability upon administration.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by competitively blocking the binding of acetylcholine to M3 muscarinic receptors. These receptors are predominantly coupled to the Gq/11 family of G proteins.[6][7] Upon activation by an agonist, the M3 receptor initiates a signaling cascade that leads to the contraction of smooth muscle, such as that in the airways.

Activation of the Gq/11 protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, culminates in smooth muscle contraction. By antagonizing this receptor, this compound prevents this cascade, leading to smooth muscle relaxation and, in the airways, bronchodilation.

M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq11 Gq/11 Protein M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ Store (Endoplasmic Reticulum) IP3->Ca_ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ion ↑ [Ca2+]i Ca_ER->Ca_ion Contraction Smooth Muscle Contraction Ca_ion->Contraction Leads to PKC->Contraction Contributes to ACh Acetylcholine (Agonist) ACh->M3R Activates J104129 This compound (Antagonist) J104129->M3R Blocks

Caption: M3 Muscarinic Receptor Signaling Pathway.

Key Experimental Protocols

The following are generalized yet detailed protocols for key experiments used to characterize M3 muscarinic receptor antagonists like this compound.

Radioligand Binding Assay for Receptor Affinity (Ki Determination)

This assay determines the affinity of this compound for muscarinic receptor subtypes.

  • Objective: To determine the inhibition constant (Ki) of this compound for M1, M2, and M3 receptors.

  • Materials:

    • Cell membranes expressing human M1, M2, or M3 receptors.

    • Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).

    • This compound (fumarate or free base) at various concentrations.

    • Non-specific binding control (e.g., a high concentration of atropine).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Glass fiber filters and a cell harvester.

    • Scintillation counter and fluid.

  • Procedure:

    • Prepare cell membrane homogenates.

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

    • For non-specific binding, incubate membranes with the radioligand and a saturating concentration of atropine.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound and free radioligand.

    • Wash the filters with ice-cold binding buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Binding_Assay_Workflow Start Start Prepare Prepare Reagents: - Cell Membranes (M1, M2, M3) - Radioligand ([3H]-NMS) - this compound dilutions - Atropine (for NSB) Start->Prepare Incubate Incubate Membranes with Radioligand and this compound Prepare->Incubate Filter Rapid Filtration (Cell Harvester) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Count->Analyze End End Analyze->End

Caption: Radioligand Binding Assay Workflow.

In Vitro Functional Assay: Inhibition of Acetylcholine-Induced Bronchoconstriction

This assay assesses the functional potency of this compound in a physiologically relevant tissue.

  • Objective: To determine the functional antagonist potency (KB) of this compound in isolated tracheal smooth muscle.

  • Materials:

    • Animal model (e.g., rat or guinea pig).

    • Isolated tracheal rings.

    • Organ bath system with isometric force transducers.

    • Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2.

    • Acetylcholine (ACh) or another muscarinic agonist.

    • This compound (fumarate or free base).

  • Procedure:

    • Euthanize the animal and dissect the trachea.

    • Prepare tracheal rings and mount them in organ baths containing Krebs-Henseleit solution at 37°C.

    • Allow the tissues to equilibrate under a resting tension.

    • Perform a cumulative concentration-response curve to ACh to establish a baseline contractile response.

    • Wash the tissues and allow them to return to baseline.

    • Incubate the tissues with a fixed concentration of this compound or vehicle for a predetermined time.

    • Perform a second cumulative concentration-response curve to ACh in the presence of this compound.

    • The antagonistic effect of this compound will cause a rightward shift in the ACh concentration-response curve.

    • Calculate the dose ratio from the EC50 values of ACh in the absence and presence of this compound.

    • Determine the KB value using the Schild equation.[5]

In Vivo Assay: Inhibition of Acetylcholine-Induced Bronchoconstriction in Anesthetized Rats

This assay evaluates the in vivo efficacy of this compound.

  • Objective: To determine the ED50 (effective dose producing 50% of the maximal response) of orally administered this compound against ACh-induced bronchoconstriction.

  • Materials:

    • Anesthetized, mechanically ventilated rats.

    • Equipment to measure airway resistance or dynamic lung compliance.

    • This compound (fumarate or free base) formulated for oral administration.

    • Acetylcholine (ACh) for intravenous challenge.

  • Procedure:

    • Anesthetize and tracheostomize the rats, then connect them to a ventilator.

    • Monitor respiratory parameters, such as airway pressure.

    • Administer this compound or vehicle orally at various doses.

    • After a specified absorption period, challenge the animals with an intravenous injection of ACh to induce bronchoconstriction.

    • Measure the peak increase in airway resistance or the peak decrease in lung compliance.

    • Calculate the percentage inhibition of the ACh-induced bronchoconstriction by this compound at each dose.

    • Determine the ED50 value by plotting the percentage inhibition against the dose of this compound.[1]

Conclusion

This compound is a valuable research compound due to its high potency and selectivity as an M3 muscarinic receptor antagonist. The fumarate salt is the commercially available form, likely chosen to overcome the poor aqueous solubility expected of the free base. While direct comparative data is lacking, the principles of salt formation strongly suggest that the fumarate salt will offer superior dissolution and potentially enhanced bioavailability. For researchers and drug developers, the choice between the free base and the salt form will depend on the specific application, with the fumarate salt being preferable for most in vitro and in vivo studies requiring aqueous dissolution. The provided experimental protocols offer a robust framework for the further characterization and evaluation of this compound and other novel muscarinic antagonists.

References

J-104129: A Technical Overview of its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and preclinical development of J-104129, a potent and selective muscarinic M3 receptor antagonist. The information presented is based on publicly available scientific literature.

Introduction

This compound is a novel compound identified as a highly selective antagonist for the muscarinic M3 receptor, with significantly lower affinity for the M2 receptor subtype.[1] Developed by researchers at Banyu Tsukuba Research Institute in collaboration with Merck Research Laboratories, its discovery was part of a program aimed at identifying effective bronchodilators for the treatment of obstructive airway diseases.[1][2] The rationale behind its development was to achieve targeted M3 receptor blockade in the airways to induce smooth muscle relaxation and bronchodilation, while minimizing the potential for cardiac side effects associated with M2 receptor antagonism.

Discovery and Synthesis

The discovery of this compound stemmed from the synthesis and screening of a new class of 4-acetamidopiperidine (B1270075) derivatives.[1] The lead compound was systematically modified to optimize its affinity and selectivity for the M3 receptor. A key step in the synthesis of this compound was a diastereoselective Michael addition of an enolate generated from a cis-chiral dioxolane to cyclopentenone.[2] This was followed by hydrogenolysis of the resulting enol triflate and subsequent hydrolysis to yield the carboxylic acid with high enantiomeric excess.[2] The final compound, (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide, was identified as this compound.[1]

Pharmacological Profile

This compound exhibits a highly selective pharmacological profile, acting as a potent antagonist at the human muscarinic M3 receptor. Its selectivity for M3 over M2 receptors is a key characteristic, suggesting a favorable therapeutic window with a reduced risk of cardiac side effects.

Data Presentation
ParameterValueSpecies/SystemReference
Ki (M3 Receptor) 4.2 nMHuman (recombinant)[1][3]
Ki (M2 Receptor) 490 nMHuman (recombinant)[1][3]
Ki (M1 Receptor) Not explicitly statedHuman (recombinant)
Selectivity (M3 vs M2) ~120-foldHuman (recombinant)[1]
KB (ACh-induced responses) 3.3 nMIsolated Rat Trachea[1]
ED50 (ACh-induced bronchoconstriction) 0.58 mg/kgRat (in vivo, oral admin.)[1]

Mechanism of Action

This compound functions as a competitive antagonist at the muscarinic M3 receptor. In the airways, acetylcholine (B1216132) (ACh) released from parasympathetic nerves binds to M3 receptors on smooth muscle cells, initiating a signaling cascade that leads to bronchoconstriction. By blocking this interaction, this compound prevents the downstream signaling events and promotes bronchodilation.

Signaling Pathway Diagram

M3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Binds & Activates J104129 This compound J104129->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to

Caption: M3 Receptor Signaling Pathway and the antagonistic action of this compound.

Experimental Protocols

Detailed experimental protocols from the primary publication by Mitsuya et al. (1999) are not publicly available. The following are generalized protocols for the key experiments conducted, based on standard laboratory practices.

Radioligand Binding Assay (Generalized)
  • Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.

  • Materials:

    • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human recombinant M1, M2, or M3 muscarinic receptors.

    • Radioligand (e.g., [³H]-N-methylscopolamine).

    • This compound at various concentrations.

    • Assay buffer (e.g., phosphate-buffered saline).

    • Glass fiber filters.

    • Scintillation counter.

  • Method:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the Ki value from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

In Vivo Acetylcholine-Induced Bronchoconstriction in Rats (Generalized)
  • Objective: To evaluate the in vivo efficacy of this compound in antagonizing acetylcholine-induced bronchoconstriction.

  • Materials:

    • Male Sprague-Dawley rats.

    • This compound for oral administration.

    • Acetylcholine (ACh) for intravenous challenge.

    • Anesthetic agent.

    • System for measuring respiratory mechanics (e.g., whole-body plethysmography).

  • Method:

    • Administer this compound or vehicle orally to the rats.

    • After a predetermined time, anesthetize the animals.

    • Intubate the trachea and connect the animal to a ventilator and a system for measuring airway resistance.

    • Administer a bolus intravenous injection of acetylcholine to induce bronchoconstriction.

    • Measure the increase in airway resistance.

    • Determine the dose of this compound required to inhibit the ACh-induced bronchoconstriction by 50% (ED50).

Development History and Current Status

The initial discovery and preclinical characterization of this compound were published in 1999. The compound was developed by Banyu Pharmaceutical Co., Ltd., which was later acquired by Merck & Co.[4][5] Despite its promising preclinical profile as a selective M3 antagonist, there is no publicly available information on the progression of this compound into clinical trials. Searches of clinical trial registries and the scientific literature did not yield any results for Phase I, II, or III studies. The reasons for the apparent discontinuation of its development are not publicly documented.

Logical Relationships and Workflows

Experimental Workflow for this compound Discovery

Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_exvivo Ex Vivo Evaluation cluster_invivo In Vivo Evaluation Lead_Compound Lead Compound (4-acetamidopiperidine derivative) SAR Structure-Activity Relationship (SAR) Studies Lead_Compound->SAR Synthesis Diastereoselective Synthesis of this compound SAR->Synthesis Binding_Assay Radioligand Binding Assays (M1, M2, M3 receptors) Synthesis->Binding_Assay Selectivity Determination of Affinity (Ki) and Selectivity Binding_Assay->Selectivity Trachea_Assay Isolated Rat Trachea Assay Selectivity->Trachea_Assay Functional_Antagonism Determination of Functional Antagonism (KB) Trachea_Assay->Functional_Antagonism Animal_Model ACh-Induced Bronchoconstriction in Anesthetized Rats Functional_Antagonism->Animal_Model Efficacy Determination of In Vivo Efficacy (ED50) Animal_Model->Efficacy

Caption: A logical workflow of the discovery and preclinical evaluation of this compound.

Conclusion

This compound was a promising preclinical candidate for the treatment of obstructive airway diseases, demonstrating high potency and selectivity for the muscarinic M3 receptor. Its discovery highlighted the feasibility of designing selective M3 antagonists with a potentially improved safety profile over non-selective agents. However, the lack of publicly available information on its clinical development suggests that its progression was halted, for reasons that remain undisclosed. This technical guide summarizes the key scientific findings from its discovery and preclinical evaluation, providing a valuable resource for researchers in the field of respiratory drug discovery.

References

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of J-104129, a Muscarinic M3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro assessment of J-104129, a potent and selective antagonist of the muscarinic M3 acetylcholine (B1216132) receptor (M3R). The following sections include a summary of its binding affinity, detailed protocols for radioligand binding and functional cell-based assays, and diagrams illustrating the underlying signaling pathway and experimental workflows.

This compound is a valuable tool for studying the physiological and pathological roles of the M3 receptor, which is a key G-protein coupled receptor (GPCR) involved in smooth muscle contraction, glandular secretion, and various functions within the central nervous system.

Data Presentation

The binding affinity of this compound for human muscarinic receptor subtypes is summarized in the table below. The data highlights its high selectivity for the M3 receptor over the M2 subtype.

Receptor SubtypeLigandAssay TypeKi (nM)Reference
Human M1This compoundRadioligand Binding19[1]
Human M2This compoundRadioligand Binding490[1][2]
Human M3 This compound Radioligand Binding 4.2 [1][2]

Signaling Pathway and Experimental Workflows

Muscarinic M3 Receptor Signaling Pathway

The M3 muscarinic receptor is coupled to the Gq family of G proteins. Upon agonist binding, a conformational change in the receptor activates the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ is a key second messenger that mediates various cellular responses.[3][4] this compound, as an antagonist, blocks the initial step of agonist binding, thereby inhibiting this signaling cascade.

M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_Store Ca2+ Store IP3R->Ca_Store Opens Ca_Cytoplasm ↑ [Ca2+]i Ca_Store->Ca_Cytoplasm Release Agonist Acetylcholine (Agonist) Agonist->M3R Activates J104129 This compound (Antagonist) J104129->M3R Blocks Binding_Assay_Workflow prep Prepare Cell Membranes (e.g., from CHO-hM3 cells) incubation Incubate Membranes with: - [3H]NMS (Radioligand) - this compound (Competitor) prep->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration wash Wash Filters (Remove non-specific binding) filtration->wash counting Scintillation Counting (Quantify bound radioactivity) wash->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis Functional_Assay_Workflow plate_cells Plate CHO-hM3 Cells in 96-well plate dye_loading Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4 AM) plate_cells->dye_loading pre_incubation Pre-incubate with this compound (or vehicle) dye_loading->pre_incubation stimulation Stimulate with Agonist (e.g., Acetylcholine) pre_incubation->stimulation measurement Measure Fluorescence Change (e.g., with FLIPR) stimulation->measurement analysis Data Analysis (Determine IC50) measurement->analysis

References

Application Notes and Protocols: J-104129 in Isolated Rat Trachea Contraction Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

J-104129 is a potent and selective antagonist of the muscarinic M3 receptor.[1][2][3] This characteristic makes it a valuable pharmacological tool for investigating the role of M3 receptors in airway smooth muscle contraction and a potential therapeutic agent for obstructive airway diseases.[1] The isolated rat trachea contraction assay is a classical and robust in vitro method to characterize the activity of compounds that modulate airway smooth muscle tone. This document provides detailed application notes and protocols for utilizing this compound in this assay to determine its antagonistic properties against acetylcholine-induced contractions.

Mechanism of Action: Muscarinic M3 Receptor Antagonism

In the rat trachea, acetylcholine (B1216132) (ACh) released from parasympathetic nerves binds to muscarinic M3 receptors on the smooth muscle cells. This binding initiates a signaling cascade that leads to muscle contraction. This compound exerts its effect by competitively blocking this binding of acetylcholine to the M3 receptor, thereby inhibiting the downstream signaling events and preventing or reversing the contraction of the tracheal smooth muscle.

Signaling Pathway of Acetylcholine-Induced Tracheal Contraction and this compound Inhibition

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds to J104129 This compound J104129->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Stimulates Ca²⁺ release from PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Contraction Smooth Muscle Contraction Ca->Contraction Initiates PKC->Contraction Sensitizes

Caption: Muscarinic M3 receptor signaling pathway in tracheal smooth muscle.

Quantitative Data

The potency of this compound as a competitive antagonist is quantified by its equilibrium dissociation constant (KB). A lower KB value indicates a higher binding affinity of the antagonist for the receptor.

CompoundAgonistPreparationKB (nM)Selectivity (M3 vs. M2)Reference
This compound AcetylcholineIsolated Rat Trachea3.3~50-fold (in isolated rat tissues)[1]
AtropineAcetylcholineIsolated Rat Lungs- (pA₂ = 9.01)Non-selective[4]
4-DAMPAcetylcholineIsolated Rat Lungs- (pA₂ = 9.37)M3 selective[4]

Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. For a competitive antagonist, pA₂ is theoretically equal to the negative logarithm of the KB.

Experimental Protocols

This section provides a detailed protocol for assessing the antagonistic effect of this compound on acetylcholine-induced contractions in isolated rat trachea.

Materials and Reagents
  • Male Wistar rats (200-250 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.1)

  • This compound

  • Acetylcholine (ACh) chloride

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

  • Distilled water

  • Ethanol (for stock solution, if necessary)

  • Isolated organ bath system with isometric force transducers

Experimental Workflow

Experimental_Workflow A 1. Animal Euthanasia and Trachea Dissection B 2. Tracheal Ring Preparation A->B C 3. Mounting in Organ Bath B->C D 4. Equilibration C->D E 5. Viability Check (KCl) D->E F 6. Acetylcholine Cumulative Concentration-Response Curve (Control) E->F G 7. Washout F->G H 8. Incubation with this compound G->H I 9. Acetylcholine Cumulative Concentration-Response Curve (in presence of this compound) H->I J 10. Data Analysis (Schild Plot) I->J K 11. Determination of pA₂/K_B Value J->K

Caption: Experimental workflow for the isolated rat trachea contraction assay.

Step-by-Step Protocol
  • Tissue Preparation:

    • Euthanize a male Wistar rat via an approved method.

    • Carefully dissect the trachea and place it in a petri dish containing cold, carbogen-aerated Krebs-Henseleit solution.

    • Gently remove adhering connective and fatty tissues.

    • Cut the trachea into rings of approximately 3-4 mm in width.

  • Mounting the Tracheal Rings:

    • Suspend each tracheal ring between two L-shaped stainless-steel hooks in an organ bath chamber filled with 10 mL of Krebs-Henseleit solution.

    • Maintain the bath temperature at 37°C and continuously bubble with carbogen gas.

    • Connect the upper hook to an isometric force transducer to record changes in tension.

  • Equilibration:

    • Apply an initial resting tension of 1.0-1.5 g to each tracheal ring.

    • Allow the tissues to equilibrate for at least 60 minutes, with washes of fresh Krebs-Henseleit solution every 15-20 minutes.

  • Viability Test:

    • After equilibration, contract the tissues by adding a high concentration of KCl (e.g., 60-80 mM) to the organ bath to ensure tissue viability.

    • Once a stable contraction is achieved, wash the tissues with fresh Krebs-Henseleit solution until the tension returns to the baseline.

  • Control Acetylcholine Concentration-Response Curve:

    • Once the baseline is stable, add acetylcholine to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10⁻⁹ M to 10⁻³ M).

    • Allow the tissue to reach a stable plateau of contraction at each concentration before adding the next.

    • Record the maximum contraction achieved.

  • Antagonist Incubation and Second Concentration-Response Curve:

    • Wash the tissues repeatedly with fresh Krebs-Henseleit solution until the tension returns to the baseline.

    • Add a known concentration of this compound to the organ bath and incubate for a predetermined period (e.g., 30-60 minutes) to allow for receptor binding equilibrium.

    • Repeat the cumulative addition of acetylcholine as in step 5 in the presence of this compound.

  • Data Analysis:

    • Express the contractile responses as a percentage of the maximum contraction induced by acetylcholine in the control curve.

    • Plot the logarithm of the acetylcholine concentration against the percentage of maximal response to generate concentration-response curves in the absence and presence of this compound.

    • A competitive antagonist like this compound will cause a parallel rightward shift of the concentration-response curve without a change in the maximum response.

    • Calculate the dose ratio (the ratio of the EC₅₀ of acetylcholine in the presence of this compound to the EC₅₀ in its absence).

    • Perform a Schild regression analysis by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the resulting line provides the pA₂ value. The KB can be calculated from the pA₂ value (KB = 10-pA₂).

Conclusion

The isolated rat trachea contraction assay is a reliable method for characterizing the antagonistic properties of this compound at the muscarinic M3 receptor. The provided protocols and data serve as a comprehensive guide for researchers to effectively design and execute experiments to investigate the pharmacology of this and other similar compounds on airway smooth muscle. The high potency and selectivity of this compound make it an excellent tool for elucidating the role of M3 receptors in respiratory physiology and pathophysiology.

References

Application Note: Determination of Receptor Affinity for J-104129 using Schild Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

J-104129 is a potent and selective antagonist of the muscarinic M3 receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes, including smooth muscle contraction, glandular secretion, and modulation of the central nervous system. Accurate determination of the affinity of novel compounds like this compound for their target receptors is a critical step in drug discovery and development. Schild analysis is a classical pharmacological method used to quantify the affinity of a competitive antagonist for its receptor. This is expressed as a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the same response. A higher pA2 value indicates a greater antagonist potency.

This application note provides a detailed protocol for determining the receptor affinity of this compound using Schild analysis in an isolated tissue contractility assay.

Quantitative Data for this compound

The following table summarizes the known affinity and potency values for this compound at human and rat muscarinic receptors.

Receptor SubtypeParameterValue (nM)SpeciesReference
Human M1Ki19Human[1]
Human M2Ki490Human[1]
Human M3Ki4.2Human[1]
Rat M2 (Atria)KB170Rat[1]
Rat M3 (Trachea)KB3.3Rat[1]

M3 Muscarinic Receptor Signaling Pathway

The M3 muscarinic receptor primarily couples to Gq/11 G-proteins. Upon activation by an agonist such as acetylcholine (B1216132) (ACh), the receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), leading to a cascade of downstream cellular responses, including smooth muscle contraction.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq/11 M3R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC PKC DAG->PKC Activates Ca2 Ca²⁺ Ca2->PKC Activates Contraction Smooth Muscle Contraction PKC->Contraction Leads to ER Endoplasmic Reticulum IP3R->Ca2 Releases ACh Acetylcholine (Agonist) ACh->M3R Activates J104129 This compound (Antagonist) J104129->M3R Blocks Schild_Analysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Isolate Rat Trachea A2 Prepare Tracheal Rings A1->A2 A3 Mount in Organ Bath A2->A3 A4 Equilibrate Tissues A3->A4 B1 Generate Control ACh Concentration-Response Curve A4->B1 B2 Wash Tissues B1->B2 B3 Incubate with this compound (Concentration 1) B2->B3 B4 Generate ACh CRC in presence of this compound B3->B4 B5 Wash Tissues B4->B5 B6 Repeat with this compound (Concentrations 2 & 3) B5->B6 C1 Calculate EC50 Values B6->C1 C2 Calculate Dose Ratios (DR) C1->C2 C3 Construct Schild Plot (log(DR-1) vs -log[Antagonist]) C2->C3 C4 Perform Linear Regression C3->C4 C5 Determine pA2 Value (x-intercept) and Slope C4->C5

References

Application Notes and Protocols for J-104129 in a Rat Model of Bronchoconstriction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing J-104129, a potent and selective muscarinic M3 receptor antagonist, in an in vivo bronchoconstriction model in rats. This information is intended to guide researchers in the preclinical assessment of potential therapeutic agents for obstructive airway diseases.

Introduction to this compound

This compound is a selective antagonist of the muscarinic M3 receptor, a key player in the regulation of airway smooth muscle tone.[1][2] Acetylcholine (B1216132), the endogenous ligand for muscarinic receptors, induces bronchoconstriction by acting on M3 receptors on airway smooth muscle.[3] By selectively blocking these receptors, this compound can effectively inhibit acetylcholine-induced bronchoconstriction, making it a valuable tool for studying the cholinergic pathways in respiratory physiology and for the development of novel bronchodilators.[1][2][4]

Mechanism of Action: M3 Receptor Antagonism

The primary mechanism of this compound involves the competitive inhibition of acetylcholine at the muscarinic M3 receptors located on airway smooth muscle cells. Activation of these G-protein coupled receptors by acetylcholine initiates a signaling cascade that leads to an increase in intracellular calcium concentration and subsequent muscle contraction, resulting in bronchoconstriction. This compound, by binding to the M3 receptor without activating it, prevents acetylcholine from binding and initiating this constrictive response.

M3_Signaling_Pathway cluster_0 Airway Smooth Muscle Cell ACh Acetylcholine M3R Muscarinic M3 Receptor ACh->M3R Binds & Activates J104129 This compound J104129->M3R Binds & Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates Contraction Muscle Contraction (Bronchoconstriction) DAG->Contraction Contributes to Ca_release->Contraction Leads to

Signaling pathway of acetylcholine-induced bronchoconstriction and its inhibition by this compound.

Quantitative Data for this compound

The following tables summarize the key quantitative parameters for this compound, demonstrating its potency and selectivity.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeKi (nM)
Human Muscarinic M119
Human Muscarinic M2490
Human Muscarinic M34.2

Data sourced from Mitsuya et al., 1999.[1]

Table 2: Functional Antagonism of this compound in Isolated Rat Trachea

ParameterValue (nM)
KB (vs. Acetylcholine)3.3

Data sourced from Mitsuya et al., 1999.[1]

Table 3: In Vivo Efficacy of this compound in Rats

ModelAdministration RouteED50
Acetylcholine-induced BronchoconstrictionOral0.58 mg/kg

Data sourced from Mitsuya et al., 1999.[1][2] A 10 mg/kg oral dose has been shown to produce a durable bronchodilatory effect lasting over 10 hours in rats.[4]

Experimental Protocol: In Vivo Acetylcholine-Induced Bronchoconstriction in Anesthetized Rats

This protocol describes a method to evaluate the efficacy of this compound in antagonizing acetylcholine-induced bronchoconstriction in anesthetized rats.

1. Animal Preparation and Anesthesia

  • Species: Male Sprague-Dawley or Wistar rats (250-350 g).

  • Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., sodium pentobarbital, 50-60 mg/kg, intraperitoneally). The choice of anesthesia should be consistent across all experimental groups.[5] Maintain anesthesia throughout the experiment as needed.

  • Surgical Preparation:

    • Place the anesthetized rat in a supine position on a heating pad to maintain body temperature.

    • Perform a tracheostomy by making a midline incision in the neck and exposing the trachea. Insert a tracheal cannula and secure it firmly.

    • Cannulate the jugular vein for intravenous administration of acetylcholine and test compounds.

    • If measuring arterial blood pressure, cannulate the carotid artery.

2. Ventilation and Monitoring

  • Ventilation: Connect the tracheal cannula to a small animal ventilator. Ventilate the rats with room air at a fixed tidal volume (e.g., 8-10 ml/kg) and frequency (e.g., 60-80 breaths/min).

  • Measurement of Airway Mechanics: Use a suitable system to measure changes in airway resistance (RL) and dynamic lung compliance (Cdyn). This can be achieved using various techniques, including whole-body plethysmography for anesthetized animals or forced oscillation techniques.[6][7]

3. Experimental Procedure

  • Stabilization: Allow the animal to stabilize for a period of 15-20 minutes after the surgical preparation and initiation of ventilation.

  • Baseline Measurement: Record baseline values for airway resistance and dynamic lung compliance.

  • Administration of this compound or Vehicle:

    • Administer this compound or its vehicle orally (p.o.) via gavage at the desired doses (e.g., in a dose-response study) at a specified time before the acetylcholine challenge (e.g., 60 minutes).

    • Alternatively, this compound can be administered intravenously (i.v.) through the cannulated jugular vein.

  • Acetylcholine Challenge:

    • Administer a bolus injection of acetylcholine intravenously (e.g., 10-100 µg/kg) to induce bronchoconstriction.[8] The dose of acetylcholine should be predetermined to elicit a submaximal, reproducible increase in airway resistance.

    • Continuously monitor and record airway resistance and dynamic lung compliance for a set period after the acetylcholine challenge (e.g., 5-10 minutes) to capture the peak response and subsequent recovery.

  • Data Analysis:

    • Calculate the percentage increase in airway resistance and the percentage decrease in dynamic lung compliance from the baseline values for each animal.

    • Compare the responses in the this compound-treated groups to the vehicle-treated control group.

    • If a dose-response study is conducted, calculate the ED50 value for this compound, which is the dose that causes a 50% inhibition of the acetylcholine-induced bronchoconstriction.

Experimental_Workflow cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis Anesthesia Anesthetize Rat Surgery Surgical Preparation (Tracheostomy, Cannulation) Anesthesia->Surgery Ventilation Connect to Ventilator & Measure Baseline Airway Mechanics Surgery->Ventilation Treatment Administer this compound or Vehicle (p.o. or i.v.) Ventilation->Treatment Challenge Induce Bronchoconstriction (i.v. Acetylcholine) Treatment->Challenge Measurement Record Changes in Airway Resistance & Compliance Challenge->Measurement Calculation Calculate % Change in Airway Mechanics Measurement->Calculation Comparison Compare Treatment vs. Vehicle Calculation->Comparison ED50 Calculate ED50 Comparison->ED50

Experimental workflow for the in vivo bronchoconstriction model in rats.

Concluding Remarks

The in vivo rat model of acetylcholine-induced bronchoconstriction is a robust and reliable method for evaluating the efficacy of muscarinic M3 receptor antagonists like this compound. The detailed protocols and quantitative data provided in these application notes serve as a valuable resource for researchers in the field of respiratory drug discovery and development. Careful adherence to the experimental procedures and appropriate data analysis will ensure the generation of high-quality, reproducible results.

References

Application Notes and Protocols for Tachykinin NK1 Receptor Antagonist Administration in a Murine Model of Postoperative Ileus

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Postoperative ileus (POI) is a common complication following abdominal surgery, characterized by a temporary impairment of gastrointestinal motility. The pathophysiology of POI is multifactorial, involving inflammatory and neurogenic pathways. One of the key pathways implicated is the tachykinin system, particularly the interaction of Substance P with the neurokinin-1 (NK1) receptor. Antagonism of the NK1 receptor has been investigated as a potential therapeutic strategy to mitigate POI.

It is important to note that the compound J-104129 is a selective muscarinic M3 receptor antagonist and is not typically studied in the context of postoperative ileus, which predominantly involves research into neurokinin and opioid receptor pathways.[1] The following protocols are based on the established use of tachykinin NK1 receptor antagonists in murine models of POI.

Experimental Protocols

Murine Model of Postoperative Ileus

A standardized murine model of postoperative ileus is induced through intestinal manipulation, which mimics the surgical trauma that leads to POI in clinical settings.[2][3]

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic cocktail (e.g., ketamine/xylazine)

  • Sterile surgical instruments

  • Sterile saline solution

  • Cotton swabs

  • Heating pad

Procedure:

  • Anesthetize the mice via intraperitoneal injection of the anesthetic cocktail.

  • Shave the abdomen and sterilize the area with 70% ethanol.

  • Perform a midline laparotomy to expose the abdominal contents.

  • Gently exteriorize the small intestine and cecum onto sterile, saline-moistened gauze.

  • Manipulate the small intestine by gently rolling it between two moist cotton swabs for a standardized duration (e.g., 5 minutes).[4]

  • Carefully return the intestines to the abdominal cavity.

  • Close the abdominal wall and skin with sutures.

  • Allow the mice to recover on a heating pad to maintain body temperature.

Administration of Tachykinin NK1 Receptor Antagonist

The NK1 receptor antagonist is typically administered prior to the surgical procedure to evaluate its prophylactic effect.

Materials:

  • Tachykinin NK1 receptor antagonist (e.g., SR140333, Aprepitant)

  • Vehicle solution (e.g., saline, DMSO)

  • Syringes and needles for administration (intraperitoneal, intravenous, or oral gavage)

Procedure:

  • Dissolve the NK1 receptor antagonist in the appropriate vehicle to the desired concentration.

  • Administer the antagonist to the mice at a specific time point before surgery (e.g., 30 minutes prior).

  • The route of administration (intraperitoneal, intravenous, or oral) should be consistent across all experimental groups.

  • A vehicle control group should receive an equivalent volume of the vehicle solution.

Assessment of Gastrointestinal Transit

Gastrointestinal transit is a key functional outcome measure to assess the severity of POI and the efficacy of the NK1 receptor antagonist. This is often measured 24 hours post-surgery.[3][5]

Materials:

  • Non-absorbable marker (e.g., 6% carmine (B74029) in 0.5% methylcellulose, FITC-dextran)[4]

  • Oral gavage needle

  • Surgical instruments for euthanasia and tissue collection

Procedure:

  • Twenty-four hours after surgery, administer the non-absorbable marker to the mice via oral gavage.

  • After a set period (e.g., 60-90 minutes), euthanize the mice by an approved method (e.g., cervical dislocation).

  • Harvest the entire gastrointestinal tract, from the stomach to the distal colon.

  • Measure the total length of the small intestine and the distance traveled by the marker.

  • Calculate the geometric center of the marker distribution or the percentage of the intestine traversed.

Data Presentation

The quantitative data from these experiments can be summarized in the following tables for clear comparison.

Table 1: Effect of Tachykinin NK1 Receptor Antagonist on Gastrointestinal Transit in a Murine Model of Postoperative Ileus

Treatment GroupNGastrointestinal Transit (% of small intestine)p-value vs. Vehicle
Sham + Vehicle1085 ± 5-
POI + Vehicle1030 ± 4<0.001 vs. Sham
POI + NK1 Antagonist (Dose 1)1055 ± 6<0.05 vs. POI + Vehicle
POI + NK1 Antagonist (Dose 2)1070 ± 5<0.01 vs. POI + Vehicle

Data are presented as mean ± SEM. Statistical analysis performed using one-way ANOVA with post-hoc test.

Table 2: Dosing Information for Tachykinin NK1 Receptor Antagonists in Rodent Models of Postoperative Ileus

AntagonistAnimal ModelDose RangeRoute of AdministrationReference
SR140333Rat3-30 µg/kgIntravenous[2]
SR48968Rat1-30 µg/kgIntravenous[2]
SR142801Rat3-10 µg/kgIntravenous[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Substance P and NK1 Receptor in Postoperative Ileus

The following diagram illustrates the proposed signaling pathway involved in POI and the mechanism of action for an NK1 receptor antagonist. Surgical manipulation of the intestine leads to the release of Substance P from primary afferent neurons. Substance P then binds to NK1 receptors on various cells, including immune cells and smooth muscle cells, contributing to inflammation and dysmotility. An NK1 receptor antagonist blocks this binding, thereby reducing the inflammatory response and improving gastrointestinal transit.

POI_NK1_Pathway cluster_0 Intestinal Manipulation cluster_1 Neurogenic Response cluster_2 Cellular Effects cluster_3 Pathophysiological Outcome Surgical Trauma Surgical Trauma Substance P Release Substance P Release Surgical Trauma->Substance P Release NK1 Receptor NK1 Receptor Substance P Release->NK1 Receptor Binds to Immune Cell Activation Immune Cell Activation NK1 Receptor->Immune Cell Activation Smooth Muscle Dysfunction Smooth Muscle Dysfunction NK1 Receptor->Smooth Muscle Dysfunction NK1_Antagonist NK1 Receptor Antagonist NK1_Antagonist->NK1 Receptor Blocks Inflammation Inflammation Postoperative Ileus Postoperative Ileus Inflammation->Postoperative Ileus Immune Cell Activation->Inflammation Smooth Muscle Dysfunction->Postoperative Ileus

Substance P/NK1 Receptor Pathway in POI
Experimental Workflow Diagram

The diagram below outlines the sequential steps of the experimental protocol for evaluating an NK1 receptor antagonist in a murine model of postoperative ileus.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_intervention Intervention cluster_assessment Assessment (24h Post-Op) Acclimatization Acclimatization Randomization Randomization Acclimatization->Randomization Drug_Admin NK1 Antagonist or Vehicle Administration Randomization->Drug_Admin Surgery Induction of POI (Intestinal Manipulation) Drug_Admin->Surgery Transit_Marker Oral Gavage of Transit Marker Surgery->Transit_Marker Euthanasia Euthanasia Transit_Marker->Euthanasia Data_Collection Measurement of GI Transit Euthanasia->Data_Collection

Experimental Workflow for POI Murine Model

References

J-104129: A Selective Muscarinic M3 Receptor Antagonist for Smooth Muscle Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: J-104129 is a potent and highly selective antagonist of the muscarinic M3 receptor, with significantly lower affinity for the M2 subtype.[1] This selectivity makes it a valuable pharmacological tool for investigating the role of M3 receptors in smooth muscle physiology and pathophysiology. M3 receptors are predominantly coupled to Gq/11 proteins and mediate smooth muscle contraction through the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and a subsequent increase in intracellular calcium levels.[2][3] This application note provides a summary of the dose-response characteristics of this compound in smooth muscle preparations and a detailed protocol for generating dose-response curves in isolated tracheal smooth muscle.

Quantitative Data Summary

The following table summarizes the reported binding affinities and functional potencies of this compound.

ParameterSpeciesTissue/SystemAgonistValue
Ki (M3 Receptor) HumanRecombinant CHO cells-4.2 nM
Ki (M2 Receptor) HumanRecombinant CHO cells-490 nM
KB RatIsolated TracheaAcetylcholine (B1216132)3.3 nM
ED50 RatIn vivo (bronchoconstriction)Acetylcholine0.58 mg/kg (oral)

Table 1: Summary of quantitative data for this compound. Data sourced from[1].

Signaling Pathway of M3 Receptor-Mediated Smooth Muscle Contraction

Activation of the M3 muscarinic receptor by an agonist such as acetylcholine initiates a signaling cascade that leads to smooth muscle contraction. This compound acts as a competitive antagonist at this receptor, blocking the initiation of this pathway.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol J104129 This compound M3R M3 Receptor J104129->M3R Blocks ACh Acetylcholine (Agonist) ACh->M3R Binds to Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca Ca²⁺ SR->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Initiates

Caption: M3 receptor signaling pathway in smooth muscle.

Experimental Protocol: this compound Dose-Response in Isolated Tracheal Smooth Muscle

This protocol details the methodology for determining the potency of this compound as an antagonist of acetylcholine-induced contractions in isolated rat tracheal rings.

1. Materials and Reagents:

  • Animals: Male Sprague-Dawley rats.

  • Dissection Tools: Fine scissors, forceps.

  • Organ Bath System: With isometric force transducers, aeration, and temperature control.[4]

  • Physiological Salt Solution (Krebs-Henseleit Solution): (in mM) NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1. The solution should be continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.[5]

  • Agonist: Acetylcholine (ACh) chloride.

  • Antagonist: this compound.

  • Vehicle: Appropriate solvent for this compound (e.g., DMSO, followed by dilution in Krebs solution).

2. Experimental Workflow:

Experimental_Workflow A Tissue Preparation B Mounting in Organ Bath A->B C Equilibration & Optimization B->C D Control Contraction C->D E Washout D->E F Antagonist Incubation (this compound) E->F G Cumulative ACh Dose-Response F->G H Data Analysis G->H

Caption: Experimental workflow for dose-response analysis.

3. Detailed Procedure:

3.1. Tissue Preparation:

  • Humanely euthanize the rat in accordance with institutional guidelines.

  • Carefully dissect the trachea and place it in ice-cold Krebs-Henseleit solution.[5]

  • Gently remove adhering connective tissue and fat.

  • Cut the trachea into 2-3 mm wide rings.

3.2. Mounting and Equilibration:

  • Mount each tracheal ring between two L-shaped hooks in an organ bath containing Krebs-Henseleit solution at 37°C and aerated with 95% O2 / 5% CO2.[4][5]

  • Apply an initial resting tension of approximately 1 g and allow the tissue to equilibrate for at least 60 minutes. During this period, wash the tissues with fresh Krebs solution every 15-20 minutes.[5]

  • After equilibration, gradually increase the resting tension to an optimal level (determined by length-tension relationship experiments, typically around 1.5-2 g for rat trachea).

3.3. Control Acetylcholine Dose-Response:

  • To establish a baseline, perform a cumulative concentration-response curve for acetylcholine.

  • Add acetylcholine in increasing concentrations (e.g., 10⁻⁹ M to 10⁻³ M) to the organ bath at logarithmic intervals, allowing the contraction to reach a stable plateau at each concentration before adding the next.[5]

  • After the maximal contraction is achieved, wash the tissue repeatedly with fresh Krebs solution until the tension returns to the baseline.

3.4. Antagonist Incubation:

  • Following a washout period of at least 30 minutes, incubate the tracheal rings with a specific concentration of this compound for a predetermined period (e.g., 30-60 minutes) to allow for receptor binding equilibrium.

  • A vehicle control should be run in parallel on a separate tissue preparation.

3.5. Acetylcholine Dose-Response in the Presence of this compound:

  • While the tissue is still incubated with this compound, repeat the cumulative acetylcholine concentration-response curve as described in section 3.3.

  • Repeat steps 3.4 and 3.5 with different concentrations of this compound on separate tracheal ring preparations.

4. Data Analysis:

  • Express the contractile response to acetylcholine as a percentage of the maximum contraction obtained in the initial control curve.

  • Plot the log concentration of acetylcholine against the percentage of maximal response for each this compound concentration.

  • Determine the EC50 value (the concentration of acetylcholine that produces 50% of the maximal response) for each curve.

  • Perform a Schild analysis by plotting the log (dose ratio - 1) against the log molar concentration of this compound. The dose ratio is calculated as the EC50 of acetylcholine in the presence of the antagonist divided by the EC50 in the absence of the antagonist.

  • The pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response, can be determined from the Schild plot. For a competitive antagonist, the slope of the Schild plot should not be significantly different from unity.[6][7]

This compound is a valuable research tool for elucidating the role of M3 muscarinic receptors in smooth muscle function. The provided protocol offers a robust framework for characterizing its antagonist properties and for investigating the physiological consequences of M3 receptor blockade in isolated smooth muscle preparations.

References

Application Notes and Protocols for J-104129 in CHO-M3 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

J-104129 is a potent and selective antagonist for the human muscarinic M3 receptor.[1] This document provides detailed application notes and experimental protocols for the use of this compound in Chinese Hamster Ovary (CHO) cell lines stably expressing the human M3 muscarinic acetylcholine (B1216132) receptor (CHO-M3). These cells are a widely used in vitro model system for studying M3 receptor pharmacology and signaling. The M3 receptor, a Gq-protein coupled receptor, plays a crucial role in mediating smooth muscle contraction, and glandular secretion. Upon activation by an agonist such as acetylcholine or carbachol, the M3 receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in numerous cellular processes.

Understanding the interaction of novel compounds like this compound with the M3 receptor is critical for drug discovery efforts targeting a variety of conditions, including respiratory diseases, overactive bladder, and irritable bowel syndrome.

Quantitative Data Summary

The following table summarizes the binding affinity of this compound for the human muscarinic M3 receptor, as determined in CHO cells. This data is essential for designing and interpreting experiments.

CompoundReceptorCell LineAssay TypeParameterValue (nM)Reference
This compoundHuman Muscarinic M3CHORadioligand BindingKi4.2[1]
This compoundHuman Muscarinic M2CHORadioligand BindingKi490[1]

Note: The high selectivity of this compound for the M3 receptor over the M2 receptor (approximately 117-fold) is a key characteristic of this compound.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the M3 receptor signaling pathway and a typical experimental workflow for assessing the antagonist activity of this compound.

M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Carbachol) M3R M3 Receptor Agonist->M3R Activates Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER Ca²⁺ Cellular_Response Cellular Response (e.g., Contraction) Ca_ER->Cellular_Response PKC->Cellular_Response J104129 This compound (Antagonist) J104129->M3R Blocks ER->Ca_ER Releases Antagonist_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Seed_Cells Seed CHO-M3 cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Load_Dye Load with Ca²⁺ indicator dye (e.g., Fura-2 AM or Fluo-4 AM) or [³H]-myo-inositol Incubate_24h->Load_Dye Add_J104129 Add this compound (various concentrations) Load_Dye->Add_J104129 Incubate_Antagonist Incubate (e.g., 15-30 min) Add_J104129->Incubate_Antagonist Add_Agonist Add Agonist (e.g., Carbachol, EC₈₀) Incubate_Antagonist->Add_Agonist Measure_Signal Measure intracellular Ca²⁺ (Fluorometric Imaging) or Inositol Phosphates (Scintillation Counting) Add_Agonist->Measure_Signal Generate_Curves Generate concentration-response curves Measure_Signal->Generate_Curves Calculate_IC50 Calculate IC₅₀ value Generate_Curves->Calculate_IC50 Schild_Analysis Optional: Schild Analysis (pA₂ value) Calculate_IC50->Schild_Analysis

References

Application Notes and Protocols for Reconstituting and Utilizing J-104129

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reconstitution, handling, and experimental use of J-104129, a potent and selective M3 muscarinic receptor antagonist. The information is intended to guide researchers in designing and executing experiments to investigate the pharmacological properties of this compound.

Compound Information

This compound is a selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor.[1][2] Its selectivity for the M3 receptor subtype over M2 and M1 receptors makes it a valuable tool for studying the physiological and pathological roles of M3 receptor signaling.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Name (αR)-α-Cyclopentyl-α-hydroxy-N-[1-(4-methyl-3-pentenyl)-4-piperidinyl]benzeneacetamide fumarate[1]
Molecular Formula C₂₄H₃₆N₂O₂·C₄H₄O₄[1]
Molecular Weight 500.63 g/mol [1][3]
Appearance White to beige powder[4]
Purity ≥98% (HPLC)[1][4]
Storage Store at 2-8°C[4]

Table 2: Solubility of this compound

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
DMSO 50.06100[1]
Ethanol (B145695) 25.0350[1]

Table 3: Pharmacological Properties of this compound

ParameterSpeciesReceptorValueReference
Ki HumanM34.2 nM[1]
Ki HumanM119 nM[1]
Ki HumanM2490 nM[1]
KB Rat TracheaM33.3 nM[1]
KB Rat Right AtriaM2170 nM[1]

Reconstitution of this compound Powder

Proper reconstitution of this compound is critical for accurate and reproducible experimental results. The following protocol outlines the steps for preparing stock solutions.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Ethanol (200 proof), sterile

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

Protocol:

  • Aseptic Technique: Perform all reconstitution steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Solvent Selection: Choose the appropriate solvent based on the experimental requirements. DMSO is recommended for preparing high-concentration stock solutions.

  • Calculating the Required Volume: To prepare a stock solution of a specific concentration, use the following formula:

    Volume of Solvent (μL) = (Mass of this compound (mg) / 500.63 g/mol ) / Desired Concentration (mol/L) * 1,000,000

    Example: To prepare 1 mL of a 10 mM stock solution from 5 mg of this compound: Volume of DMSO (μL) = (5 mg / 500.63 g/mol ) / 0.010 mol/L * 1,000,000 = 998.7 μL

  • Reconstitution:

    • Carefully weigh the desired amount of this compound powder.

    • Add the calculated volume of sterile DMSO or ethanol to the vial containing the powder.

    • Vortex gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates. Sonication may be used to aid dissolution if necessary.[5]

  • Storage of Stock Solutions:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.

    • Store the stock solutions at -20°C for up to 3 months or at -80°C for up to 1 year.[5]

Figure 1: Reconstitution Workflow

G cluster_start Preparation cluster_reconstitution Reconstitution cluster_storage Storage weigh Weigh this compound Powder calculate Calculate Solvent Volume add_solvent Add Sterile Solvent (DMSO or Ethanol) weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Amber Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for reconstituting this compound powder.

Experimental Protocols

This compound can be used in a variety of in vitro and in vivo experiments to study M3 muscarinic receptor function. Below are example protocols for common assays.

This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by an M3 receptor agonist.

Materials:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human M3 muscarinic receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8).

  • M3 receptor agonist (e.g., Carbachol).

  • This compound stock solution.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Black-walled, clear-bottom 96-well or 384-well microplates.

  • Fluorescence plate reader with automated injection capabilities.

Protocol:

  • Cell Seeding: Seed the M3-expressing HEK293 cells into the microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare the fluorescent calcium dye solution according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Compound Addition (Antagonist Plate):

    • Prepare a serial dilution of this compound in assay buffer at 2x the final desired concentrations.

    • Add the this compound dilutions to the wells containing the dye-loaded cells.

    • Incubate at room temperature for 15-30 minutes.

  • Agonist Addition and Signal Detection:

    • Prepare the M3 agonist (e.g., Carbachol) at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Place the microplate in the fluorescence plate reader.

    • Set the reader to record fluorescence intensity over time (e.g., Ex/Em = 490/525 nm for Fluo-8).

    • Initiate reading and, after establishing a baseline, inject the agonist into each well.

    • Continue recording the fluorescence signal for 1-2 minutes.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the response as a function of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of this compound.

Figure 2: Calcium Mobilization Assay Workflow

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_readout Measurement seed Seed M3-HEK293 Cells load Load with Calcium Dye seed->load add_j104129 Add this compound Dilutions load->add_j104129 incubate Incubate add_j104129->incubate add_agonist Inject M3 Agonist incubate->add_agonist read Read Fluorescence add_agonist->read

Caption: Workflow for the in vitro calcium mobilization assay.

This competitive binding assay determines the affinity (Ki) of this compound for the M3 muscarinic receptor.

Materials:

  • Cell membranes prepared from cells expressing the human M3 muscarinic receptor.

  • Radiolabeled M3 receptor antagonist (e.g., [³H]-4-DAMP).

  • This compound stock solution.

  • Non-specific binding control (e.g., a high concentration of a non-radiolabeled antagonist like atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filter mats.

  • Scintillation cocktail.

  • Scintillation counter.

Protocol:

  • Assay Setup: In a 96-well plate, combine the following in each well:

    • Cell membranes (typically 20-50 µg of protein).

    • Radiolabeled ligand at a concentration near its Kd.

    • A serial dilution of this compound or buffer (for total binding) or the non-specific binding control.

    • Assay buffer to reach the final reaction volume.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting:

    • Dry the filter mat.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding as a function of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

M3 Muscarinic Receptor Signaling Pathway

This compound acts by blocking the signaling cascade initiated by the binding of acetylcholine (ACh) to the M3 muscarinic receptor. The M3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq family of G-proteins.[5]

Figure 3: M3 Muscarinic Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gαq/11 M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_ER->Response PKC->Response J104129 This compound J104129->M3R Blocks

Caption: Antagonism of the M3 receptor signaling pathway by this compound.

References

J-104129: A Potent and Selective M3 Muscarinic Receptor Antagonist for Investigating Gq-Mediated Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

J-104129 is a potent and highly selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (M3R). Its high affinity for the M3 receptor subtype over other muscarinic receptors, particularly the M2 subtype, makes it an invaluable tool for dissecting M3 receptor-mediated signaling pathways. M3 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), triggering a variety of physiological responses, including smooth muscle contraction, glandular secretion, and modulation of neuronal activity. This document provides detailed application notes and experimental protocols for utilizing this compound to study M3 receptor signaling.

Data Presentation

The pharmacological profile of this compound highlights its selectivity for the M3 receptor. The following table summarizes key quantitative data for this compound.

ParameterReceptor SubtypeValueSpeciesReference
Binding Affinity (Ki) Human M119 nMHuman[1]
Human M2490 nMHuman[1][2]
Human M34.2 nMHuman[1][2]
Functional Antagonism (KB) M3 (Trachea)3.3 nMRat[1]
In Vivo Efficacy (ED50) ACh-induced Bronchoconstriction0.58 mg/kg (oral)Rat

Note: Ki represents the inhibition constant, indicating the concentration of the antagonist required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value signifies higher binding affinity. KB is the dissociation constant of the antagonist, determined from its ability to inhibit a functional response to an agonist. ED50 is the dose of a drug that produces 50% of its maximum effect in vivo.

M3 Receptor Signaling Pathway

The canonical signaling pathway initiated by the activation of the M3 muscarinic receptor is depicted below. As a Gq-coupled receptor, its stimulation leads to a cascade of intracellular events culminating in a physiological response. This compound acts as a competitive antagonist, blocking the binding of acetylcholine (ACh) and other muscarinic agonists to the M3 receptor, thereby inhibiting this signaling cascade.

M3_Signaling_Pathway cluster_membrane Cell Membrane M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine (ACh) ACh->M3R Activates J104129 This compound J104129->M3R Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Increase IP3->Ca2 Leads to PKC Protein Kinase C (PKC) Activation DAG->PKC Response Physiological Response Ca2->Response PKC->Response

Figure 1: M3 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

To characterize the antagonistic properties of this compound on M3 receptor signaling, several key in vitro assays can be employed. The following protocols provide detailed methodologies for these experiments.

Experimental Workflow for Characterizing this compound

The general workflow for assessing the inhibitory effect of this compound on M3 receptor function involves a series of assays to determine its binding affinity and functional potency.

Experimental_Workflow start Start: Characterization of this compound binding_assay Radioligand Binding Assay start->binding_assay functional_assay Functional Assays start->functional_assay data_analysis Data Analysis binding_assay->data_analysis ca_mobilization Calcium Mobilization Assay functional_assay->ca_mobilization ip_accumulation Inositol Phosphate (B84403) Accumulation Assay functional_assay->ip_accumulation ca_mobilization->data_analysis ip_accumulation->data_analysis ki_determination Determine Ki (Binding Affinity) data_analysis->ki_determination ic50_determination Determine IC50/pA2 (Functional Potency) data_analysis->ic50_determination conclusion Conclusion: this compound is a potent and selective M3 antagonist ki_determination->conclusion ic50_determination->conclusion

Figure 2: Experimental Workflow for this compound Characterization.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the M3 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cells or tissues expressing the M3 receptor (e.g., CHO-K1 cells stably expressing human M3 receptor).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).

  • This compound.

  • Non-labeled competing ligand (e.g., Atropine) for determining non-specific binding.

  • Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissues in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Binding buffer.

      • A fixed concentration of radioligand (typically at or below its Kd value).

      • Increasing concentrations of this compound (for competition curve).

      • A high concentration of a non-labeled antagonist (e.g., 1 µM Atropine) to determine non-specific binding.

      • Membrane homogenate.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

  • Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Fit the data using a non-linear regression model (e.g., one-site competition) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by an M3 receptor agonist.

Materials:

  • Cells expressing the M3 receptor (e.g., CHO-K1 or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • M3 receptor agonist (e.g., Acetylcholine, Carbachol).

  • This compound.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • A fluorescence plate reader capable of kinetic reading (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating:

    • Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight to allow for cell attachment.

  • Dye Loading:

    • Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.

    • After incubation, wash the cells with assay buffer to remove excess dye.

  • Compound Addition and Measurement:

    • Place the plate in the fluorescence plate reader.

    • Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Establish a baseline fluorescence reading.

    • Add a fixed concentration of the M3 agonist (typically an EC80 concentration to ensure a robust signal).

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each well.

    • Plot the agonist response as a function of the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

    • The pA2 value, a measure of antagonist potency, can be determined using Schild analysis if the antagonism is competitive.

Inositol Phosphate (IP) Accumulation Assay

This assay directly measures the second messenger produced by the Gq pathway, providing a robust readout of M3 receptor activation and its inhibition by this compound.

Materials:

  • Cells expressing the M3 receptor.

  • [³H]-myo-inositol.

  • M3 receptor agonist (e.g., Carbachol).

  • This compound.

  • LiCl solution (to inhibit inositol monophosphatase).

  • Dowex AG1-X8 resin (formate form).

  • Scintillation cocktail and counter.

Procedure:

  • Cell Labeling:

    • Culture cells in the presence of [³H]-myo-inositol for 24-48 hours to allow for its incorporation into cellular phosphoinositides.

  • Assay:

    • Pre-incubate the labeled cells with varying concentrations of this compound in a buffer containing LiCl.

    • Stimulate the cells with an M3 agonist for a defined period (e.g., 30-60 minutes).

    • Terminate the reaction by adding a stopping solution (e.g., ice-cold trichloroacetic acid).

  • IP Isolation:

    • Extract the total inositol phosphates from the cell lysates.

    • Separate the [³H]-inositol phosphates from free [³H]-inositol using anion-exchange chromatography with Dowex resin.

  • Quantification:

    • Elute the [³H]-inositol phosphates from the resin and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [³H]-inositol phosphate accumulation against the log concentration of this compound.

    • Fit the data to determine the IC50 value for the inhibition of agonist-stimulated IP accumulation.

This compound is a powerful pharmacological tool for the specific investigation of M3 muscarinic receptor signaling. Its high selectivity allows researchers to confidently attribute observed effects to the M3 receptor, minimizing confounding results from off-target interactions. The protocols outlined in this document provide a framework for the comprehensive characterization of this compound and other potential M3 receptor modulators, facilitating research in areas such as respiratory diseases, overactive bladder, and other conditions where M3 receptor signaling plays a critical role.

References

Application Notes and Protocols for J-104129 in Ex Vivo Human Bronchial Tissue Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

J-104129 is a potent and selective antagonist of the muscarinic M3 receptor, demonstrating significantly higher affinity for M3 over M2 receptors.[1][2] This selectivity profile suggests its potential as a therapeutic agent for obstructive airway diseases, such as asthma and chronic obstructive pulmonary disease (COPD), by inducing bronchodilation with a reduced risk of cardiac side effects associated with M2 receptor blockade.[1] These application notes provide a comprehensive overview and detailed protocols for the investigation of this compound in ex vivo human bronchial tissue, a critical step in preclinical drug development that offers high translational value.[3]

Quantitative Data Summary

The following table summarizes the key pharmacological parameters for this compound, derived from receptor binding assays. It is important to note that functional data from ex vivo human bronchial tissue studies are not yet publicly available. The pA2 value presented is a hypothetical value based on the compound's high affinity and the typical potency of selective M3 antagonists in this tissue.

ParameterValueSpecies/TissueAssay TypeReference
Ki (M3 Receptor) 4.2 nMHumanRadioligand Binding[1]
Ki (M2 Receptor) 490 nMHumanRadioligand Binding[1]
Ki (M1 Receptor) 19 nMHumanRadioligand Binding
Selectivity (M3 vs. M2) ~120-foldHuman-[1]
Hypothetical pA2 ~8.5 - 9.0Human BronchusFunctional Antagonism

Signaling Pathway of M3 Receptor Antagonism in Human Bronchial Smooth Muscle

The primary mechanism of action of this compound in bronchial tissue is the competitive antagonism of acetylcholine (B1216132) (ACh) at the muscarinic M3 receptor on airway smooth muscle cells. This blockade prevents the downstream signaling cascade that leads to bronchoconstriction.

M3_Antagonism_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds & Activates J104129 This compound J104129->M3R Binds & Blocks Relaxation Bronchodilation J104129->Relaxation Promotes Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to

Caption: M3 receptor antagonism by this compound in bronchial smooth muscle.

Experimental Protocols

The following protocols are based on established methodologies for studying muscarinic receptor antagonists in ex vivo human bronchial tissue.

Human Bronchial Tissue Preparation

Objective: To isolate and prepare human bronchial rings for functional organ bath studies.

Materials:

  • Human lung tissue obtained from surgical resections (with appropriate ethical approval and patient consent).

  • Krebs-Henseleit (K-H) solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.

  • Dissecting microscope, fine forceps, and scissors.

  • Petri dishes.

Protocol:

  • Immediately place the resected lung tissue in ice-cold K-H solution.

  • Under a dissecting microscope, carefully dissect third to fourth-generation bronchi from the surrounding parenchyma.

  • Remove any adhering connective tissue and blood vessels.

  • Cut the bronchi into rings of 2-3 mm in width.

  • Store the prepared bronchial rings in fresh, gassed K-H solution at 4°C until use (preferably within 24 hours).

Functional Assessment of this compound Antagonism (Schild Analysis)

Objective: To determine the potency (pA2 value) of this compound in antagonizing acetylcholine-induced contractions in human bronchial rings.

Materials:

  • Prepared human bronchial rings.

  • Isolated organ bath system with isometric force transducers.

  • K-H solution maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

  • This compound stock solution (e.g., in DMSO, with final bath concentration of DMSO <0.1%).

  • Acetylcholine (ACh) stock solution.

  • Data acquisition system.

Protocol:

  • Mount the bronchial rings in the organ baths containing K-H solution at 37°C.

  • Connect the rings to isometric force transducers and apply a resting tension of 1.0-1.5 g.

  • Allow the tissues to equilibrate for at least 60-90 minutes, with washes every 15-20 minutes.

  • Perform a viability test by contracting the tissues with a high concentration of ACh (e.g., 10 µM) or KCl.

  • Wash the tissues extensively until the baseline tension is restored.

  • Control Curve: Generate a cumulative concentration-response curve to ACh (e.g., 1 nM to 100 µM).

  • Wash the tissues and allow them to return to baseline.

  • This compound Incubation: Add a single concentration of this compound to the organ bath and incubate for a predetermined period (e.g., 30-60 minutes).

  • In the presence of this compound, generate a second cumulative concentration-response curve to ACh.

  • Repeat steps 7-9 with increasing concentrations of this compound on different bronchial rings.

  • Data Analysis:

    • Calculate the dose ratio for each concentration of this compound. The dose ratio is the ratio of the EC50 of ACh in the presence of the antagonist to the EC50 of ACh in the absence of the antagonist.

    • Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound.

    • The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.

Experimental Workflow Diagram

The following diagram illustrates the workflow for a typical ex vivo human bronchial tissue experiment to evaluate a muscarinic antagonist like this compound.

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Organ Bath Experiment cluster_analysis Data Analysis Tissue Human Lung Resection Dissection Bronchial Ring Dissection Tissue->Dissection Storage Store in K-H Solution at 4°C Dissection->Storage Mounting Mount Rings in Organ Bath Storage->Mounting Equilibration Equilibrate (60-90 min) Mounting->Equilibration Viability Viability Test (ACh/KCl) Equilibration->Viability Washout1 Wash to Baseline Viability->Washout1 Control_CRC Control ACh CRC Washout1->Control_CRC Washout2 Wash to Baseline Control_CRC->Washout2 Antagonist_Inc Incubate with this compound Washout2->Antagonist_Inc Antagonist_CRC ACh CRC in presence of this compound Antagonist_Inc->Antagonist_CRC Dose_Ratio Calculate Dose Ratios Antagonist_CRC->Dose_Ratio Schild_Plot Construct Schild Plot Dose_Ratio->Schild_Plot pA2 Determine pA2 Value Schild_Plot->pA2

Caption: Workflow for evaluating this compound in ex vivo human bronchus.

Conclusion

This compound's high potency and selectivity for the M3 muscarinic receptor make it a promising candidate for the treatment of respiratory diseases. The protocols and information provided herein offer a robust framework for the preclinical evaluation of this compound in ex vivo human bronchial tissue. Such studies are essential for confirming its functional antagonist activity in a clinically relevant setting and for providing the necessary data to support its progression into clinical development.

References

Application Notes and Protocols for Intraperitoneal Administration of J-104129 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the intraperitoneal (IP) injection of J-104129, a potent and selective M3 muscarinic receptor antagonist, in mice. The information is intended to guide researchers in designing and executing in vivo studies involving this compound.

Introduction to this compound

This compound is a selective antagonist for the M3 subtype of muscarinic acetylcholine (B1216132) receptors. Its selectivity makes it a valuable tool for investigating the physiological and pathological roles of M3 receptors in various systems. Due to the lack of published studies detailing the intraperitoneal administration of this compound in mice, this protocol is based on general best practices for IP injections in this species and the known physicochemical properties of the compound. Researchers should perform a dose-response study to determine the optimal dosage for their specific experimental model and endpoints.

Data Presentation

Physicochemical Properties of this compound Fumarate
PropertyValue
Molecular Weight 500.63 g/mol
Solubility DMSO (up to 100 mM), Ethanol (B145695) (up to 50 mM)
Storage Store at +4°C
Standard Intraperitoneal Injection Parameters for Mice
ParameterRecommendation
Needle Gauge 25-30 G
Injection Volume 5-10 mL/kg of body weight
Injection Site Lower right quadrant of the abdomen
Angle of Insertion 15-30 degrees

Experimental Protocols

Materials
  • This compound fumarate

  • Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like DMSO and/or Tween 80)

  • Sterile 1 mL syringes

  • Sterile needles (25-30 gauge)

  • 70% ethanol wipes

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Preparation of this compound Solution

Note: The following is a general guideline. The final concentration and vehicle composition should be optimized based on the required dose and the solubility of this compound in the chosen vehicle.

  • Determine the required concentration: Based on the desired dose (mg/kg) and the injection volume (mL/kg), calculate the required concentration of the this compound solution (mg/mL).

  • Solubilization:

    • If using a co-solvent system, first dissolve this compound in a minimal amount of DMSO.

    • Gradually add the aqueous component (e.g., sterile saline or PBS) to the DMSO concentrate while vortexing to prevent precipitation. The final concentration of DMSO should be kept to a minimum (ideally below 10%) to avoid toxicity.

  • Sterilization: If the components are not sterile, the final solution should be filter-sterilized using a 0.22 µm syringe filter.

  • Storage: Prepared solutions should be stored appropriately, protected from light, and used within a timeframe validated by stability studies.

Intraperitoneal Injection Procedure
  • Animal Preparation:

    • Weigh the mouse to accurately calculate the injection volume.

    • Gently restrain the mouse using an appropriate technique (e.g., scruffing the neck and securing the tail).

  • Injection Site Preparation:

    • Position the mouse so that the abdomen is exposed. Tilting the mouse slightly with the head downwards can help to move the abdominal organs away from the injection site.

    • Locate the lower right quadrant of the abdomen. This site is chosen to avoid the cecum, urinary bladder, and major blood vessels.

    • Clean the injection site with a 70% ethanol wipe.

  • Injection:

    • Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.

    • Gently aspirate by pulling back the plunger to ensure that the needle has not entered a blood vessel or an organ. If blood or any fluid is aspirated, discard the syringe and prepare a new injection.

    • Inject the calculated volume of the this compound solution smoothly and steadily.

    • Withdraw the needle swiftly.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, including but not limited to, abnormal posture, lethargy, or signs of pain at the injection site.

    • Observe the animal for the expected pharmacological effects of this compound.

Mandatory Visualizations

Signaling Pathway of Muscarinic Acetylcholine Receptors

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Cell Acetyl-CoA Acetyl-CoA ACh ACh Acetyl-CoA->ACh ChAT Choline Choline Choline->ACh ACh_Synapse ACh ACh->ACh_Synapse Release M3R M3 Receptor Gq/11 Gq/11 M3R->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ Release IP3->Ca2+ PKC PKC DAG->PKC Cellular_Response Cellular Response Ca2+->Cellular_Response PKC->Cellular_Response ACh_Synapse->M3R Binds & Activates J104129 This compound J104129->M3R Antagonizes

Caption: M3 muscarinic receptor signaling and antagonism by this compound.

Experimental Workflow for Intraperitoneal Injection

G Start Start Prepare_Solution Prepare this compound Solution Start->Prepare_Solution Weigh_Mouse Weigh Mouse Prepare_Solution->Weigh_Mouse Calculate_Volume Calculate Injection Volume Weigh_Mouse->Calculate_Volume Restrain_Mouse Restrain Mouse Calculate_Volume->Restrain_Mouse Prepare_Site Prepare Injection Site (Lower Right Quadrant) Restrain_Mouse->Prepare_Site Inject Perform Intraperitoneal Injection Prepare_Site->Inject Monitor Monitor Mouse Post-Injection Inject->Monitor End End Monitor->End

Caption: Workflow for intraperitoneal injection of this compound in mice.

Troubleshooting & Optimization

J-104129 solubility in DMSO and ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of J-104129, a potent and selective M3 muscarinic receptor antagonist. Below you will find solubility data, protocols for solution preparation, troubleshooting guides for common experimental issues, and an overview of the relevant signaling pathway.

This compound Solubility Data

The following table summarizes the maximum solubility of this compound fumarate (B1241708) in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). This data is critical for the preparation of stock solutions for in vitro and in vivo studies.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO50.06100
Ethanol25.0350

Data is based on a molecular weight of 500.63 g/mol for this compound fumarate. Batch-specific molecular weights may vary.[1]

Experimental Protocols

Preparation of a 100 mM Stock Solution in DMSO

This protocol outlines the steps to prepare a 100 mM stock solution of this compound fumarate in DMSO.

Materials:

  • This compound fumarate powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, amber glass vial or other light-protected container

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Determine the required mass: Calculate the mass of this compound fumarate needed to prepare the desired volume of a 100 mM stock solution. For example, to prepare 1 mL of a 100 mM solution, you would need 50.06 mg of this compound fumarate (assuming a molecular weight of 500.63 g/mol ).

  • Weigh the compound: Carefully weigh the calculated amount of this compound fumarate using an analytical balance and transfer it to a sterile amber glass vial.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the vial. For a 1 mL final volume, add 1 mL of DMSO.

  • Dissolve the compound: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may assist in dissolution, but be cautious of potential degradation with excessive heat.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This section addresses common issues that may arise when working with this compound.

Problem Possible Cause Troubleshooting Steps
Compound will not fully dissolve - Exceeded maximum solubility- Incorrect solvent used- Low-quality or hydrated solvent- Ensure you are not exceeding the maximum concentrations listed in the solubility table.- Verify that you are using anhydrous DMSO or ethanol.- Try gentle warming (up to 37°C) and vortexing. For difficult-to-dissolve compounds, sonication can be attempted, but monitor for any signs of degradation.
Precipitation observed after storage - Stock solution is supersaturated- Improper storage conditions- If precipitation occurs upon cooling, the solution may be supersaturated. Try preparing a slightly lower concentration stock solution.- Ensure the stock solution is stored at a consistent, low temperature (-20°C or -80°C) and is tightly sealed to prevent solvent evaporation.
Inconsistent experimental results - Inaccurate stock solution concentration- Degradation of the compound- Improper dilution technique- Recalculate the amount of compound and solvent used. If possible, verify the concentration using a suitable analytical method.- Avoid repeated freeze-thaw cycles of the stock solution. Prepare smaller aliquots for single-use.- Ensure accurate and consistent pipetting when preparing working solutions.

M3 Muscarinic Receptor Signaling Pathway

This compound acts as an antagonist at the M3 muscarinic acetylcholine (B1216132) receptor (M3R), a G protein-coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway that is inhibited by this compound.

M3_Signaling_Pathway cluster_cell Cell Membrane ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor (M3R) ACh->M3R Binds Gq Gq M3R->Gq Activates J104129 This compound J104129->M3R Antagonizes PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Antagonistic action of this compound on the M3 muscarinic receptor signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor.[1] By blocking this receptor, it inhibits the downstream signaling cascade that is typically initiated by acetylcholine.

Q2: Can I dissolve this compound in aqueous solutions?

A2: this compound fumarate has low solubility in aqueous buffers. It is recommended to first prepare a stock solution in an organic solvent like DMSO or ethanol and then dilute this stock solution into the aqueous buffer for your experiment. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Q3: How should I store the this compound powder?

A3: The solid form of this compound fumarate should be stored at +4°C.[1]

Q4: What is the selectivity profile of this compound?

A4: this compound displays approximately 120-fold selectivity for the M3 receptor over the M2 receptor.[1]

Q5: What are the common applications of this compound?

A5: Given its potent M3 antagonist activity, this compound is primarily used in research to study the role of M3 receptors in various physiological processes, such as smooth muscle contraction, particularly in the airways.[1]

References

J-104129 stability in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of J-104129 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

For optimal solubility and stability, it is recommended to prepare stock solutions of this compound fumarate (B1241708) in dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).[1] this compound fumarate is soluble in DMSO at concentrations up to 100 mM and in ethanol at up to 50 mM.[1]

Q2: How should I store aqueous solutions of this compound?

Aqueous solutions of this compound should be prepared fresh for immediate use. If short-term storage is necessary, it is recommended to store the solutions at 4°C for no longer than 24 hours. For long-term storage, it is best to store the compound as a stock solution in DMSO at -20°C or -80°C.

Q3: What is the primary signaling pathway activated by the M3 muscarinic receptor, the target of this compound?

This compound is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor.[1] The M3 receptor primarily couples to G proteins of the Gq class.[2][3] Activation of the Gq pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[4] Recent studies suggest that the M3 receptor can also couple to other G proteins, such as Gi and Gs, indicating a broader signaling complexity.[5][6]

Q4: Are there known degradation pathways for this compound in aqueous solutions?

While specific degradation pathways for this compound have not been extensively published, compounds with similar structures are susceptible to hydrolysis and oxidation. Forced degradation studies are recommended to identify potential degradation products and establish the intrinsic stability of the molecule.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Degradation of this compound in aqueous solution.Prepare fresh aqueous solutions of this compound for each experiment. If using a stock solution, ensure it has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.
pH of the aqueous solution is not optimal.The stability of compounds in aqueous solutions can be pH-dependent.[7][8] It is advisable to use a buffered solution within a pH range of 4-6 for initial experiments.
Precipitation of the compound in aqueous buffer The concentration of this compound exceeds its aqueous solubility.Determine the kinetic solubility of this compound in your experimental buffer. Consider using a lower concentration of the compound or a different buffer system.
The final concentration of the organic solvent (e.g., DMSO) from the stock solution is too high.Maintain the final concentration of the organic solvent in the aqueous solution as low as possible, typically below 1%.
Loss of compound activity over time The compound is degrading due to exposure to light or elevated temperatures.Protect solutions from light by using amber vials or covering them with foil. Store solutions at the recommended temperature of 4°C for short-term use.

Experimental Protocols

Protocol for Assessing the Aqueous Stability of this compound

This protocol outlines a general procedure for evaluating the stability of this compound in aqueous solutions at different pH values and temperatures.

Materials:

  • This compound fumarate

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetate buffer, pH 4.0 and 5.0

  • Phosphate (B84403) buffer, pH 6.0

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • C18 HPLC column

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Formic acid

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Solution Preparation: Dilute the stock solution with the respective aqueous buffers (acetate pH 4.0 and 5.0, phosphate pH 6.0, and PBS pH 7.4) to a final concentration of 10 µM. The final DMSO concentration should be kept at 0.1%.

  • Incubation: Aliquot the working solutions into separate vials for each time point and temperature. Incubate the vials at two different temperatures: 4°C and 37°C.

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot from each vial.

  • Sample Analysis: Analyze the samples immediately by HPLC.

    • HPLC Conditions (Example):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 220 nm

      • Injection Volume: 10 µL

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Workflow for Aqueous Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing stock Prepare 10 mM Stock in DMSO working Dilute to 10 µM in Aqueous Buffers (pH 4, 5, 6, 7.4) stock->working incubate4C Incubate at 4°C working->incubate4C incubate37C Incubate at 37°C working->incubate37C sample Collect Samples at Time Points (0, 2, 4, 8, 12, 24h) incubate4C->sample incubate37C->sample hplc Analyze by HPLC sample->hplc calculate Calculate % Remaining vs. Time 0 hplc->calculate

Caption: Experimental workflow for assessing the aqueous stability of this compound.

Data Presentation

The following tables present hypothetical data for the stability of this compound in aqueous solutions. This data is for illustrative purposes to guide researchers in their experimental design and data interpretation.

Table 1: Stability of this compound (10 µM) at 4°C in Various Aqueous Buffers

Time (hours)% Remaining (pH 4.0)% Remaining (pH 5.0)% Remaining (pH 6.0)% Remaining (pH 7.4)
0100100100100
299.599.298.597.1
499.198.897.295.3
898.297.595.191.8
1297.596.393.488.5
2495.894.190.282.3

Table 2: Stability of this compound (10 µM) at 37°C in Various Aqueous Buffers

Time (hours)% Remaining (pH 4.0)% Remaining (pH 5.0)% Remaining (pH 6.0)% Remaining (pH 7.4)
0100100100100
298.197.394.290.5
496.594.889.182.1
892.389.580.368.7
1288.184.272.557.4
2479.475.158.940.2

Signaling Pathway

M3 Muscarinic Receptor Signaling Pathway

This compound acts as an antagonist at the M3 muscarinic receptor. The canonical signaling pathway initiated by an agonist at this receptor is depicted below.

G cluster_receptor Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Agonist Agonist (e.g., Acetylcholine) Agonist->M3R Activates J104129 This compound (Antagonist) J104129->M3R Blocks

Caption: Canonical M3 muscarinic receptor signaling pathway via Gq protein.

References

Potential off-target effects of J-104129

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of J-104129.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective antagonist of the muscarinic acetylcholine (B1216132) M3 receptor (M3R).[1][2] Its high affinity for the M3 receptor makes it a valuable tool for studying M3R-mediated signaling and for investigating its therapeutic potential in conditions such as obstructive airway disease.[1]

Q2: What are the known off-target effects of this compound?

The primary known off-target interaction of this compound is with the muscarinic acetylcholine M1 receptor (M1R). While it is highly selective for the M3 receptor over the M2 receptor, it exhibits a notable affinity for the M1 receptor. This cross-reactivity with the M1 receptor is the most likely source of on-target-related side effects. There is currently no publicly available data from broad panel screening (e.g., CEREP panel) to comprehensively rule out other potential off-target interactions.

Q3: What are the potential functional consequences of M1 receptor antagonism?

Antagonism of the M1 receptor can lead to various physiological effects, as M1 receptors are prevalent in the central nervous system (CNS) and exocrine glands. Potential consequences of M1 receptor blockade may include cognitive impairment, dry mouth, and blurred vision. Researchers should consider these potential effects when designing and interpreting experiments with this compound.

Q4: How selective is this compound for the M3 receptor over other muscarinic receptor subtypes?

This compound displays a high degree of selectivity for the M3 receptor over the M2 receptor (approximately 117-fold).[1] However, its selectivity over the M1 receptor is significantly lower (approximately 4.5-fold).

Data Presentation

Table 1: Binding Affinities (Ki) of this compound for Human Muscarinic Receptors

Receptor SubtypeKi (nM)Selectivity Ratio (Ki M2/Ki M3)Selectivity Ratio (Ki M1/Ki M3)
M119-4.5
M2490116.7-
M34.2--

Data sourced from Tocris Bioscience.

Experimental Protocols

Key Experiment: Radioligand Binding Assay for Determining Receptor Affinity (Ki)

This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., M1, M2, or M3)

  • Radiolabeled ligand (e.g., [3H]-N-methylscopolamine)

  • Unlabeled test compound (this compound)

  • Assay buffer

  • Wash buffer

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

  • 96-well plates

Methodology:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the receptor of interest.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: Incubate the plates at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.

Mandatory Visualizations

M3_Signaling_Pathway cluster_cell Cell Membrane J104129 This compound M3R M3 Receptor J104129->M3R Antagonizes ACh Acetylcholine ACh->M3R Activates Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca Increases PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response Experimental_Workflow start Start: Select Test Compound (e.g., this compound) primary_screen Primary Screen: Radioligand Binding Assay (On-Target: M3 Receptor) start->primary_screen determine_ki_on Determine Ki for M3 primary_screen->determine_ki_on secondary_screen Secondary Screen: Radioligand Binding Assay (Off-Targets: M1, M2 Receptors) determine_ki_on->secondary_screen determine_ki_off Determine Ki for M1 & M2 secondary_screen->determine_ki_off selectivity_analysis Selectivity Analysis: Compare Ki values determine_ki_off->selectivity_analysis broad_screen Broad Panel Screen (e.g., CEREP Panel) selectivity_analysis->broad_screen identify_hits Identify Other Off-Target Hits broad_screen->identify_hits functional_assays Functional Assays (for confirmed hits) identify_hits->functional_assays assess_consequences Assess Functional Consequences functional_assays->assess_consequences end End: Characterize Off-Target Profile assess_consequences->end Troubleshooting_Guide start Unexpected Experimental Outcome? check_concentration Is this compound concentration within selective range? start->check_concentration high_conc High Concentration (>100 nM) check_concentration->high_conc No low_conc Low Concentration (<20 nM) check_concentration->low_conc Yes off_target_m1 Potential M1 Receptor Antagonism high_conc->off_target_m1 on_target_m3 Primarily M3 Receptor Antagonism low_conc->on_target_m3 other_off_target Consider other potential unidentified off-targets off_target_m1->other_off_target review_protocol Review Experimental Protocol for other variables on_target_m3->review_protocol

References

Technical Support Center: J-104129 Applications in Tissue Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using J-104129 in tissue bath experiments. Our aim is to help you address common challenges and ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: We are observing a diminishing response to our agonist in the presence of this compound, which we suspect is tachyphylaxis to this compound. How can we minimize this effect?

A1: It is important to clarify the pharmacological nature of this compound and the phenomenon of tachyphylaxis. This compound is a competitive antagonist of the muscarinic M3 receptor.[1][2] Tachyphylaxis, a rapid decrease in response to a drug after repeated administration, is typically observed with agonists that cause receptor desensitization or downregulation. As a competitive antagonist, this compound itself is not expected to cause tachyphylaxis.

The diminishing response you are observing is likely due to one of the following reasons:

  • Tachyphylaxis to the agonist: Many agonists, especially those that strongly activate G-protein coupled receptors, can cause rapid desensitization of the tissue.

  • Tissue viability issues: Prolonged experiments, inadequate oxygenation, or nutrient depletion in the physiological salt solution (PSS) can lead to a decline in tissue health and responsiveness.

  • Experimental setup inconsistencies: Fluctuations in temperature, pH, or oxygenation of the PSS can affect tissue contractility.

  • Incorrect drug concentrations: Errors in calculating or preparing drug solutions can lead to unexpected results.

Our troubleshooting guides below provide detailed steps to identify and resolve the root cause of the diminished tissue response.

Q2: What is the mechanism of action of this compound?

A2: this compound is a potent and selective competitive antagonist of the muscarinic M3 receptor.[1][2] This means it binds to the M3 receptor at the same site as the endogenous agonist, acetylcholine (B1216132) (ACh), and other muscarinic agonists, but it does not activate the receptor. By occupying the receptor, it prevents the agonist from binding and eliciting a response, such as smooth muscle contraction.

Q3: What are the key binding affinities for this compound?

A3: The binding affinities (Ki) of this compound for human muscarinic receptors are summarized in the table below. The data highlights its high selectivity for the M3 receptor over the M2 receptor.

Receptor SubtypeKi (nM)
Human M119
Human M2490
Human M34.2

Data sourced from Tocris Bioscience.

Troubleshooting Guides

Guide 1: Investigating a Diminishing Agonist Response

This guide will help you determine if the observed decrease in tissue response is due to agonist-induced tachyphylaxis or other experimental factors.

Step Action Rationale
1 Perform an Agonist Control Time-Course In a fresh, untreated tissue preparation, administer the agonist at a fixed concentration (e.g., EC50) at regular time intervals that match your experimental protocol.
2 Analyze the Response If the response to the agonist diminishes over time in the absence of this compound, this indicates agonist-induced tachyphylaxis or a decline in tissue health.
3 Optimize Agonist Incubation Time If tachyphylaxis is confirmed, reduce the duration of exposure to the agonist and increase the washout periods between agonist additions.
4 Check Tissue Viability At the end of the experiment, challenge the tissue with a maximal concentration of a standard contracting agent (e.g., KCl) to confirm its viability. A robust contraction indicates the tissue is still healthy.
5 Verify Experimental Conditions Ensure consistent temperature (37°C), pH (7.4), and oxygenation (95% O2 / 5% CO2) of the physiological salt solution throughout the experiment.
Guide 2: Ensuring Accurate and Reproducible Results with this compound

This guide focuses on best practices for using this compound in your tissue bath experiments.

Step Action Rationale
1 Proper Solution Preparation Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions in the physiological salt solution. Ensure the final solvent concentration in the tissue bath is minimal and does not affect the tissue response.
2 Determine the Appropriate Concentration Range Based on its Ki value (4.2 nM for M3), start with concentrations of this compound around this range and extend upwards and downwards to generate a full concentration-response curve for its antagonist effect.
3 Schild Analysis for Competitive Antagonism To confirm competitive antagonism and determine the pA2 value (a measure of antagonist potency), perform a Schild analysis. This involves generating agonist concentration-response curves in the presence of increasing concentrations of this compound.
4 Adequate Equilibration Time Allow sufficient time for this compound to equilibrate with the tissue and reach its binding target before adding the agonist. A typical equilibration time is 20-30 minutes.
5 Thorough Washouts After each agonist concentration-response curve, perform multiple washouts with fresh physiological salt solution to ensure complete removal of both the agonist and this compound before the next curve.

Experimental Protocols

Protocol 1: Standard Tissue Bath Setup and Equilibration
  • Prepare a physiological salt solution (PSS), such as Krebs-Henseleit solution, and ensure it is continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.

  • Maintain the PSS in the tissue bath at a constant temperature of 37°C.

  • Mount the isolated tissue (e.g., tracheal smooth muscle, ileum) in the tissue bath under an optimal resting tension.

  • Allow the tissue to equilibrate for at least 60 minutes, with regular washes with fresh PSS every 15-20 minutes.

Protocol 2: Determining the pA2 Value of this compound (Schild Analysis)
  • After equilibration, obtain a cumulative concentration-response curve for your chosen agonist (e.g., acetylcholine).

  • Wash the tissue thoroughly until the response returns to baseline.

  • Introduce the first concentration of this compound into the bath and allow it to equilibrate for 30 minutes.

  • Obtain a second cumulative concentration-response curve for the agonist in the presence of this compound.

  • Repeat steps 2-4 with increasing concentrations of this compound.

  • Analyze the data by plotting the log of (agonist concentration ratio - 1) against the log of the molar concentration of this compound. The x-intercept of the resulting line is the pA2 value.

Visualizations

Competitive_Antagonism cluster_receptor Muscarinic M3 Receptor cluster_ligands Ligands cluster_response Cellular Response Receptor Binding Site Response Contraction Receptor->Response Signal Transduction NoResponse No Contraction Receptor->NoResponse Signal Blocked Agonist Agonist (e.g., Acetylcholine) Agonist->Receptor:f0 Binds and Activates Antagonist This compound (Competitive Antagonist) Antagonist->Receptor:f0 Binds and Blocks

Caption: Competitive antagonism at the M3 receptor.

Tissue_Bath_Workflow A Tissue Mounting & Equilibration B Agonist Concentration-Response Curve (Control) A->B C Washout B->C D Incubate with this compound C->D E Agonist Concentration-Response Curve (in presence of this compound) D->E F Repeat C, D, E with increasing [this compound] E->F G Data Analysis (Schild Plot) F->G

Caption: Workflow for a Schild analysis in a tissue bath.

References

Technical Support Center: J-104129 In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the in vivo administration of J-104129. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to facilitate successful experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and administration of this compound vehicle solutions.

Issue Potential Cause Recommended Solution
Precipitation or cloudiness in the vehicle solution upon adding this compound. The concentration of this compound exceeds its solubility limit in the prepared vehicle.- Decrease the final concentration of this compound in the vehicle. - Gently warm the solution to 37°C to aid dissolution. - Increase the percentage of the organic co-solvent (e.g., DMSO, PEG 400) in the vehicle formulation.
The final solution is viscous and difficult to inject. The concentration of polyethylene (B3416737) glycol (PEG) or other viscosity-increasing agents is too high.- Reduce the percentage of PEG 400 in the formulation. - Consider using a lower molecular weight PEG. - Ensure the solution is at room temperature or slightly warmed before injection to decrease viscosity.
Signs of irritation or adverse reaction at the injection site in animal models. The vehicle formulation, particularly high concentrations of DMSO or ethanol (B145695), may be causing local tissue irritation.- Decrease the concentration of the organic co-solvents to the lowest effective percentage. - Increase the volume of the aqueous component (e.g., saline or PBS) to further dilute the irritants. - Consider an alternative administration route that may be better tolerated.
Inconsistent or unexpected results in vivo. - Poor bioavailability due to precipitation of the compound upon administration. - Inaccurate dosing due to non-homogenous solution. - Degradation of the compound in the vehicle.- Ensure the final solution is clear and free of any precipitate before each administration. - Prepare the vehicle solution fresh before each experiment. - Validate the stability of this compound in the chosen vehicle over the duration of the experiment.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting vehicle formulation for in vivo administration of this compound?

A1: A common vehicle for poorly water-soluble compounds is a mixture of a solubilizing agent, a co-solvent, and an aqueous carrier. Based on the solubility of this compound in DMSO and ethanol, a recommended starting formulation is a ternary blend. One such formulation that has been used for another M3 receptor antagonist is a 50% DMSO and 50% PBS solution.[1] Another option for poorly soluble compounds consists of 50% DMSO, 40% PEG 300, and 10% ethanol.[2] It is crucial to test the solubility of this compound in your chosen vehicle at the desired concentration before in vivo administration.

Q2: How should I prepare the this compound vehicle solution?

A2: To prepare the vehicle solution, first dissolve the this compound powder in the organic solvent component (e.g., DMSO). Once fully dissolved, slowly add the other components of the vehicle, such as PEG 400 and finally the aqueous solution (e.g., saline or PBS), while gently vortexing to ensure a homogenous mixture. Always prepare the solution fresh before each experiment to minimize the risk of precipitation or degradation.

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor.[3] M3 receptors are G-protein coupled receptors that, upon activation by acetylcholine, lead to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to smooth muscle contraction. By blocking the M3 receptor, this compound prevents this signaling cascade, resulting in smooth muscle relaxation.

Q4: What are the appropriate routes of administration for this compound in animal models?

A4: The choice of administration route depends on the experimental design. Common routes for preclinical studies include oral (PO), intraperitoneal (IP), intravenous (IV), and subcutaneous (SC).[4] For M3 receptor antagonists, both intravenous and oral administration have been reported.[3][5] The chosen vehicle must be compatible with the selected route of administration.

Q5: Are there any known side effects of the vehicle components in animals?

A5: Yes, high concentrations of DMSO can cause local irritation and may have systemic effects.[6] Similarly, ethanol can cause irritation. It is important to use the lowest effective concentration of these solvents and to include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.[6]

Data Presentation

Table 1: Solubility of this compound Fumarate (B1241708)

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO50.06100
Ethanol25.0350

Data sourced from publicly available information.

Experimental Protocols

Protocol 1: Preparation of a this compound Vehicle Solution (Example Formulation)

Objective: To prepare a 1 mg/mL solution of this compound in a vehicle suitable for intraperitoneal injection in mice.

Materials:

  • This compound fumarate powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Polyethylene glycol 400 (PEG 400), sterile

  • Phosphate-buffered saline (PBS), sterile, pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Weigh the required amount of this compound fumarate powder and place it in a sterile microcentrifuge tube.

  • Add a volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL). Ensure the final volume of DMSO in the final formulation does not exceed 10-20%.

  • Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C may be necessary.

  • In a separate sterile tube, prepare the vehicle by mixing the required volumes of DMSO, PEG 400, and PBS. For a final formulation of 10% DMSO, 40% PEG 400, and 50% PBS, first mix the DMSO and PEG 400.

  • Slowly add the PBS to the DMSO/PEG 400 mixture while vortexing to avoid precipitation.

  • Add the appropriate volume of the this compound stock solution to the vehicle to achieve the final desired concentration of 1 mg/mL.

  • Vortex the final solution thoroughly to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation or cloudiness before administration.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for In Vivo Administration prep 1. Prepare this compound Vehicle Solution animal_prep 2. Animal Preparation (e.g., weighing) prep->animal_prep admin 3. Administer this compound Solution (e.g., IP injection) animal_prep->admin observe 4. Post-administration Monitoring admin->observe data 5. Data Collection and Analysis observe->data

Caption: Experimental workflow for in vivo administration of this compound.

G cluster_pathway This compound Mechanism of Action: M3 Receptor Antagonism acetylcholine Acetylcholine m3_receptor M3 Muscarinic Receptor acetylcholine->m3_receptor gq_protein Gq Protein Activation m3_receptor->gq_protein j104129 This compound j104129->m3_receptor Inhibition plc Phospholipase C (PLC) Activation gq_protein->plc pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release contraction Smooth Muscle Contraction ca_release->contraction

Caption: Signaling pathway of M3 muscarinic receptor and inhibition by this compound.

References

Troubleshooting J-104129 variability in experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using J-104129 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor.[1][2] Its primary mechanism of action is to competitively block the binding of acetylcholine (ACh) to M3 receptors, thereby inhibiting downstream signaling pathways. This compound exhibits significantly higher selectivity for M3 receptors over M2 receptors.[1][2]

Q2: What are the recommended solvent and storage conditions for this compound?

This compound fumarate (B1241708) is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 50 mM).[1] For long-term storage, it is recommended to store the compound at +4°C.[1] To ensure stability, it is advisable to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[3]

Q3: I am observing high variability in the inhibitory effect of this compound in my cell-based assays. What are the potential causes?

Variability in experimental results can stem from several factors.[4] For cell-based assays, it is crucial to ensure consistent cell health, density, and passage number.[5][6] Inconsistent incubation times with this compound or the stimulating agonist can also lead to variable results. Additionally, ensure accurate and consistent pipetting of all reagents.

Q4: My experimental results suggest potential off-target effects. Is this a known issue with this compound?

While this compound is known for its high selectivity for the M3 receptor over the M2 receptor, off-target effects are a potential concern with any small molecule inhibitor.[7][8] If you suspect off-target effects, consider including appropriate controls in your experiments. This could involve using cell lines that do not express the M3 receptor or employing a structurally different M3 antagonist to see if the same effect is observed.

Troubleshooting Guides

Issue 1: Inconsistent Antagonist Potency (IC50/Ki values)

Potential Cause Recommended Solution
Reagent Instability Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid multiple freeze-thaw cycles of the stock. Store the stock solution as recommended at +4°C.[1][3]
Inaccurate Agonist Concentration Verify the concentration and purity of the agonist (e.g., acetylcholine) used to stimulate the M3 receptor. Ensure consistent agonist concentration across all wells and experiments.
Cell Passage Number and Health Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression. Monitor cell viability to ensure the observed effects are not due to cytotoxicity.
Assay Incubation Times Optimize and strictly adhere to incubation times for both this compound pre-incubation and agonist stimulation.

Issue 2: Poor Solubility or Precipitation of this compound in Aqueous Media

Potential Cause Recommended Solution
Exceeding Solubility Limit Do not exceed the recommended maximum concentrations in your final assay buffer. This compound fumarate is soluble in DMSO and ethanol.[1] Ensure the final concentration of the organic solvent is compatible with your experimental system and consistent across all conditions.
Incorrect pH of Buffer Check the pH of your assay buffer. The solubility of compounds can be pH-dependent.
Interaction with Media Components Some components of cell culture media or assay buffers can interact with small molecules and reduce their effective concentration. If possible, test the solubility of this compound in your specific assay buffer before the experiment.

Quantitative Data Summary

Parameter Value Species/System
Ki (M3 Receptor) 4.2 nMHuman
Ki (M1 Receptor) 19 nMHuman
Ki (M2 Receptor) 490 nMHuman
KB (M3 Receptor) 3.3 nMRat Trachea
KB (M2 Receptor) 170 nMRat Right Atria
ED50 (ACh-induced bronchoconstriction) 0.58 mg/kgRat (Oral Administration)
Max Solubility (DMSO) 100 mM
Max Solubility (Ethanol) 50 mM

Data sourced from Tocris Bioscience and PubMed.[1][2]

Experimental Protocols

Key Experiment: In Vitro Cell-Based Calcium Flux Assay

This protocol outlines a general procedure for assessing the antagonist activity of this compound on M3 receptor-mediated calcium mobilization.

  • Cell Culture: Plate CHO-K1 cells stably expressing the human M3 muscarinic receptor (or another suitable cell line) in a 96-well black-walled, clear-bottom plate and culture overnight to allow for cell attachment.

  • Dye Loading: Wash the cells with a suitable assay buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add the this compound dilutions to the appropriate wells and pre-incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Prepare a solution of an M3 receptor agonist (e.g., acetylcholine or carbachol) at a concentration that elicits a sub-maximal response (e.g., EC80). Add the agonist to the wells.

  • Signal Detection: Immediately measure the fluorescence intensity using a plate reader equipped for kinetic reading. The change in fluorescence corresponds to the intracellular calcium concentration.

  • Data Analysis: Determine the inhibitory effect of this compound by calculating the percentage inhibition of the agonist response at each concentration of the antagonist. Plot a concentration-response curve and calculate the IC50 value.

Visualizations

M3_Signaling_Pathway cluster_cell Cell Membrane M3R M3 Receptor Gq Gq Protein M3R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca Ca²⁺ ER->Ca releases Ca->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response phosphorylates targets leading to ACh Acetylcholine (ACh) ACh->M3R agonist J104129 This compound J104129->M3R antagonist

Caption: M3 Muscarinic Receptor Signaling Pathway.

Caption: Troubleshooting Workflow for Experimental Variability.

References

J-104129 storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of J-104129, a potent and selective M3 muscarinic receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent and highly selective antagonist for the M3 muscarinic acetylcholine (B1216132) receptor.[1] It exhibits approximately 120-fold selectivity for the human M3 receptor over the M2 receptor. Its primary mechanism of action is to block the signaling pathway activated by acetylcholine at the M3 receptor.

Q2: What are the primary research applications of this compound?

Given its high selectivity for the M3 receptor, this compound is a valuable tool for studying M3 receptor pharmacology and physiology. It is particularly useful for investigating the role of M3 receptors in smooth muscle contraction, glandular secretion, and other physiological processes. For example, it has been shown to antagonize acetylcholine-induced bronchoconstriction.[1]

Q3: How should this compound be stored?

Proper storage is crucial to maintain the integrity and activity of this compound. The compound should be stored as a solid at +4°C.

Q4: How do I prepare stock solutions of this compound?

Stock solutions of this compound can be prepared by dissolving the compound in an appropriate solvent. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are suitable solvents. For long-term storage of stock solutions, it is recommended to aliquot the solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.

Q5: What is the stability of this compound in solution?

Storage and Handling Best Practices

Proper storage and handling are critical for ensuring the quality and performance of this compound in your experiments.

ParameterRecommendationRationale
Storage Temperature (Solid) +4°CTo ensure long-term stability of the solid compound.
Storage of Stock Solutions -20°C or -80°C in single-use aliquotsTo minimize degradation from repeated freeze-thaw cycles and exposure to ambient conditions.[2][3][4]
Recommended Solvents DMSO, EthanolThis compound is soluble in these organic solvents.
Handling Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area or a chemical fume hood.To prevent skin contact, ingestion, and inhalation of the compound.
Solubility Data
SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO50.06100
Ethanol25.0350

Experimental Protocols

The following are generalized protocols for common assays involving M3 receptor antagonists. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the M3 receptor.

Materials:

  • Cell membranes expressing M3 muscarinic receptors

  • [³H]-N-methylscopolamine ([³H]-NMS) or other suitable radioligand

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail and counter

Methodology:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a microplate, combine the cell membranes, [³H]-NMS (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a known M3 antagonist like atropine (B194438) (for non-specific binding), or varying concentrations of this compound.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki of this compound.

Functional Assay: Inhibition of Acetylcholine-Induced Smooth Muscle Contraction

This assay assesses the functional antagonism of this compound on M3 receptor-mediated smooth muscle contraction.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum, rat trachea)

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution)

  • Acetylcholine (ACh)

  • This compound

  • Force transducer and data acquisition system

Methodology:

  • Mount the isolated tissue in the organ bath containing oxygenated physiological salt solution at 37°C.

  • Allow the tissue to equilibrate under a resting tension.

  • Elicit a contractile response by adding a submaximal concentration of ACh.

  • Wash the tissue to return to baseline.

  • Incubate the tissue with a known concentration of this compound for a predetermined period.

  • Again, stimulate the tissue with the same concentration of ACh.

  • Measure the contractile force and compare the response in the presence and absence of this compound to determine its inhibitory effect.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No or low antagonist activity Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.Prepare a fresh stock solution from solid compound. Aliquot new stock solutions for single use.
Incorrect Concentration: Errors in dilution calculations.Double-check all calculations and ensure accurate pipetting. Prepare fresh dilutions.
Assay Conditions: Suboptimal incubation times or buffer composition.Optimize incubation time to ensure equilibrium is reached. Verify the pH and composition of all buffers.
High variability between replicates Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes.Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for common reagents where possible.
Cell/Tissue Health: Inconsistent cell health or tissue viability.Ensure consistent cell culture conditions and use cells within a specific passage number range. Handle isolated tissues carefully to maintain viability.
Unexpected side effects in vivo or in complex systems Off-target effects: Although highly selective for M3 over M2, at high concentrations, this compound may interact with other receptors.Use the lowest effective concentration of this compound. Include appropriate controls to test for off-target effects.
Pharmacokinetic issues: Poor bioavailability or rapid metabolism.Consider different routes of administration or formulation to improve exposure.

Visualizations

M3 Muscarinic Receptor Signaling Pathway

This compound acts as an antagonist at the M3 muscarinic receptor, thereby inhibiting the following signaling cascade.

M3_Signaling_Pathway ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates J104129 This compound J104129->M3R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Responses (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_release->Response PKC->Response

Caption: M3 muscarinic receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Antagonist Activity Assessment

The following diagram outlines a typical workflow for assessing the antagonist activity of this compound in a cell-based functional assay.

Antagonist_Workflow start Start prep_cells Prepare and plate M3-expressing cells start->prep_cells add_J104129 Add varying concentrations of this compound prep_cells->add_J104129 incubate_antagonist Incubate add_J104129->incubate_antagonist add_agonist Stimulate with ACh (agonist) incubate_antagonist->add_agonist measure_response Measure cellular response (e.g., Ca²⁺ flux) add_agonist->measure_response analyze Analyze data and determine IC₅₀ measure_response->analyze end End analyze->end

Caption: A generalized workflow for determining the in vitro antagonist activity of this compound.

References

Addressing J-104129 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of J-104129 in cell culture experiments, with a specific focus on addressing compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor.[1] It exhibits approximately 120-fold selectivity for the M3 receptor over the M2 receptor.[1] Its primary mechanism of action is to block the binding of acetylcholine to M3 receptors, thereby inhibiting downstream signaling pathways.

Q2: What are the recommended solvents for preparing a this compound stock solution?

This compound fumarate (B1241708) is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It is recommended to prepare a concentrated stock solution in 100% DMSO or ethanol.

Q3: Why is my this compound precipitating when I add it to my cell culture medium?

Precipitation of this compound in aqueous solutions like cell culture media is a common issue for hydrophobic compounds.[2] This "crashing out" typically occurs when a highly concentrated stock solution in an organic solvent is rapidly diluted into the aqueous medium.[2] The drastic change in solvent polarity reduces the solubility of the compound, leading to the formation of a precipitate.

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

While cell line dependent, a final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell lines.[2] It is crucial to include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as the treated samples, but without this compound.[2]

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to resolving precipitation issues with this compound in your cell culture experiments.

Problem: A precipitate forms immediately upon adding the this compound stock solution to the cell culture medium.

This is the most common precipitation issue and is often due to improper dilution techniques.

Solutions:

  • Reduce Stock Concentration: Prepare a lower concentration stock solution of this compound in DMSO. For example, instead of a 50 mM stock, try a 10 mM or 5 mM stock. This will reduce the "solvent shock" when diluting into the aqueous medium.

  • Employ Serial Dilution: Instead of directly adding the highly concentrated stock to your final culture volume, perform an intermediate dilution step. First, dilute the stock solution into a small volume of serum-free medium or phosphate-buffered saline (PBS). Then, add this intermediate dilution to your final culture volume.

  • Optimize the Dilution Process: When diluting, add the this compound stock solution dropwise to the cell culture medium while gently vortexing or swirling the medium.[3] This gradual addition can help to prevent localized high concentrations of the compound and solvent.

  • Pre-warm the Medium: Ensure your cell culture medium is at 37°C before adding the this compound solution. Temperature can affect the solubility of compounds.[4]

Problem: The cell culture medium becomes cloudy or a precipitate forms over time (hours to days) in the incubator.

This may indicate issues with compound stability or interactions with media components.

Solutions:

  • Evaluate Media Components: If using a serum-free medium, consider whether the absence of serum proteins, which can aid in solubilizing hydrophobic compounds, is contributing to the precipitation.[2] If your experimental design allows, a low percentage of serum (e.g., 1-2%) might help maintain solubility.

  • pH Considerations: While less common for this compound class, significant pH shifts in the culture medium over time due to cellular metabolism could potentially affect the solubility of this compound. Ensure your medium is properly buffered.

Data Presentation

Table 1: Solubility of this compound Fumarate

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO50.06100
Ethanol25.0350

Data based on a molecular weight of 500.63 g/mol . Batch-specific molecular weights may vary.

Experimental Protocols

Protocol: Preparation of this compound Working Solution using Serial Dilution

This protocol provides a general guideline for preparing a working solution of this compound and minimizing precipitation.

  • Prepare a 10 mM Stock Solution:

    • Dissolve the appropriate amount of this compound fumarate in 100% anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly to ensure the compound is completely dissolved.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

  • Prepare a 100µM Intermediate Solution:

    • Aseptically, add 5 µL of the 10 mM this compound stock solution to 495 µL of pre-warmed (37°C) serum-free cell culture medium or PBS in a sterile microcentrifuge tube.

    • Mix immediately by gently flicking the tube or pipetting up and down. This creates a 1:100 dilution.

  • Prepare the Final Working Concentration (e.g., 1 µM):

    • To a culture plate well containing 2 mL of cell culture medium, add 20.2 µL of the 100 µM intermediate solution.

    • Gently swirl the plate to ensure even distribution of the compound.

    • This will result in a final this compound concentration of approximately 1 µM and a final DMSO concentration of 0.01%.

  • Vehicle Control:

    • Prepare a vehicle control by adding the equivalent volume of the DMSO/medium mixture (without this compound) to a separate well.

Visualizations

Signaling Pathway of M3 Muscarinic Receptor Antagonism by this compound

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M3R M3 Muscarinic Receptor Gq Gq/11 M3R->Gq Activates J104129 This compound J104129->M3R Blocks ACh Acetylcholine ACh->M3R Binds to PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca->Downstream PKC->Downstream

Caption: Antagonistic action of this compound on the M3 muscarinic receptor signaling pathway.

Experimental Workflow for Troubleshooting this compound Precipitation

Troubleshooting_Workflow Start Start: this compound Precipitation Observed CheckStock Check Stock Solution: - Concentration? - Solvent purity? Start->CheckStock DilutionMethod Review Dilution Method: - Direct addition? - Rapid mixing? Start->DilutionMethod ReduceStock Lower Stock Concentration CheckStock->ReduceStock TrySerialDilution Implement Serial Dilution: 1. Prepare intermediate dilution in   serum-free media/PBS. 2. Add intermediate to final volume. DilutionMethod->TrySerialDilution SlowAddition Add Stock Solution Slowly While Mixing DilutionMethod->SlowAddition PrecipitatePersists Does Precipitation Persist? TrySerialDilution->PrecipitatePersists ReduceStock->PrecipitatePersists SlowAddition->PrecipitatePersists ConsiderMedia Consider Media Components: - Serum-free? - pH stability? PrecipitatePersists->ConsiderMedia Yes Resolved Issue Resolved PrecipitatePersists->Resolved No AddLowSerum If possible, add low concentration of serum (1-2%) ConsiderMedia->AddLowSerum MonitorpH Monitor Media pH ConsiderMedia->MonitorpH AddLowSerum->Resolved MonitorpH->Resolved ContactSupport Contact Technical Support for Further Assistance Resolved->ContactSupport If other issues arise

Caption: A logical workflow for troubleshooting this compound precipitation in cell culture.

References

Calculating appropriate J-104129 dosage for animal studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of J-104129 in animal studies. This compound is a potent and selective M3 muscarinic receptor antagonist.[1] This document offers troubleshooting guides and frequently asked questions (FAQs) to assist researchers in designing and executing their experiments effectively.

Disclaimer: The information provided herein is for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals and under an approved animal care and use protocol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and highly selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor.[1] It exhibits approximately 120-fold selectivity for M3 over M2 receptors.[1] By blocking the M3 receptor, this compound inhibits the actions of acetylcholine, a neurotransmitter involved in various physiological processes, including smooth muscle contraction and gland secretion.

Q2: What is a recommended starting dosage for this compound in animal studies?

A2: A definitive dosage of this compound for all animal models and applications has not been established in the public domain. However, for studies investigating the inhibition of acetylcholine-induced bronchoconstriction in rats, an oral effective dose 50 (ED50) of 0.58 mg/kg has been reported.[1] This can serve as a starting point for dose-ranging studies in rats for similar applications. For other species, such as mice, and for different experimental endpoints, it is crucial to perform a dose-finding study to determine the optimal and safe dosage.

Q3: How should I prepare this compound for administration?

A3: this compound is a lipophilic compound. The choice of vehicle will depend on the route of administration.

  • For Oral Administration (Gavage): this compound can be suspended in an aqueous vehicle such as 0.5% or 1% methylcellulose (B11928114) or carboxymethylcellulose (CMC) in water. A small amount of a surfactant like Tween 80 (e.g., 0.1-0.5%) can be added to aid in suspension.

  • For Intravenous (IV) Injection: Due to its lipophilicity, preparing this compound for IV injection requires a solubilizing agent. A common approach is to first dissolve the compound in a minimal amount of an organic solvent like DMSO or ethanol (B145695), and then further dilute it with a sterile aqueous vehicle such as saline or phosphate-buffered saline (PBS) to the final desired concentration. The final concentration of the organic solvent should be kept to a minimum (ideally <5% of the total volume) to avoid vehicle-related toxicity.

  • For Subcutaneous (SC) Injection: Similar to IV preparations, this compound can be dissolved in a vehicle containing a co-solvent like DMSO or ethanol, followed by dilution with a sterile aqueous carrier. Oil-based vehicles such as corn oil or sesame oil can also be considered for subcutaneous administration of lipophilic compounds.

It is imperative to include a vehicle-only control group in your experiments to account for any effects of the administration vehicle itself.

Q4: What are the potential off-target effects or toxicity concerns with this compound?

A4: There is no publicly available information on the LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) for this compound in any animal species. As an M3 muscarinic receptor antagonist, potential on-target side effects at higher doses could include dry mouth, decreased gastrointestinal motility, and mydriasis (dilation of the pupils). Although this compound is highly selective for the M3 receptor over the M2 receptor, which is prevalent in the heart, cardiac effects cannot be entirely ruled out at very high doses. Researchers should carefully monitor animals for any adverse clinical signs during and after administration.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Lack of Efficacy Inappropriate Dosage: The dose may be too low to elicit a biological response.- Conduct a dose-response study to determine the optimal effective dose for your specific animal model and experimental endpoint. - Review the literature for dosages of other M3 antagonists with similar potency.
Poor Bioavailability: The compound may not be adequately absorbed or may be rapidly metabolized.- For oral administration, ensure proper gavage technique. - Consider a different administration route (e.g., IV or SC) to bypass first-pass metabolism. - Analyze plasma or tissue concentrations of this compound to confirm exposure.
Compound Degradation: The compound may not be stable in the prepared formulation.- Prepare fresh solutions for each experiment. - Store stock solutions appropriately (this compound fumarate (B1241708) is recommended to be stored at +4°C). - Protect solutions from light if the compound is light-sensitive.
Unexpected Side Effects or Toxicity High Dosage: The dose administered may be in the toxic range.- Reduce the dosage. - Carefully observe animals for clinical signs of toxicity (e.g., changes in behavior, weight loss, lethargy). - If mortality occurs, perform a necropsy to identify potential target organs of toxicity.
Vehicle Toxicity: The administration vehicle may be causing adverse effects.- Ensure the concentration of organic solvents (e.g., DMSO, ethanol) is as low as possible. - Run a vehicle-only control group to assess the effects of the vehicle alone.
Off-Target Effects: Although selective, at high concentrations, this compound could interact with other receptors.- Review the literature for known off-target effects of similar M3 antagonists. - Consider using a lower, more selective dose.
Variability in Experimental Results Inconsistent Dosing Technique: Variations in administration technique can lead to variable drug exposure.- Ensure all personnel are properly trained and consistent in their administration techniques (e.g., gavage, IV injection). - Use appropriate needle gauges and injection volumes for the animal's size.
Biological Variability: Differences in age, sex, or strain of animals can influence drug response.- Use animals of the same age, sex, and strain within an experiment. - Ensure proper randomization of animals to treatment groups.

Data Presentation

Table 1: this compound In Vitro Binding Affinity and In Vivo Efficacy

ParameterSpecies/SystemValueReference
M3 Receptor Binding Affinity (Ki) Human4.2 nM
M2 Receptor Binding Affinity (Ki) Human490 nM
M1 Receptor Binding Affinity (Ki) Human19 nM
Oral ED50 (ACh-induced bronchoconstriction) Rat0.58 mg/kg[1]

Experimental Protocols

General Protocol for Oral Gavage in Mice

  • Animal Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head and body.

  • Gavage Needle Insertion: Introduce a sterile, ball-tipped gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance.

  • Administration: Once the needle is in the correct position (approximately at the level of the last rib), slowly administer the this compound suspension.

  • Post-Administration Monitoring: Observe the animal for any signs of distress, such as labored breathing or regurgitation.

General Protocol for Intravenous Injection (Tail Vein) in Mice

  • Animal Warming: Warm the mouse under a heat lamp or on a warming pad to dilate the tail veins.

  • Restraint: Place the mouse in a suitable restraint device that allows access to the tail.

  • Vein Visualization: Identify one of the lateral tail veins. Wiping the tail with 70% ethanol can help visualize the veins.

  • Needle Insertion: Using a small gauge needle (e.g., 27-30G), insert the needle into the vein at a shallow angle.

  • Injection: Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein.

  • Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Mandatory Visualizations

M3_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Binds to receptor on ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Downstream Downstream Cellular Responses (e.g., Smooth Muscle Contraction) Ca_cyto->Downstream Mediates PKC->Downstream Phosphorylates targets J104129 This compound J104129->M3R Antagonizes ACh Acetylcholine (ACh) ACh->M3R Activates

Caption: M3 Muscarinic Receptor Signaling Pathway Antagonized by this compound.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Dose_Calc Dose Calculation (based on animal weight) Formulation This compound Formulation (e.g., suspension in 0.5% CMC) Dose_Calc->Formulation Administration Drug Administration (e.g., Oral Gavage) Formulation->Administration Acclimation Animal Acclimation Grouping Randomization into Groups (Vehicle, this compound doses) Acclimation->Grouping Grouping->Administration Observation Observation of Clinical Signs & Side Effects Administration->Observation Endpoint Measurement of Experimental Endpoint (e.g., Bronchoconstriction) Administration->Endpoint Data_Analysis Data Collection & Statistical Analysis Observation->Data_Analysis Endpoint->Data_Analysis

Caption: General Experimental Workflow for In Vivo Studies with this compound.

References

J-104129 cross-reactivity with other receptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the muscarinic M3 receptor antagonist, J-104129. This guide includes a summary of its cross-reactivity profile, detailed experimental protocols, and a troubleshooting section to address common issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and selectivity profile of this compound?

This compound is a potent and selective antagonist for the muscarinic M3 receptor. It exhibits significantly higher affinity for the M3 receptor subtype compared to other muscarinic receptor subtypes, particularly the M2 receptor. This selectivity is crucial for its targeted therapeutic effects, such as bronchodilation in obstructive airway diseases, by minimizing off-target effects associated with M2 receptor blockade, like cardiovascular side effects.[1]

Quantitative Data Summary

The binding affinities and functional antagonist activity of this compound across different human and rat muscarinic receptor subtypes are summarized below. This data highlights the compound's selectivity for the M3 receptor.

Receptor SubtypeSpeciesAssay TypeParameterValue (nM)Selectivity (fold)
M3 HumanRadioligand BindingKi4.2[1][2][3]-
M2 HumanRadioligand BindingKi490[1][3]~117-fold vs M3
M1 HumanRadioligand BindingKi19[2][4]~4.5-fold vs M3
M3 (Trachea) RatFunctional (Contraction)KB3.3[1][2]-
M2 (Atria) RatFunctional (Bradycardia)KB170[2]~51-fold vs M3

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for muscarinic receptor subtypes (M1, M2, M3).

Materials:

  • Cell membranes expressing human M1, M2, or M3 receptors

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand

  • This compound (or other competing ligands)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Atropine (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the cell membranes, [³H]-NMS (at a concentration near its Kd), and either a dilution of this compound or the assay buffer (for total binding).

  • For non-specific binding wells, add an excess of atropine.

  • Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with the cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add the scintillation cocktail, and allow them to equilibrate.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of this compound from the concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

Isolated Rat Trachea Contraction Assay

This functional assay assesses the antagonist activity of this compound against acetylcholine-induced smooth muscle contraction in an isolated tissue preparation.

Materials:

  • Male Sprague-Dawley rats

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

  • Acetylcholine (B1216132) (ACh)

  • This compound

  • Organ bath system with isometric force transducers

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

Procedure:

  • Euthanize a rat and dissect the trachea.

  • Cut the trachea into rings, approximately 2-3 mm in width.

  • Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, washing them with fresh Krebs-Henseleit solution every 15 minutes.

  • Induce a reference contraction with a high concentration of ACh (e.g., 10 µM).

  • After washing and allowing the tissue to return to baseline, incubate the tracheal rings with various concentrations of this compound for a predetermined period (e.g., 30 minutes).

  • Generate a cumulative concentration-response curve for ACh in the presence of this compound.

  • Measure the contractile responses isometrically.

  • Calculate the Schild regression analysis to determine the pA₂ value, which represents the negative logarithm of the antagonist concentration that produces a 2-fold rightward shift in the agonist's concentration-response curve. The KB can be derived from the pA₂ value.

Troubleshooting Guide

Issue 1: this compound appears less selective than expected in our assay.

  • Possible Cause: The receptor expression levels in your cell lines may differ, affecting the apparent affinity.

  • Troubleshooting Step: Quantify the receptor expression levels (Bmax) in your cell lines to ensure they are comparable.

  • Possible Cause: The radioligand used may have different affinities for the receptor subtypes.

  • Troubleshooting Step: Ensure you are using a non-selective radioligand like [³H]-NMS for initial binding characterization across all subtypes.

  • Possible Cause: Incubation times may not be sufficient to reach equilibrium, especially for a high-affinity ligand.

  • Troubleshooting Step: Perform time-course experiments to determine the optimal incubation time for reaching equilibrium for each receptor subtype.

Issue 2: Inconsistent results in the isolated trachea contraction assay.

  • Possible Cause: Variability in tissue preparation and handling.

  • Troubleshooting Step: Standardize the dissection and mounting procedures. Ensure consistent resting tension is applied to all tissue rings.

  • Possible Cause: Desensitization of the muscarinic receptors due to repeated exposure to high concentrations of acetylcholine.

  • Troubleshooting Step: Allow for adequate washout periods between acetylcholine administrations. Use a non-cumulative dosing protocol if necessary.

  • Possible Cause: The viability of the tracheal tissue may be compromised.

  • Troubleshooting Step: Ensure the Krebs-Henseleit solution is continuously aerated with carbogen and maintained at the correct temperature and pH.

Visualizations

Signaling Pathway of M3 Muscarinic Receptor Antagonism by this compound

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Receptor Acetylcholine->M3_Receptor Binds & Activates This compound This compound This compound->M3_Receptor Blocks Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: M3 receptor signaling cascade and its inhibition by this compound.

Experimental Workflow for Determining this compound Selectivity

Experimental_Workflow cluster_binding Radioligand Binding Assays cluster_functional Functional Assays M1_membranes M1 Membranes Binding_Assay Competitive Binding with [³H]-NMS and this compound M1_membranes->Binding_Assay M2_membranes M2 Membranes M2_membranes->Binding_Assay M3_membranes M3 Membranes M3_membranes->Binding_Assay Ki_Values Calculate Ki values (M1, M2, M3) Binding_Assay->Ki_Values Selectivity_Profile Determine Receptor Selectivity Profile Ki_Values->Selectivity_Profile Compare Affinities Trachea Isolated Rat Trachea (M3-rich) Functional_Assay ACh-induced Response with this compound Trachea->Functional_Assay Atria Isolated Rat Atria (M2-rich) Atria->Functional_Assay KB_Values Calculate KB values (M3, M2) Functional_Assay->KB_Values KB_Values->Selectivity_Profile Compare Potencies

Caption: Workflow for assessing this compound receptor selectivity.

References

Ensuring reproducibility in J-104129 functional assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to ensure reproducibility in functional assays involving the M3 muscarinic receptor antagonist, J-104129.

Troubleshooting Guide

Reproducibility issues in this compound functional assays can arise from various factors, from cell health to reagent preparation. The table below outlines common problems, their potential causes, and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)Expected Outcome (Quantitative Data)
High background signal in no-agonist control wells - Autofluorescence of this compound- Contaminated assay buffer or reagents- Stressed or dying cells releasing calcium- Perform a fluorescence scan of this compound alone.- Prepare fresh, sterile buffers.- Ensure cell viability is >95% before starting the assay.- Background fluorescence should be <10% of the maximal agonist-induced signal.
Low signal-to-background ratio with M3 agonist - Low M3 receptor expression in cells- Inactive or degraded agonist (e.g., Acetylcholine)- Suboptimal agonist concentration- Use a cell line with confirmed high M3 receptor expression.- Prepare fresh agonist solution for each experiment.- Perform an agonist dose-response curve to determine the EC80 concentration.- A signal-to-background ratio of at least 5-fold is recommended.
Inconsistent this compound IC50 values between experiments - Variability in cell passage number or density- Inconsistent incubation times- this compound precipitation from solution- Use cells within a defined passage number range (e.g., 5-20). Seed cells to achieve 80-90% confluency on the day of the assay.- Standardize all incubation times precisely.- Check the solubility of this compound in the final assay buffer. Consider using a lower concentration of a different solvent if necessary.- The standard deviation of the pIC50 should be <0.2 log units across replicate experiments.
No inhibitory effect of this compound observed - Incorrect compound identity or concentration- M3 receptor desensitization- Assay interference- Confirm the identity and concentration of the this compound stock solution.- Minimize the pre-incubation time with the agonist.- Run a control experiment with a known M3 antagonist.- this compound should produce a complete inhibition of the agonist response at high concentrations.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a potent and selective competitive antagonist of the muscarinic M3 receptor.[1][2] It blocks the binding of acetylcholine (B1216132) and other muscarinic agonists to the M3 receptor, thereby inhibiting the Gq/11 signaling cascade.

2. Which signaling pathway does this compound inhibit?

This compound inhibits the M3 muscarinic receptor pathway, which is primarily coupled to Gq/11 proteins. Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum.

3. What are the recommended cell lines for this compound functional assays?

Cell lines endogenously expressing the M3 receptor, such as SH-SY5Y or CHO cells stably transfected with the human M3 receptor (CHO-M3), are suitable choices. It is crucial to use a cell line with robust and reproducible responses to M3 agonists.

4. How should I prepare this compound for in vitro assays?

This compound is typically dissolved in a suitable organic solvent like DMSO to create a high-concentration stock solution. Subsequent dilutions should be made in the assay buffer, ensuring the final solvent concentration is low (e.g., <0.1%) to avoid solvent-induced artifacts.

5. What controls are necessary for a this compound functional assay?

A typical assay should include the following controls:

  • No-agonist control: Cells with assay buffer only (defines baseline).

  • Agonist control: Cells with the M3 agonist at its EC80 concentration (defines maximal response).

  • Vehicle control: Cells with the highest concentration of the vehicle (e.g., DMSO) used for this compound dilutions to check for solvent effects.

  • Positive control antagonist: A known M3 antagonist to validate assay performance.

Experimental Protocols

Calcium Mobilization Assay for this compound Potency Determination

This protocol describes a fluorescent-based calcium mobilization assay to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • CHO-M3 cells

  • Culture medium (e.g., DMEM/F12 with 10% FBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • M3 receptor agonist (e.g., Carbachol)

  • This compound

  • DMSO

  • Black, clear-bottom 96-well microplates

Procedure:

  • Cell Plating: Seed CHO-M3 cells into 96-well plates at a density that will yield a confluent monolayer on the day of the assay. Incubate for 24 hours at 37°C and 5% CO2.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in assay buffer to create a concentration range (e.g., 10 µM to 0.1 nM).

  • Assay Execution:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Measure the baseline fluorescence for 10-20 seconds.

    • Add the M3 agonist (at its pre-determined EC80 concentration) to all wells simultaneously.

    • Measure the fluorescence signal for 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence (peak signal - baseline) represents the calcium response.

    • Normalize the data with the agonist control as 100% response and the no-agonist control as 0% response.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq11 Gq/11 M3R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca2+ IP3->Ca_ER Releases PKC PKC DAG->PKC Activates Ca_cyto Cytosolic Ca2+ (Increased) Ca_ER->Ca_cyto Ca_cyto->PKC Activates Downstream Downstream Cellular Response PKC->Downstream Phosphorylates J104129 This compound J104129->M3R Inhibits Agonist Agonist (e.g., Acetylcholine) Agonist->M3R Activates

Caption: M3 muscarinic receptor signaling pathway and inhibition by this compound.

Experimental_Workflow start Start plate_cells Plate CHO-M3 Cells in 96-well Plate start->plate_cells incubate_24h Incubate 24h plate_cells->incubate_24h dye_load Load Cells with Fluo-4 AM Dye incubate_24h->dye_load incubate_dye Incubate 90 min dye_load->incubate_dye wash_cells Wash Cells incubate_dye->wash_cells add_j104129 Add this compound Dilutions wash_cells->add_j104129 incubate_j104129 Incubate 15-30 min add_j104129->incubate_j104129 read_baseline Measure Baseline Fluorescence incubate_j104129->read_baseline add_agonist Add M3 Agonist (EC80) read_baseline->add_agonist read_response Measure Fluorescence Response add_agonist->read_response analyze_data Analyze Data (Calculate IC50) read_response->analyze_data end End analyze_data->end

Caption: Workflow for a calcium mobilization assay to test this compound.

References

Technical Support Center: J-104129 Oral Dosing & Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for J-104129. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the oral administration of this compound, a potent and selective M3 muscarinic receptor antagonist. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to enhance the oral bioavailability of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable exposure of this compound in our animal models after oral gavage. What are the likely causes?

Poor oral bioavailability is a common challenge for many research compounds. For this compound, this is likely attributable to one or more of the following factors:

  • Low Aqueous Solubility: this compound is soluble in organic solvents like DMSO and ethanol (B145695) but is expected to have poor solubility in aqueous gastrointestinal fluids.[1][2][3] This is a primary barrier to absorption, as the compound must be in solution to pass through the intestinal wall.

  • Rapid Metabolism: The compound may be subject to rapid first-pass metabolism in the liver, where enzymes modify and clear the drug before it reaches systemic circulation.[4]

  • Poor Permeability: The physicochemical properties of this compound may limit its ability to permeate the intestinal epithelium.

These factors can lead to insufficient drug concentration at the site of absorption and consequently, low and inconsistent plasma levels.

Q2: What are the initial steps to troubleshoot the poor oral bioavailability of this compound?

A systematic approach is recommended to identify and address the root cause of poor bioavailability. The following workflow outlines the key steps:

G A Start: Poor Oral Bioavailability Observed B Step 1: Physicochemical Characterization (Solubility, Permeability) A->B Characterize the molecule C Step 2: In Vitro Metabolism Study (Microsomes, Hepatocytes) B->C Assess metabolic stability D Step 3: Formulation Development (Solubilization, Permeation Enhancement) C->D Design formulation strategies E Step 4: In Vivo Pharmacokinetic (PK) Study (Test Formulations vs. Control) D->E Evaluate in a living system F End: Optimized Oral Formulation E->F Select best performing formulation

Caption: Troubleshooting workflow for poor oral bioavailability.

Q3: What formulation strategies can we employ to improve the oral absorption of this compound?

Several formulation strategies can enhance the solubility and absorption of poorly water-soluble drugs like this compound.[5][6][7][8][9] The choice of strategy will depend on the specific properties of your compound and your experimental goals.

Formulation StrategyMechanism of ActionKey Advantages
Micronization/Nanonization Increases the surface area of the drug particles, leading to a faster dissolution rate.[6]Simple, well-established technique.
Solid Dispersions The drug is dispersed in a hydrophilic polymer matrix, enhancing solubility and dissolution.[8]Can significantly improve oral absorption.
Lipid-Based Formulations The drug is dissolved in a lipid carrier, which can be self-emulsifying (SEDDS/SMEDDS), forming fine droplets in the gut and enhancing absorption via lymphatic pathways.[10][11][12]Can bypass first-pass metabolism and is suitable for highly lipophilic compounds.
Cyclodextrin Complexation Cyclodextrins encapsulate the drug molecule, forming a water-soluble inclusion complex.[6]Improves solubility and can protect the drug from degradation.

Troubleshooting Guides

Issue 1: Low and Inconsistent Drug Levels in Plasma

Possible Cause: Poor aqueous solubility leading to incomplete dissolution in the gastrointestinal tract.

Solutions:

  • Particle Size Reduction:

    • Protocol: Micronize this compound powder using a jet mill or similar equipment. Alternatively, create a nanosuspension via wet media milling.

    • Rationale: Increasing the surface area-to-volume ratio enhances the dissolution rate.[6]

  • Formulation with Solubilizing Excipients:

    • Protocol: Prepare a simple suspension of this compound in an aqueous vehicle containing a wetting agent (e.g., Tween 80) and a viscosity-enhancing agent (e.g., carboxymethylcellulose).

    • Rationale: These excipients improve the dispersibility and dissolution of the drug particles.

  • Amorphous Solid Dispersions:

    • Protocol: Create a solid dispersion by dissolving this compound and a hydrophilic polymer (e.g., PVP, HPMC) in a common solvent, followed by solvent evaporation or spray drying.

    • Rationale: The amorphous form of the drug has higher energy and greater solubility than the crystalline form.[9]

Issue 2: Suspected High First-Pass Metabolism

Possible Cause: this compound is rapidly metabolized by liver enzymes (e.g., cytochrome P450s) after absorption from the gut.

Solutions:

  • Co-administration with a CYP450 Inhibitor:

    • Protocol: In preclinical models, co-administer this compound with a known broad-spectrum CYP450 inhibitor (e.g., 1-aminobenzotriazole).

    • Rationale: This is a diagnostic tool to confirm if metabolism is a major barrier. A significant increase in exposure would indicate that first-pass metabolism is a key issue. Note: This is not a therapeutic strategy.

  • Lipid-Based Formulations (SEDDS/SMEDDS):

    • Protocol: Develop a Self-Emulsifying Drug Delivery System (SEDDS) by dissolving this compound in a mixture of oils, surfactants, and co-solvents.

    • Rationale: Lipid-based formulations can promote lymphatic absorption, which bypasses the portal circulation and thus reduces first-pass metabolism.[10]

G cluster_0 Standard Oral Absorption cluster_1 Lymphatic Absorption (with Lipid Formulation) A This compound in Gut B Portal Vein A->B C Liver (First-Pass Metabolism) B->C D Systemic Circulation C->D Reduced Drug Amount E This compound in Lipid Droplet F Lymphatic System E->F Bypasses Liver G Systemic Circulation F->G Higher Drug Amount

Caption: Comparison of standard and lymphatic absorption pathways.

Detailed Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension

Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.

Materials:

  • This compound powder

  • Stabilizer solution (e.g., 1% w/v Poloxamer 188 in deionized water)

  • Zirconium oxide milling beads (0.5 mm diameter)

  • High-energy bead mill

Procedure:

  • Prepare a pre-suspension of this compound (e.g., 10 mg/mL) in the stabilizer solution.

  • Add the pre-suspension and milling beads to the milling chamber.

  • Mill at a high speed for a specified duration (e.g., 2-4 hours) at a controlled temperature (e.g., 4°C).

  • Periodically sample the suspension to measure particle size using dynamic light scattering (DLS).

  • Continue milling until the desired particle size (e.g., <200 nm) is achieved.

  • Separate the nanosuspension from the milling beads.

  • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: Development of a Self-Microemulsifying Drug Delivery System (SMEDDS)

Objective: To formulate this compound in a lipid-based system that forms a microemulsion upon contact with gastrointestinal fluids, enhancing solubility and absorption.

Materials:

  • This compound

  • Oil (e.g., Capryol 90)

  • Surfactant (e.g., Kolliphor RH 40)

  • Co-surfactant (e.g., Transcutol HP)

Procedure:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Ternary Phase Diagram Construction: Construct ternary phase diagrams with the selected oil, surfactant, and co-surfactant to identify the self-microemulsifying region.

  • Formulation Preparation:

    • Dissolve this compound in the selected oil.

    • Add the surfactant and co-surfactant and mix thoroughly until a clear, homogenous solution is formed.

  • Characterization:

    • Emulsification Time: Add the SMEDDS formulation to water with gentle agitation and measure the time it takes to form a clear microemulsion.

    • Droplet Size Analysis: Determine the globule size of the resulting microemulsion using DLS.

    • In Vitro Dissolution: Perform dissolution studies in simulated gastric and intestinal fluids to assess the drug release profile.

By implementing these troubleshooting strategies and formulation approaches, researchers can significantly improve the oral bioavailability of this compound, leading to more reliable and reproducible results in preclinical studies.

References

Validation & Comparative

A Comparative Analysis of M3 Receptor Selectivity: J-104129 vs. Darifenacin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the M3 muscarinic receptor selectivity of two antagonists: J-104129 and darifenacin (B195073). The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the binding affinities, experimental methodologies, and relevant signaling pathways.

Quantitative Comparison of Binding Affinities

The selectivity of a muscarinic receptor antagonist is a critical determinant of its therapeutic efficacy and side-effect profile. The following table summarizes the binding affinities (Ki in nM and pKi) of this compound and darifenacin for the five human muscarinic receptor subtypes (M1-M5).

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)M3 Selectivity (fold vs. M1)M3 Selectivity (fold vs. M2)M3 Selectivity (fold vs. M4)M3 Selectivity (fold vs. M5)
This compound 194904.2N/AN/A4.5116.7N/AN/A
Darifenacin 6.3139.810.7950.1210.008.050.463.412.7
pKi pKi pKi pKi pKi
This compound 7.726.318.38N/AN/A
Darifenacin 8.27.49.17.38.0

Note: Ki values are inhibition constants, representing the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. pKi is the negative logarithm of the Ki value. N/A indicates that data was not available from the searched resources.

Based on the available data, this compound demonstrates a notable 120-fold selectivity for the M3 receptor over the M2 receptor.[1] Darifenacin also exhibits high affinity and selectivity for the M3 receptor, with approximately 9 to 74-fold selectivity over other muscarinic receptor subtypes.[2] Specifically, it shows a 59-fold greater affinity for M3 compared to both M2 and M4 receptors.[3]

Experimental Protocols

The binding affinity data presented above were primarily determined through in vitro radioligand binding assays. These assays are a standard method for characterizing the interaction of a ligand with its receptor.

Radioligand Binding Assay (General Protocol)

Objective: To determine the binding affinity (Ki) of a test compound (this compound or darifenacin) for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).[3][4]

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.

  • Test Compounds: this compound and darifenacin at various concentrations.

  • Non-specific Binding Control: A high concentration of a non-labeled, non-selective muscarinic antagonist (e.g., atropine) to determine the amount of radioligand that binds to non-receptor components.

  • Assay Buffer: Typically a buffered saline solution (e.g., phosphate-buffered saline) at a physiological pH.

  • Filtration Apparatus: To separate the receptor-bound radioligand from the unbound radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Membrane Preparation: Membranes from the CHO-K1 cells expressing the specific muscarinic receptor subtype are prepared by homogenization and centrifugation.

  • Incubation: The cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand ([³H]NMS) and varying concentrations of the test compound (this compound or darifenacin). A separate set of tubes containing the radioligand and the non-specific binding control is also prepared.

  • Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

M3 Muscarinic Receptor Signaling Pathway

The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Activation of the M3 receptor by an agonist, such as acetylcholine (B1216132), initiates a signaling cascade that leads to various cellular responses, including smooth muscle contraction. Antagonists like this compound and darifenacin block this signaling pathway by preventing acetylcholine from binding to the receptor.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC PKC Activation DAG->PKC Activates Response Cellular Response (e.g., Contraction) Ca->Response PKC->Response

Caption: M3 Muscarinic Receptor Signaling Pathway.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the general workflow for a competitive radioligand binding assay used to determine the binding affinity of antagonists.

Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes start->prep incubate Incubate Membranes with Radioligand & Antagonist prep->incubate filter Filter to Separate Bound & Unbound incubate->filter wash Wash Filters filter->wash count Measure Radioactivity wash->count analyze Analyze Data (IC50 -> Ki) count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

References

J-104129 vs. Atropine: A Comparative Guide for Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of J-104129 and atropine (B194438), two key muscarinic receptor antagonists, focusing on their performance in functional assays. The information presented herein is supported by experimental data from peer-reviewed studies to assist researchers in selecting the appropriate antagonist for their specific experimental needs.

Introduction

This compound is a novel and highly selective antagonist for the M3 muscarinic acetylcholine (B1216132) receptor.[1][2] In contrast, atropine is a classical non-selective muscarinic antagonist, exhibiting affinity for all five muscarinic receptor subtypes (M1-M5).[3][4][5] This fundamental difference in receptor selectivity is a critical determinant of their respective pharmacological profiles and functional effects in various tissues.

Mechanism of Action

Both this compound and atropine act as competitive antagonists at muscarinic acetylcholine receptors.[3][6][7][8] They bind to the same site as the endogenous agonist, acetylcholine (ACh), but do not activate the receptor. By occupying the binding site, they prevent ACh from binding and initiating downstream signaling cascades.

Data Presentation: Quantitative Comparison

The following tables summarize the binding affinities and functional potencies of this compound and atropine across different muscarinic receptor subtypes and in various functional assays.

Table 1: Muscarinic Receptor Binding Affinities
CompoundReceptor SubtypeKi (nM)SpeciesReference
This compound M119Human[9]
M2490Human[1][9]
M34.2Human[1][2][9]
Atropine M12.22 (IC50)-[5]
M24.32 (IC50)-[5]
M34.16 (IC50)-[5]
M42.38 (IC50)-[5]
M53.39 (IC50)-[5]

Ki (Inhibition constant) and IC50 (half maximal inhibitory concentration) are measures of binding affinity. Lower values indicate higher affinity.

Table 2: Potency in Functional Assays
CompoundAssayTissueAgonistPotency (pA2 / pKB)Reference
This compound ACh-induced contractionRat TracheaAcetylcholine8.48 (pKB)[1]
Atropine ACh-induced bronchoconstrictionRat LungsAcetylcholine9.01 (pA2)[8]
Carbachol-induced contractionHuman Colon (Circular Muscle)Carbachol8.72 (pA2)[6]
Carbachol-induced contractionHuman Colon (Longitudinal Muscle)Carbachol8.60 (pA2)[6]
Arecoline-induced contractionMurine TracheaArecolineSimilar to 4-DAMP[7]
Carbachol-induced amylase releaseRat Pancreatic AciniCarbachol9.15 (pA2)[10]

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The pKB is the negative logarithm of the equilibrium dissociation constant of a competitive antagonist. Higher values indicate greater antagonist potency.

Mandatory Visualizations

Signaling Pathway

M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates J104129 This compound J104129->M3R Binds & Blocks Atropine Atropine Atropine->M3R Binds & Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response

Caption: M3 muscarinic receptor signaling pathway.

Experimental Workflow

Functional_Assay_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Isolation Isolate Tissue (e.g., Trachea, Ileum) Mounting Mount in Organ Bath with Physiological Salt Solution Tissue_Isolation->Mounting Equilibration Equilibrate under Tension (e.g., 1g for 60 min) Mounting->Equilibration Control_CRC Generate Control Agonist Concentration-Response Curve (CRC) Equilibration->Control_CRC Washout Wash Tissue Control_CRC->Washout Antagonist_Incubation Incubate with Antagonist (this compound or Atropine) Washout->Antagonist_Incubation Antagonist_CRC Generate Agonist CRC in Presence of Antagonist Antagonist_Incubation->Antagonist_CRC Plotting Plot CRCs Antagonist_CRC->Plotting Schild_Plot Perform Schild Plot Analysis Plotting->Schild_Plot pA2_Calculation Calculate pA2 Value Schild_Plot->pA2_Calculation

Caption: General workflow for an isolated tissue functional assay.

Experimental Protocols

Isolated Tissue Bath Functional Assay

This protocol is a generalized procedure for assessing the functional antagonist activity of compounds like this compound and atropine on smooth muscle contraction.

1. Materials:

  • Isolated tissue (e.g., rat trachea, guinea-pig ileum).

  • Organ bath system with a temperature-controlled chamber (37°C), aeration (95% O₂ / 5% CO₂), and an isometric force transducer.

  • Physiological Salt Solution (PSS), such as Krebs-Henseleit solution.

  • Muscarinic agonist (e.g., acetylcholine, carbachol).

  • Antagonist (this compound or atropine).

2. Procedure:

  • Tissue Preparation: The animal is euthanized, and the desired tissue is dissected and placed in cold PSS. A segment of the tissue is then mounted in the organ bath under a resting tension (e.g., 1 g).

  • Equilibration: The tissue is allowed to equilibrate for at least 60 minutes, with regular washing every 15 minutes.

  • Control Agonist Concentration-Response Curve: The muscarinic agonist is added to the organ bath in a cumulative manner to obtain a baseline concentration-response curve. The tissue is then washed thoroughly until it returns to its baseline tension.

  • Antagonist Incubation: A known concentration of either this compound or atropine is added to the organ bath, and the tissue is incubated for a predetermined period (e.g., 30-60 minutes).

  • Agonist Concentration-Response Curve in the Presence of Antagonist: The cumulative addition of the agonist is repeated to generate a second concentration-response curve in the presence of the antagonist. This step can be repeated with increasing concentrations of the antagonist.

  • Data Analysis: The contractile response is plotted as a percentage of the maximum response against the logarithm of the agonist concentration. The potency of the antagonist (pA₂ value) is determined using a Schild plot analysis.

Conclusion

The choice between this compound and atropine for functional assays should be guided by the specific research question.

  • This compound is the preferred tool for studies specifically investigating the role of the M3 muscarinic receptor in a physiological or pathological process. Its high selectivity for the M3 subtype over other muscarinic receptors minimizes off-target effects and allows for a more precise dissection of M3-mediated signaling.

  • Atropine , due to its non-selective nature , is useful as a general muscarinic receptor blocker when the aim is to inhibit all muscarinic signaling. It serves as a valuable control to confirm that an observed effect is indeed mediated by muscarinic receptors in general.

Researchers should carefully consider the receptor expression profile of their tissue of interest and the specific goals of their experiment to make an informed decision between these two important pharmacological tools.

References

J-104129: A Comparative Efficacy Analysis Against Leading LAMA Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the preclinical efficacy of J-104129, a potent and selective M3 muscarinic receptor antagonist, against other leading Long-Acting Muscarinic Antagonist (LAMA) compounds: tiotropium (B1237716), glycopyrronium (B1196793), aclidinium (B1254267), and umeclidinium. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of respiratory therapeutics.

Introduction to LAMA Therapy

Long-acting muscarinic antagonists are a cornerstone in the management of chronic obstructive pulmonary disease (COPD).[1] These agents function by blocking the action of acetylcholine (B1216132) at muscarinic receptors in the airways, leading to bronchodilation and improved respiratory function. The primary target for this therapeutic effect is the M3 muscarinic receptor, which is predominantly responsible for bronchoconstriction.[2][3] An ideal LAMA would exhibit high affinity and selectivity for the M3 receptor over the M2 receptor, as M2 receptor antagonism can lead to undesirable cardiovascular side effects.[4][5]

This compound is a novel M3 muscarinic receptor antagonist characterized by its high selectivity for the M3 subtype over the M2 subtype.[4][6] This guide presents available preclinical data to objectively compare its efficacy profile with established LAMA therapies.

Comparative Efficacy Data

The following tables summarize the available quantitative data for this compound and comparator LAMA compounds. It is important to note that the data presented has been compiled from various sources and may not have been generated under identical experimental conditions. Direct head-to-head comparative studies are limited, and thus, these values should be interpreted with consideration of the different assays and tissues used.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)
CompoundHuman M1 ReceptorHuman M2 ReceptorHuman M3 ReceptorM3 vs. M2 Selectivity RatioReference
This compound 194904.2~117-fold[4][6]
TiotropiumHigh Affinity (equal to M2/M3)High Affinity (equal to M1/M3)High Affinity (equal to M1/M2)Kinetically selective (slow dissociation from M3)[1][7][8]
GlycopyrroniumHigh Affinity (highest for M1)1.889 (rat)1.686 (rat)~1.1-fold (rat)[2][9]
AclidiniumSubnanomolar AffinitySubnanomolar AffinitySubnanomolar AffinityKinetically selective (shorter residence time at M2 vs M3)[10]
Umeclidinium0.05 - 0.160.05 - 0.160.05 - 0.16Not specified[11]

Note: Direct comparison of Ki values is challenging due to variations in experimental assays across different studies. The selectivity of tiotropium and aclidinium is primarily attributed to their kinetic properties rather than a large difference in equilibrium binding affinity.

Table 2: In Vitro and In Vivo Functional Potency
CompoundFunctional AssaySpecies/TissuePotency (Value)Reference
This compound Antagonism of ACh-induced bronchoconstriction (KB)Rat Trachea3.3 nM[4][6]
This compound Antagonism of ACh-induced bradycardia (KB)Rat Right Atria170 nM[4][6]
This compound Antagonism of ACh-induced bronchoconstriction (ED50)Rat (in vivo, oral)0.58 mg/kg[4]
TiotropiumInhibition of cholinergic nerve-induced contractionGuinea Pig & Human AirwaysPotent, slow onset, very slow dissociation[8]
GlycopyrroniumAntagonism of methacholine-induced contraction (-log KB)Guinea Pig Ileum (M3)10.31[12]
AclidiniumInhibition of ACh-induced bronchoconstriction (in vivo, nebulized)Guinea PigLong duration of action (t1/2 = 29h)[10]
UmeclidiniumInhibition of ACh-induced bronchoconstriction (in vivo, intranasal)MouseSustained inhibition after 5 days[11]

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol describes a general method for determining the binding affinity of a test compound for muscarinic receptor subtypes.

1. Membrane Preparation:

  • Cell membranes expressing a specific human muscarinic receptor subtype (e.g., from CHO-K1 cells) are prepared.

  • Tissues are homogenized in an ice-cold buffer and centrifuged to pellet the membranes.

  • The pellet is washed and resuspended in an assay buffer to a final protein concentration of 50-200 µg/mL.

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in order: assay buffer, the test compound at various concentrations, and a radioligand such as [³H]-N-methylscopolamine ([³H]-NMS).

  • The membrane suspension is then added to initiate the binding reaction.

  • For determination of non-specific binding, a high concentration of a known muscarinic antagonist (e.g., atropine) is used instead of the test compound.

  • The plate is incubated to allow the binding to reach equilibrium.

3. Detection and Analysis:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with a cold wash buffer.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • The data is analyzed using non-linear regression to determine the IC50 of the test compound, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Acetylcholine-Induced Bronchoconstriction in Rats

This protocol outlines a general procedure for evaluating the in vivo efficacy of a LAMA in a rat model of bronchoconstriction.

1. Animal Preparation:

  • Male Sprague-Dawley rats are anesthetized.

  • A tracheal cannula is inserted for mechanical ventilation and measurement of respiratory parameters.

  • A catheter is placed in a jugular vein for intravenous administration of acetylcholine (ACh).

2. Administration of Test Compound:

  • The test compound (e.g., this compound) or vehicle is administered, typically orally or via inhalation, at a predetermined time before the ACh challenge.

3. Bronchoconstriction Challenge:

  • A baseline measurement of airway resistance is recorded.

  • Acetylcholine is administered intravenously to induce bronchoconstriction.

  • Airway resistance is continuously monitored to measure the peak increase.

4. Data Analysis:

  • The protective effect of the test compound is calculated as the percentage inhibition of the ACh-induced increase in airway resistance compared to the vehicle-treated control group.

  • An ED50 value, the dose of the compound that produces 50% of the maximal protective effect, is determined by analyzing the dose-response curve.

Mandatory Visualizations

LAMA_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Contraction Muscle Contraction (Bronchoconstriction) DAG->Contraction Activates PKC leading to Ca2 Ca²⁺ SR->Ca2 Releases Ca2->Contraction Initiates LAMA LAMA (e.g., this compound) LAMA->M3_Receptor Blocks

Caption: LAMA Signaling Pathway in Airway Smooth Muscle.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Membrane_Prep Membrane Preparation (Cells expressing M1, M2, M3) Binding_Assay Radioligand Binding Assay (Competition with [³H]-NMS) Membrane_Prep->Binding_Assay Data_Analysis_Ki Data Analysis (Calculate Ki values) Binding_Assay->Data_Analysis_Ki Efficacy_Comparison Comparative Efficacy Assessment Data_Analysis_Ki->Efficacy_Comparison Animal_Model Animal Model Preparation (Anesthetized, cannulated rat) Compound_Admin Compound Administration (Oral or Inhaled LAMA) Animal_Model->Compound_Admin ACh_Challenge Acetylcholine Challenge (Induce bronchoconstriction) Compound_Admin->ACh_Challenge Measurement Measure Airway Resistance ACh_Challenge->Measurement Data_Analysis_ED50 Data Analysis (Calculate ED50) Measurement->Data_Analysis_ED50 Data_Analysis_ED50->Efficacy_Comparison

Caption: Preclinical Efficacy Evaluation Workflow for LAMAs.

Discussion

The available preclinical data indicates that this compound is a potent muscarinic antagonist with a notable selectivity for the M3 receptor over the M2 receptor.[4][6] This high M3 vs. M2 selectivity ratio of approximately 117-fold suggests a favorable therapeutic profile with a potentially lower risk of M2-mediated cardiovascular side effects compared to less selective compounds.

In functional assays, this compound demonstrates potent antagonism of acetylcholine-induced bronchoconstriction in isolated rat trachea.[4][6] Furthermore, the compound shows significant in vivo efficacy when administered orally in a rat model of bronchoconstriction.[4]

Direct comparison with other LAMAs is complicated by the lack of standardized, head-to-head preclinical studies. However, the data suggests that this compound's M3 receptor affinity is in a similar nanomolar range to other clinically effective LAMAs. The key differentiator for this compound appears to be its pronounced equilibrium binding selectivity for M3 over M2 receptors. In contrast, the selectivity of tiotropium and aclidinium is primarily attributed to their slower dissociation rates from the M3 receptor compared to the M2 receptor, a phenomenon known as kinetic selectivity.[1][10]

Conclusion

This compound is a promising LAMA compound with a preclinical profile characterized by high potency and significant selectivity for the M3 muscarinic receptor. The data presented in this guide suggests that this compound's efficacy is comparable to other established LAMAs in preclinical models. Its distinct selectivity profile warrants further investigation to fully elucidate its potential clinical benefits, particularly concerning its cardiovascular safety profile. Further head-to-head comparative studies under standardized conditions are necessary to definitively establish the relative efficacy and safety of this compound against other LAMA compounds.

References

Head-to-Head Comparison: J-104129 and Ipratropium Bromide in Muscarinic Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two muscarinic receptor antagonists: J-104129 and the well-established non-selective antagonist, ipratropium (B1672105) bromide. The following sections objectively evaluate their performance based on receptor binding affinity and functional antagonism, supported by experimental data and detailed methodologies.

Introduction to the Compounds

Ipratropium bromide is a synthetically derived quaternary ammonium (B1175870) compound of atropine.[1] It functions as a non-selective muscarinic receptor antagonist, meaning it blocks M1, M2, and M3 receptor subtypes.[2] Its clinical application, primarily in the treatment of chronic obstructive pulmonary disease (COPD), stems from its ability to induce bronchodilation and reduce mucus secretion upon inhalation.[2]

This compound is a novel and potent muscarinic M3 receptor antagonist characterized by its high selectivity for the M3 subtype over the M2 subtype. This selectivity is a key differentiator from non-selective antagonists like ipratropium bromide.

Mechanism of Action

Both this compound and ipratropium bromide exert their effects by competitively inhibiting the binding of acetylcholine (B1216132) to muscarinic receptors. However, their selectivity profiles differ significantly.

Ipratropium bromide blocks M1, M2, and M3 receptors.[2] While the blockade of M3 receptors on airway smooth muscle and submucosal glands leads to the desired effects of bronchodilation and reduced mucus secretion, the simultaneous blockade of M2 autoreceptors on cholinergic nerve endings can counteract this effect by increasing acetylcholine release.[2]

This compound , in contrast, is highly selective for the M3 receptor. This targeted antagonism is designed to maximize the therapeutic effects on airway smooth muscle while minimizing the potential for off-target effects associated with the blockade of other muscarinic receptor subtypes.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and ipratropium bromide, highlighting their differences in receptor binding affinity and functional potency. It is important to note that the data for each compound are derived from separate studies and experimental conditions may vary.

Table 1: Muscarinic Receptor Binding Affinity
CompoundReceptor SubtypeTest SystemKi (nM)IC50 (nM)Selectivity (M2/M3 Ki ratio)
This compound M1Human recombinant (CHO cells)---
M2Human recombinant (CHO cells)490-120-fold
M3Human recombinant (CHO cells)4.2-
Ipratropium Bromide M1--2.9[3]~0.85
M2--2.0[3]
M3--1.7[3]
M1-M3Human peripheral lung0.5 - 3.6[1]-Non-selective[1]
Table 2: Functional Antagonism
CompoundAssaySpeciesKB (nM)ED50 (mg/kg, p.o.)
This compound Acetylcholine-induced tracheal contractionRat3.3-
Acetylcholine-induced bronchoconstrictionRat-0.58
Ipratropium Bromide Acetylcholine-induced bronchoconstrictionRat8.39-

Experimental Protocols

Muscarinic Receptor Binding Assay (for this compound)

This protocol describes a competitive radioligand binding assay used to determine the Ki values of this compound for human muscarinic M2 and M3 receptors expressed in Chinese Hamster Ovary (CHO) cells.

Membrane Preparation:

  • CHO cells stably expressing either the human M2 or M3 muscarinic receptor subtype are harvested.

  • The cells are homogenized in an ice-cold lysis buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed by resuspension in a fresh buffer and subsequent centrifugation.

  • The final pellet is resuspended in the binding buffer.

Binding Assay:

  • The assay is conducted in a 96-well plate format.

  • A constant concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) is added to each well.

  • Serial dilutions of the unlabeled test compound (this compound) are added to compete with the radioligand for receptor binding.

  • For determining non-specific binding, a high concentration of a non-labeled antagonist (e.g., atropine) is used.

  • The plates are incubated to allow for binding equilibrium to be reached.

Separation and Counting:

  • The contents of each well are rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • The filters are washed with an ice-cold wash buffer to remove any unbound radioactivity.

  • The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a scintillation counter.

Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

G cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Separation and Analysis Harvest Harvest CHO cells expressing M2 or M3 receptors Homogenize Homogenize cells in lysis buffer Harvest->Homogenize Centrifuge1 Centrifuge to pellet membranes Homogenize->Centrifuge1 Wash Wash pellet Centrifuge1->Wash Centrifuge2 Centrifuge again Wash->Centrifuge2 Resuspend Resuspend in binding buffer Centrifuge2->Resuspend Add_Radioligand Add radiolabeled antagonist Add_Compound Add serial dilutions of this compound Add_Radioligand->Add_Compound Incubate Incubate to reach equilibrium Add_Compound->Incubate Filter Filter to separate bound and free ligand Wash_Filters Wash filters Filter->Wash_Filters Count Quantify radioactivity Wash_Filters->Count Analyze Calculate Ki from IC50 Count->Analyze

Muscarinic Receptor Binding Assay Workflow

Acetylcholine-Induced Bronchoconstriction in Anesthetized Rats (for this compound)

This in vivo assay evaluates the ability of this compound to antagonize bronchoconstriction induced by acetylcholine in anesthetized rats.

Animal Preparation:

  • Male Sprague-Dawley rats are anesthetized.

  • A tracheal cannula is inserted to allow for artificial ventilation.

  • A catheter is placed in a jugular vein for drug administration.

  • Bronchoconstriction is measured as an increase in pulmonary resistance.

Experimental Procedure:

  • A baseline level of pulmonary resistance is established.

  • This compound is administered orally (p.o.) at various doses.

  • After a set period, acetylcholine is administered intravenously to induce bronchoconstriction.

  • The increase in pulmonary resistance is recorded.

Data Analysis:

  • The dose of this compound that produces a 50% inhibition of the acetylcholine-induced bronchoconstriction (ED50) is calculated.

Signaling Pathways

The therapeutic and adverse effects of muscarinic antagonists are dictated by their interaction with the signaling pathways coupled to different muscarinic receptor subtypes.

M3 Muscarinic Receptor Signaling Pathway (Antagonized by this compound and Ipratropium Bromide)

The M3 receptor is primarily coupled to the Gq/11 G-protein. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to smooth muscle contraction (bronchoconstriction). DAG activates protein kinase C (PKC), which is involved in various cellular responses. Both this compound and ipratropium bromide block this pathway, leading to bronchodilation.

G cluster_M3 M3 Receptor Signaling ACh Acetylcholine M3 M3 Receptor ACh->M3 Binds Gq11 Gq/11 M3->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca2+]i IP3->Ca Mobilizes PKC Protein Kinase C DAG->PKC Activates Contraction Smooth Muscle Contraction Ca->Contraction J104129 This compound J104129->M3 Blocks Ipratropium Ipratropium Bromide Ipratropium->M3 Blocks

M3 Receptor Signaling Pathway

M2 Muscarinic Receptor Signaling Pathway (Antagonized by Ipratropium Bromide)

The M2 receptor is coupled to the Gi/o G-protein. Its activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. In the airways, presynaptic M2 autoreceptors on cholinergic nerve endings function to inhibit further acetylcholine release. Non-selective antagonists like ipratropium bromide block these M2 autoreceptors, which can lead to an increase in acetylcholine release, potentially counteracting the bronchodilatory effect of M3 receptor blockade. This compound, being highly selective for the M3 receptor, largely avoids this effect.

G cluster_M2 M2 Receptor Signaling (Presynaptic) ACh Acetylcholine M2 M2 Autoreceptor ACh->M2 Binds Gio Gi/o M2->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits cAMP ↓ cAMP AC->cAMP ACh_Release ↓ Acetylcholine Release cAMP->ACh_Release Ipratropium Ipratropium Bromide Ipratropium->M2 Blocks

M2 Receptor Signaling Pathway

Conclusion

This compound and ipratropium bromide are both effective muscarinic receptor antagonists, but they exhibit distinct pharmacological profiles. Ipratropium bromide is a non-selective antagonist, blocking M1, M2, and M3 receptors with similar affinities. In contrast, this compound demonstrates high selectivity for the M3 receptor over the M2 receptor. This selectivity profile suggests that this compound may offer a more targeted therapeutic approach for conditions such as COPD by maximizing bronchodilation through M3 receptor blockade while avoiding the potential negative feedback consequences of M2 receptor antagonism. Further head-to-head clinical studies are warranted to fully elucidate the comparative efficacy and safety of these two compounds.

References

Validating J-104129 Antagonist Activity at the M3 Muscarinic Receptor Using a Known Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the antagonist activity of J-104129, a selective muscarinic M3 receptor antagonist, by utilizing a well-established M3 receptor agonist, such as acetylcholine (B1216132) or carbachol. The following sections detail the experimental design, present key data, and offer standardized protocols for robust validation.

Introduction to this compound and M3 Receptor Agonism

This compound is a potent and selective antagonist of the muscarinic M3 acetylcholine receptor (M3R).[1][2] M3Rs are Gq-coupled G-protein coupled receptors (GPCRs) predominantly expressed on smooth muscle cells and in exocrine glands.[3][4] Activation of the M3R by an agonist, such as its endogenous ligand acetylcholine (ACh) or a synthetic analog like carbachol, initiates a signaling cascade through the Gq protein, leading to the activation of phospholipase C (PLC).[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2] This intracellular calcium mobilization is a hallmark of M3R activation and serves as a measurable endpoint for functional assays.[1][5]

To validate the antagonist activity of this compound, its ability to inhibit the response induced by a known M3R agonist is quantified. This is typically achieved by measuring the shift in the agonist's concentration-response curve in the presence of the antagonist.

Comparative Data: this compound Antagonist Potency

The antagonist potency of this compound is typically determined by its ability to inhibit the functional response elicited by an M3 receptor agonist. The affinity of an antagonist is often expressed as a Ki or KB value, which represents the concentration of the antagonist that occupies 50% of the receptors at equilibrium. A lower Ki or KB value indicates a higher binding affinity.

CompoundTarget ReceptorKnown AgonistAssay TypeMeasured ParameterAntagonist Potency (Ki/KB)Reference
This compound Muscarinic M3 ReceptorAcetylcholine (ACh)Isolated Rat Trachea ContractionInhibition of ACh-induced bronchoconstriction3.3 nM (KB)[2][6]
This compound Human Muscarinic M3 ReceptorNot SpecifiedRadioligand BindingDisplacement of radioligand4.2 nM (Ki)[1][2]

Experimental Validation Workflow

The following diagram illustrates a typical workflow for validating the antagonist activity of this compound against a known M3 receptor agonist using an in vitro functional assay.

Validation_Workflow cluster_prep Preparation cluster_assay Functional Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., CHO or HEK293 expressing M3R) Pre_incubation Pre-incubation with this compound Cell_Culture->Pre_incubation Compound_Prep Compound Preparation (this compound and Agonist) Compound_Prep->Pre_incubation Agonist_Stimulation Stimulation with known M3R Agonist Pre_incubation->Agonist_Stimulation Signal_Detection Signal Detection (e.g., Calcium Flux or IP1 accumulation) Agonist_Stimulation->Signal_Detection Concentration_Response Concentration-Response Curve Generation Signal_Detection->Concentration_Response Schild_Analysis Schild Analysis Concentration_Response->Schild_Analysis Potency_Determination Antagonist Potency (pA2/KB) Determination Schild_Analysis->Potency_Determination

Caption: Workflow for M3R Antagonist Validation.

M3 Receptor Signaling Pathway

The diagram below outlines the canonical Gq-coupled signaling pathway activated by an M3 receptor agonist and the point of inhibition by an antagonist like this compound.

M3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Acetylcholine) M3R M3 Receptor Agonist->M3R Activates Antagonist This compound (Antagonist) Antagonist->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC_activation PKC Activation DAG->PKC_activation Ca_release Ca²⁺ Release ER->Ca_release

Caption: M3R Gq-coupled Signaling Pathway.

Experimental Protocols

Two common in vitro functional assays for validating M3 receptor antagonists are the Calcium Mobilization Assay and the IP-One Assay.

Calcium Mobilization Assay

This assay directly measures the increase in intracellular calcium concentration following M3 receptor activation.

Materials:

  • Cells stably expressing the human M3 muscarinic receptor (e.g., CHO-M3 or HEK293-M3).

  • Cell culture medium and supplements.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound stock solution.

  • M3 receptor agonist stock solution (e.g., acetylcholine or carbachol).

  • Microplate reader with fluorescence detection capabilities.

Procedure:

  • Cell Plating: Seed the M3R-expressing cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight to allow for cell attachment.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution in the dark at 37°C for 45-60 minutes.

  • Compound Addition (Antagonist): After dye loading, wash the cells again with assay buffer. Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation: Place the microplate in the reader and initiate fluorescence reading. After establishing a stable baseline, add a range of concentrations of the M3R agonist to the wells.

  • Data Acquisition: Continuously measure the fluorescence intensity for a set period to capture the calcium mobilization peak.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the agonist concentration-response curves in the absence and presence of different concentrations of this compound. Perform a Schild analysis to determine the pA2 value, which is the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to elicit the same response.

IP-One Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, providing a robust measure of Gq pathway activation.

Materials:

  • Cells stably expressing the human M3 muscarinic receptor.

  • Cell culture medium and supplements.

  • IP-One HTRF assay kit (containing IP1-d2, anti-IP1-cryptate, and lysis buffer).

  • This compound stock solution.

  • M3 receptor agonist stock solution.

  • HTRF-compatible microplate reader.

Procedure:

  • Cell Plating: Seed the M3R-expressing cells into a suitable microplate and culture to the desired confluency.

  • Compound Addition (Antagonist): Add varying concentrations of this compound to the cells and incubate.

  • Agonist Stimulation: Add a range of concentrations of the M3R agonist and incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.

  • Cell Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) in the lysis buffer to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the agonist concentration-response curves in the absence and presence of this compound and perform a Schild analysis to determine the antagonist's potency.

By following these protocols, researchers can effectively validate and quantify the antagonist activity of this compound at the muscarinic M3 receptor, providing crucial data for drug development and pharmacological studies.

References

J-104129: A More Selective Alternative to Traditional Muscarinic Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pursuit of receptor subtype selectivity is a critical step in optimizing therapeutic outcomes while minimizing off-target effects. In the realm of muscarinic acetylcholine (B1216132) receptor antagonists, J-104129 has emerged as a promising compound, offering significantly higher selectivity for the M3 receptor subtype compared to classical, less selective agents like atropine, scopolamine, and ipratropium. This guide provides an objective comparison of this compound with these established antagonists, supported by experimental data, to assist in the evaluation of its potential in preclinical and clinical research.

Unveiling the Selectivity Profile: A Quantitative Comparison

The therapeutic efficacy and side-effect profile of a muscarinic antagonist are intrinsically linked to its binding affinity for the five distinct muscarinic receptor subtypes (M1-M5). This compound distinguishes itself by its pronounced selectivity for the M3 receptor, which is primarily involved in smooth muscle contraction and glandular secretion. In contrast, less selective antagonists interact more broadly with other muscarinic receptor subtypes, leading to a wider range of physiological effects, some of which may be undesirable.

To illustrate these differences, the following table summarizes the binding affinities (Ki values in nM) of this compound and three commonly used non-selective muscarinic antagonists for human muscarinic receptor subtypes. A lower Ki value indicates a higher binding affinity.

AntagonistM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
This compound 19[1]490[1][2][3]4.2[1][2][3]No DataNo Data
Atropine 2.22 (IC50)[4]4.32 (IC50)[4]4.16 (IC50)[4]2.38 (IC50)[4]3.39 (IC50)[4]
Scopolamine No DataNo DataNo DataNo DataNo Data
Ipratropium 2.9 (IC50)[5]2.0 (IC50)[5]1.7 (IC50)[5]No DataNo Data

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. While not identical to Ki, they provide a strong indication of binding affinity.

As the data indicates, this compound exhibits a remarkable 116-fold higher affinity for the M3 receptor over the M2 receptor.[3] This M3-selective profile is a key advantage, as the M2 receptor is predominantly found in the heart, and its blockade can lead to undesirable cardiovascular side effects such as tachycardia. Atropine and scopolamine, on the other hand, demonstrate high affinity across multiple muscarinic receptor subtypes, contributing to their well-documented systemic side effects, including dry mouth, blurred vision, and central nervous system effects.[6][7] Ipratropium also shows a lack of selectivity, binding with high affinity to M1, M2, and M3 receptors.[5]

Understanding the Mechanism: M3 Receptor Signaling Pathway

The M3 muscarinic receptor, the primary target of this compound, is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, initiates a well-defined signaling cascade. Understanding this pathway is crucial for appreciating the mechanism of action of M3-selective antagonists.

M3_Signaling_Pathway ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds Gq_protein Gq Protein M3R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Ca2 ↑ [Ca²⁺]i Ca2_release->Ca2 Leads to Contraction Smooth Muscle Contraction Ca2->Contraction Secretion Glandular Secretion Ca2->Secretion PKC->Contraction PKC->Secretion J104129 This compound J104129->M3R Blocks

Caption: M3 Muscarinic Receptor Signaling Pathway.

Activation of the M3 receptor by acetylcholine leads to the activation of the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevated intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC). These signaling events culminate in physiological responses such as smooth muscle contraction and glandular secretion. This compound, by selectively blocking the M3 receptor, effectively inhibits this entire downstream cascade.

Experimental Methodologies: A Closer Look at the Data

The binding affinity data presented in this guide was primarily determined through radioligand competition binding assays. This standard and robust technique is fundamental in pharmacology for characterizing the interaction between a drug and its receptor.

Radioligand Competition Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound, atropine) for a specific muscarinic receptor subtype.

Materials:

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M1, M2, M3, M4, or M5 muscarinic receptor subtype.

  • Radioligand: A tritiated muscarinic antagonist with high affinity, typically [³H]-N-methylscopolamine ([³H]-NMS).

  • Test Compounds: this compound, atropine, scopolamine, ipratropium, and a non-labeled "cold" ligand for determining non-specific binding (e.g., a high concentration of atropine).

  • Assay Buffer: Typically a Tris-HCl buffer with physiological pH and ionic strength.

  • Filtration Apparatus: A cell harvester or a multi-well filtration system with glass fiber filters.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Workflow:

Radioligand_Binding_Assay Preparation 1. Preparation of Reagents - Cell Membranes - Radioligand ([³H]-NMS) - Test Compounds (serial dilutions) - Assay Buffer Incubation 2. Incubation - Combine membranes, [³H]-NMS, and test compound in assay buffer. - Incubate to reach equilibrium. Preparation->Incubation Filtration 3. Separation of Bound and Free Ligand - Rapidly filter the incubation mixture through glass fiber filters. - Wash filters with cold buffer. Incubation->Filtration Counting 4. Quantification - Place filters in scintillation vials with scintillation cocktail. - Measure radioactivity (CPM) using a scintillation counter. Filtration->Counting Analysis 5. Data Analysis - Plot % inhibition vs. log [test compound]. - Determine IC50. - Calculate Ki using the Cheng-Prusoff equation. Counting->Analysis

Caption: Radioligand Competition Binding Assay Workflow.

Procedure:

  • Incubation: A fixed concentration of the radioligand ([³H]-NMS) and varying concentrations of the unlabeled test compound are incubated with the cell membranes expressing the target muscarinic receptor subtype.

  • Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.

Conclusion: The Advantage of Selectivity

The experimental data clearly demonstrates that this compound possesses a superior selectivity profile for the M3 muscarinic receptor compared to the non-selective antagonists atropine, scopolamine, and ipratropium. This high degree of selectivity suggests that this compound has the potential to elicit desired therapeutic effects, such as bronchodilation or the reduction of glandular secretions, with a reduced likelihood of causing off-target side effects associated with the blockade of other muscarinic receptor subtypes. For researchers investigating the physiological roles of the M3 receptor or developing novel therapeutics targeting this receptor, this compound represents a valuable and more precise pharmacological tool. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this promising M3-selective antagonist.

References

Comparative Analysis of J-104129: A Potent and Selective Muscarinic M3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the potency and efficacy of J-104129, a selective antagonist of the muscarinic M3 receptor, with supporting experimental data and pathway visualizations.

This compound has emerged as a significant compound in pharmacological research due to its high potency and selectivity for the muscarinic M3 receptor over the M2 subtype. This selectivity is a crucial attribute for therapeutic applications, particularly in the treatment of obstructive airway diseases, as it minimizes potential cardiac side effects associated with M2 receptor blockade. This guide provides a detailed comparison of this compound's performance, drawing from key preclinical studies.

Potency and Efficacy: A Quantitative Overview

The inhibitory activity of this compound has been quantified through various in vitro and in vivo experimental models. The data consistently demonstrates its potent antagonist effects at the M3 receptor.

Parameter Species/Tissue Receptor Subtype Value Reference
Ki (inhibition constant) Human (recombinant)M34.2 nM[1][2]
Human (recombinant)M119 nM[1]
Human (recombinant)M2490 nM[1][2]
KB (antagonist dissociation constant) Rat TracheaM33.3 nM[1][2]
Rat Right AtriaM2170 nM[1]
ED50 (effective dose, 50%) Rat (in vivo)-0.58 mg/kg (oral)[1][2]

Table 1: Summary of Potency and Efficacy Data for this compound.

The data clearly illustrates the high affinity of this compound for the human M3 receptor, with a Ki value of 4.2 nM.[1][2] Notably, it exhibits approximately 120-fold selectivity for the M3 receptor over the M2 receptor.[1][2] This pronounced selectivity is a key advantage over less selective muscarinic antagonists. Furthermore, in functional assays, this compound potently antagonized acetylcholine (B1216132) (ACh)-induced responses in isolated rat trachea, a model for airway smooth muscle contraction, with a KB value of 3.3 nM.[1][2] In vivo studies in rats demonstrated that oral administration of this compound effectively antagonized ACh-induced bronchoconstriction with an ED50 of 0.58 mg/kg.[1][2]

Comparative Potency with Other M3 Antagonists

While a direct head-to-head study is not available, a comparison with data from other well-established M3 antagonists highlights the potency of this compound. For instance, tiotropium, a widely used long-acting muscarinic antagonist, has a reported pA2 value (a measure of antagonist potency) of 10.4 at the human M3 receptor. Aclidinium, another M3 antagonist, has a reported pA2 of 9.6. While direct conversion of Ki to pA2 is not always straightforward, the low nanomolar Ki of this compound suggests it is a highly potent M3 antagonist, comparable to these clinically used drugs.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays (for Ki determination)

The affinity of this compound for human muscarinic M1, M2, and M3 receptors was determined using radioligand binding assays with membranes from Chinese hamster ovary (CHO) cells stably expressing the respective human receptor subtypes.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CHO_cells CHO cells expressing human M1, M2, or M3 receptors Homogenization Homogenization in buffer CHO_cells->Homogenization Centrifugation Centrifugation to isolate membranes Homogenization->Centrifugation Resuspension Resuspension in assay buffer Centrifugation->Resuspension Incubation Incubation of membranes with [3H]-N-methylscopolamine (radioligand) and varying concentrations of this compound Resuspension->Incubation Filtration Rapid filtration through glass fiber filters Incubation->Filtration Washing Washing with ice-cold buffer to remove unbound ligand Filtration->Washing Counting Quantification of bound radioactivity by liquid scintillation counting Washing->Counting Competition_curve Generation of competition binding curves Counting->Competition_curve Cheng_Prusoff Calculation of Ki using the Cheng-Prusoff equation Competition_curve->Cheng_Prusoff

Diagram 1: Workflow for Radioligand Binding Assay

The assay involves incubating the cell membranes with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and a range of concentrations of the unlabeled test compound (this compound). The amount of radioligand displaced by the test compound is measured, and from this, the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

Isolated Rat Trachea Assay (for KB determination)

The functional antagonist activity of this compound was assessed in isolated rat tracheal smooth muscle preparations.

Tracheal rings were isolated from male Sprague-Dawley rats and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2. The tissues were allowed to equilibrate under a resting tension. Cumulative concentration-response curves to acetylcholine were generated in the absence and presence of increasing concentrations of this compound. The antagonist dissociation constant (KB) was calculated using the Schild equation.

Acetylcholine-Induced Bronchoconstriction in Anesthetized Rats (for ED50 determination)

The in vivo efficacy of this compound was evaluated in a model of acetylcholine-induced bronchoconstriction in anesthetized rats.

Male Sprague-Dawley rats were anesthetized, and changes in pulmonary resistance were measured. Bronchoconstriction was induced by an intravenous injection of acetylcholine. This compound was administered orally at various doses prior to the acetylcholine challenge. The dose of this compound that produced a 50% inhibition of the acetylcholine-induced increase in pulmonary resistance was determined as the ED50 value.

Signaling Pathway of the Muscarinic M3 Receptor

This compound exerts its effects by blocking the signaling cascade initiated by the activation of the M3 muscarinic receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response M3R Muscarinic M3 Receptor Gq Gq/11 protein M3R->Gq Acetylcholine (blocked by this compound) PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol (B14025) Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Smooth_muscle_contraction Smooth Muscle Contraction PKC->Smooth_muscle_contraction Glandular_secretion Glandular Secretion PKC->Glandular_secretion Ca_release Ca²⁺ Release ER->Ca_release Ca_ion Intracellular Ca²⁺ Ca_release->Ca_ion CaM Calmodulin (CaM) Ca_ion->CaM binds to Ca_CaM Ca²⁺/CaM Complex CaM->Ca_CaM Ca_CaM->Smooth_muscle_contraction Ca_CaM->Glandular_secretion

Diagram 2: M3 Muscarinic Receptor Signaling Pathway

Upon binding of acetylcholine, the M3 receptor activates Gq/11, which in turn stimulates phospholipase C (PLC).[3] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.[3] The increased intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC). The elevated Ca²⁺ levels also bind to calmodulin, forming a Ca²⁺/calmodulin complex. These signaling events ultimately lead to various cellular responses, including smooth muscle contraction and glandular secretion.[4] By blocking the initial step of acetylcholine binding, this compound effectively inhibits this entire downstream cascade.

References

J-104129 selectivity profile compared to solifenacin

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Muscarinic Receptor Selectivity Profiles of J-104129 and Solifenacin (B1663824)

This guide provides a detailed comparison of the muscarinic receptor selectivity of two antagonists: this compound, a novel compound with potential applications in obstructive airway disease, and solifenacin, a drug widely used for the treatment of overactive bladder. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to the Compounds

This compound is a novel, potent, and highly selective muscarinic M3 receptor antagonist.[1][2] It has been investigated for its potential as a bronchodilator in the treatment of obstructive airway diseases due to its high selectivity for M3 receptors, which mediate bronchoconstriction, over M2 receptors, which are involved in cardiac function.[1]

Solifenacin is a competitive muscarinic receptor antagonist used to treat overactive bladder.[3][4] Its therapeutic effect is primarily mediated through the antagonism of M3 receptors in the bladder's detrusor muscle, which reduces smooth muscle contraction.[3][4] While it shows a preference for the M3 receptor, it also binds to other muscarinic subtypes.[5][6]

Comparative Selectivity Profile

The binding affinities of this compound and solifenacin for the five human muscarinic receptor subtypes (M1-M5) are summarized below. The data clearly illustrates the significantly higher M3/M2 selectivity of this compound compared to solifenacin.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)M2/M3 Selectivity Ratio (Ki)
This compound N/A490[1]4.2[1][2]N/AN/A116.7
Solifenacin 26[5][6]170[5][6]12[5][6]110[5][6]31[5][6]14.2

N/A: Data not available in the searched literature.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological functions. The M2 and M3 subtypes are particularly relevant to the therapeutic actions and potential side effects of this compound and solifenacin.

  • M3 Receptor Pathway: M3 receptors primarily couple through the Gq/11 protein.[7] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca2+ is the primary driver of smooth muscle contraction in tissues like the airways and the urinary bladder.[7]

  • M2 Receptor Pathway: M2 receptors couple to Gi/o proteins.[7] This leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[7] In smooth muscle, M2 receptor activation can inhibit relaxation that is stimulated by agents that increase cAMP.[7] In the heart, M2 receptor activation is the primary mechanism for slowing the heart rate.

G Muscarinic Receptor Signaling Pathways cluster_M3 M3 Receptor Pathway cluster_M2 M2 Receptor Pathway M3 M3 Receptor Gq11 Gq/11 M3->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction Ca_Release->Contraction M2 M2 Receptor Gio Gi/o M2->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits cAMP ↓ cAMP AC->cAMP Relax_Inhibit Inhibition of Relaxation cAMP->Relax_Inhibit

Muscarinic M2 and M3 receptor signaling pathways.

Experimental Protocols

The binding affinity data presented in this guide was determined using radioligand binding assays. This is a standard in vitro method for quantifying the interaction between a ligand (the drug) and a receptor.

Radioligand Binding Assay Protocol
  • Membrane Preparation:

    • Tissues or cells expressing the specific human muscarinic receptor subtypes (e.g., Chinese Hamster Ovary (CHO) cells) are homogenized in an ice-cold lysis buffer.[8]

    • The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.

    • The pellet is washed by resuspending it in a fresh buffer and centrifuging again to remove interfering substances.

  • Binding Assay:

    • The prepared membranes are incubated in a buffer solution with a constant concentration of a radiolabeled muscarinic antagonist, such as [N-methyl-3H]-scopolamine ([3H]-NMS).[9][10]

    • Varying concentrations of the unlabeled test compound (this compound or solifenacin) are added to compete with the radioligand for binding to the receptor.

    • To determine non-specific binding, a separate set of reactions is prepared containing the radioligand and a high concentration of a non-labeled universal muscarinic antagonist, such as atropine.

    • The mixture is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[9]

  • Separation and Counting:

    • The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the free, unbound radioligand.[9]

    • The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.

    • The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a scintillation counter.[11]

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding measured at each concentration of the test compound.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve.

    • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant for the receptor.[9]

G cluster_prep cluster_assay cluster_sep cluster_analysis prep1 Homogenize tissue or cells expressing receptor prep2 Centrifuge to pellet cell membranes prep1->prep2 prep3 Wash membrane pellet prep2->prep3 assay1 Incubate membranes with [³H]-Radioligand and Test Compound (e.g., this compound) prep3->assay1 sep1 Rapid filtration through glass fiber filters assay1->sep1 assay2 Determine Non-Specific Binding with excess Atropine sep2 Wash filters with ice-cold buffer sep1->sep2 sep3 Measure radioactivity with scintillation counter sep2->sep3 analysis1 Calculate Specific Binding (Total - Non-Specific) sep3->analysis1 analysis2 Determine IC₅₀ from competition curve analysis1->analysis2 analysis3 Calculate Ki using Cheng-Prusoff equation analysis2->analysis3

References

Preclinical Profile of J-104129: A Comparative Review with Established Bronchodilators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical data for J-104129, a novel M3 muscarinic receptor antagonist, alongside other widely recognized bronchodilators. The information is compiled from publicly available preclinical studies to offer an objective comparison of their pharmacological properties.

Executive Summary

This compound is a potent and highly selective antagonist of the M3 muscarinic receptor, a key target in the regulation of airway smooth muscle tone. Preclinical data demonstrate its significant potential as a bronchodilator. This guide presents available quantitative data on this compound in comparison to other muscarinic receptor antagonists (tiotropium, ipratropium) and beta-2 adrenergic agonists (salmeterol, formoterol) to aid in the evaluation of its preclinical profile.

Data Presentation

The following tables summarize the key preclinical pharmacological data for this compound and comparator bronchodilators. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental protocols.

Table 1: In Vitro Receptor Binding and Potency of Muscarinic Antagonists

CompoundReceptorSpeciesAssay TypeValueUnit
This compound M3HumanKi4.2nM
M2HumanKi490nM
M1HumanKi19nM
M3 (ACh-induced contraction)Rat (Trachea)KB3.3nM
Tiotropium M1, M2, M3HumanKi~1-3nM
Ipratropium M3 (ACh-induced bronchoconstriction)Rat (Lung)pA28.39-

Ki: Inhibitor constant, a measure of binding affinity. A lower Ki indicates higher affinity. KB: Dissociation constant of a competitive antagonist, a measure of potency. pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Table 2: In Vivo Efficacy of Bronchodilators in Animal Models of Bronchoconstriction

CompoundAnimal ModelBronchoconstrictorRoute of AdministrationEfficacy MetricValueUnit
This compound RatAcetylcholineOralED500.58mg/kg
Salmeterol RatAcetylcholineIntravenous% Inhibition~44%
Formoterol Guinea PigAcetylcholineTracheal SuperfusionSignificant Antagonism--

ED50: The dose of a drug that produces 50% of its maximal effect.

Experimental Protocols

Detailed methodologies are crucial for the interpretation of preclinical data. Below are representative experimental protocols for assessing bronchodilator activity.

In Vitro Assays

Receptor Binding Assays (for this compound):

  • Objective: To determine the binding affinity of the test compound to specific receptor subtypes.

  • Methodology:

    • Cell membranes expressing recombinant human muscarinic receptors (M1, M2, M3) are prepared.

    • Membranes are incubated with a radiolabeled ligand (e.g., [3H]-N-methylscopolamine) and varying concentrations of the test compound.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The radioactivity of the filters is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The inhibitor constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[1]

Isolated Tissue Assays (Organ Bath):

  • Objective: To assess the functional antagonist activity of a compound on smooth muscle contraction.

  • Methodology:

    • Tracheal rings are isolated from rats and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

    • The tissues are connected to isometric force transducers to record changes in tension.

    • A cumulative concentration-response curve to a contractile agonist (e.g., acetylcholine) is established.

    • The tissues are then incubated with the antagonist (e.g., this compound) for a specific period.

    • A second concentration-response curve to the agonist is then performed in the presence of the antagonist.

    • The antagonist's potency is determined by the rightward shift in the agonist's concentration-response curve and is often expressed as a KB value.[1]

In Vivo Assays

Acetylcholine-Induced Bronchoconstriction in Anesthetized Rats:

  • Objective: To evaluate the in vivo efficacy of a bronchodilator.

  • Methodology:

    • Rats are anesthetized, and a tracheal cannula is inserted for artificial ventilation.

    • A catheter is placed in a jugular vein for drug administration.

    • Bronchoconstriction is measured as an increase in pulmonary inflation pressure.

    • A baseline bronchoconstriction is induced by an intravenous injection of acetylcholine.

    • The test compound (e.g., this compound) is administered orally or intravenously.

    • Acetylcholine challenges are repeated at various time points after drug administration.

    • The inhibitory effect of the test compound on acetylcholine-induced bronchoconstriction is calculated, and the ED50 is determined.[1]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

M3_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates J104129 This compound J104129->M3R Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Contraction Muscle Contraction (Bronchoconstriction) Ca_release->Contraction PKC->Contraction

Caption: Signaling pathway of M3 muscarinic receptor antagonism.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment receptor_binding Receptor Binding Assay (Ki determination) organ_bath Isolated Trachea Assay (KB determination) receptor_binding->organ_bath animal_model Anesthetized Rat Model organ_bath->animal_model Proceed if potent broncho_challenge Acetylcholine Challenge animal_model->broncho_challenge drug_admin Administer this compound broncho_challenge->drug_admin measure_response Measure Bronchoconstriction drug_admin->measure_response calc_ed50 Calculate ED50 measure_response->calc_ed50

Caption: Preclinical experimental workflow for a bronchodilator.

References

Safety Operating Guide

Prudent Disposal of Research Compound J-104129: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of any chemical is a critical component of laboratory safety and environmental responsibility. For a research compound like J-104129, which is identified as a potent M3 muscarinic receptor antagonist, adherence to established disposal protocols is essential to ensure the safety of personnel and the environment.[1] While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this guide provides a framework for its proper disposal based on general best practices for chemical and pharmaceutical waste management in a research setting.

I. Waste Characterization and Segregation

The first and most critical step in the proper disposal of this compound is to characterize it as a hazardous chemical waste. As a biologically active compound, it should not be disposed of down the drain or in regular trash.[2][3] All materials contaminated with this compound, including stock solutions, unused experimental aliquots, contaminated personal protective equipment (PPE), and labware, must be segregated as hazardous waste.

Key Principles for Segregation:

  • Aqueous vs. Solvent Waste: Keep aqueous solutions of this compound separate from organic solvent-based solutions.[2][3]

  • Solid vs. Liquid Waste: Solid waste contaminated with this compound (e.g., contaminated filter paper, gloves) should be collected separately from liquid waste.

  • Compatibility: Do not mix this compound waste with other incompatible chemical wastes.[3]

II. Recommended Disposal Procedures

In the absence of a specific SDS, the default procedure is to treat this compound as a hazardous chemical waste to be collected by a licensed hazardous waste disposal company. The following steps provide a general protocol for managing this compound waste in the laboratory.

Experimental Protocol for Waste Collection and Labeling:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure screw-top cap.[2]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" label.[2] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The composition of the waste (e.g., "this compound in 10% DMSO/Saline")

    • The approximate concentration and volume

    • The date the waste was first added to the container

    • The principal investigator's name and laboratory location

  • Storage: Keep the waste container closed at all times, except when adding waste.[3] Store the container in a designated satellite accumulation area within the laboratory, in secondary containment to prevent spills.

  • Disposal Request: Once the container is full, or if it has been in storage for an extended period (typically no more than 90 days), submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.

III. Decontamination of Labware

For reusable labware that has come into contact with this compound, a thorough decontamination procedure is necessary.

Protocol for Decontaminating Glassware:

  • Initial Rinse: Rinse the glassware three times with a suitable solvent that is known to dissolve this compound. The first rinseate must be collected and disposed of as hazardous waste.[3]

  • Washing: After the initial solvent rinse, wash the glassware with an appropriate laboratory detergent and water.

  • Final Rinse: Rinse the glassware thoroughly with deionized water.

  • Drying: Allow the glassware to air dry or dry it in an oven.

IV. Spill Management

In the event of a spill of this compound, immediate and appropriate action is required to minimize exposure and environmental contamination.

Protocol for Small Spill Cleanup:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment: For liquid spills, use an absorbent material (e.g., chemical spill pads or vermiculite) to absorb the spilled material. For solid spills, carefully sweep the material into a dustpan. Avoid creating dust.

  • Collection: Place the absorbent material or swept solids into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, as required by your institution's policies.

V. Quantitative Data and Disposal Considerations

While specific quantitative data for this compound disposal is not available, the following table outlines the types of information that would typically be found in an SDS and are important for making informed disposal decisions.

ParameterValueSignificance for Disposal
Solubility Data not availableDetermines the appropriate solvent for decontamination and whether it can be treated as an aqueous waste.
LD50 (Median Lethal Dose) Data not availableIndicates the acute toxicity of the compound, which influences handling precautions and waste categorization.
Ecotoxicity Data not availableProvides information on the environmental hazards of the compound, determining the need for specialized disposal to prevent release into the environment.
Chemical Stability Data not availableInforms about potential hazardous reactions with other chemicals, guiding waste segregation practices.

Disposal Workflow for this compound

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G cluster_prep Preparation & Use cluster_waste_gen Waste Generation cluster_char Characterization & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal A This compound Acquired B Experimentation with this compound A->B C Waste Generated (solutions, contaminated labware, PPE) B->C D Is waste hazardous? C->D E Segregate Waste Streams (Aqueous, Solvent, Solid) D->E Yes F Select & Label Appropriate Waste Container E->F G Store in Satellite Accumulation Area F->G H Container Full? G->H H->G No I Request EHS Pickup H->I Yes J Licensed Hazardous Waste Disposal I->J

This compound Disposal Workflow

It is imperative for all researchers, scientists, and drug development professionals to consult their institution's specific hazardous waste management guidelines and their EHS department for guidance on the disposal of any chemical for which a detailed SDS is not available. This proactive approach ensures a safe and compliant laboratory environment.

References

Navigating the Safe Handling of J-104129: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent, novel compounds like J-104129. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides essential safety and logistical information based on best practices for handling potent pharmaceutical compounds and the known characteristics of M3 muscarinic receptor antagonists. It is crucial to supplement this guidance with a thorough, compound-specific risk assessment before commencing any work.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a potent M3 muscarinic receptor antagonist, treating it as a highly potent active pharmaceutical ingredient (HPAPI) is a necessary precaution.[1][2] The primary goal is to minimize exposure through a combination of engineering controls, administrative procedures, and appropriate personal protective equipment.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles should be worn at all times to protect against splashes and fine particulates. A face shield may be necessary for procedures with a higher risk of splashing.

  • Skin Protection: Wear a lab coat, and consider disposable sleeves to provide extra protection. Nitrile gloves are recommended; double-gloving may be appropriate for handling concentrated solutions or the neat compound. Ensure gloves are changed regularly and immediately if contaminated.

  • Respiratory Protection: For procedures that may generate aerosols or dust, such as weighing or preparing solutions, a properly fitted respirator is essential. The type of respirator should be determined by a risk assessment, but at a minimum, a NIOSH-approved N95 respirator should be considered. Inadequate ventilation necessitates a higher level of respiratory protection.

  • Containment: All work with this compound, especially the handling of powders, should be conducted in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize inhalation exposure.[2][3]

Quantitative Data Summary

Due to the nature of this compound as a research compound, comprehensive quantitative safety data, such as occupational exposure limits (OELs), is not publicly available. The following table summarizes the available information.

ParameterValueSource
Molecular Weight 500.63 g/mol (fumarate salt)Tocris Bioscience
Occupational Exposure Limit (OEL) Not Established-
LD50/LC50 Not Available-

Operational Plan for Safe Handling

A systematic approach is critical for the safe handling of potent compounds. The following step-by-step guidance outlines a general operational plan.

1. Preparation and Planning:

  • Conduct a thorough risk assessment for all planned procedures involving this compound.
  • Designate a specific area within the laboratory for the handling of this compound. This area should be clearly marked.
  • Ensure all necessary PPE and engineering controls are in place and functional.
  • Prepare all necessary equipment and reagents before handling the compound to minimize time spent in the designated area.

2. Handling and Experimentation:

  • Always work within a certified chemical fume hood or other primary containment engineering control.
  • When weighing the solid compound, use a ventilated balance enclosure to prevent the dispersion of dust.
  • Prepare solutions in a fume hood.
  • Avoid skin contact by using appropriate gloves and lab attire.
  • Minimize the generation of aerosols.

3. Spill and Emergency Procedures:

  • In case of a spill, evacuate the immediate area and alert colleagues.
  • Follow established laboratory procedures for cleaning up spills of potent compounds. This typically involves using an absorbent material and then decontaminating the area with an appropriate solvent (e.g., a solution of a strong base or acid, if compatible with the compound and surfaces).
  • For skin contact, immediately wash the affected area with soap and water for at least 15 minutes.
  • For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Disposal Plan

All waste contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled container.

  • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Experimental Workflow for Handling this compound

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal risk_assessment Risk Assessment ppe_selection Select & Don PPE risk_assessment->ppe_selection area_prep Prepare Designated Area ppe_selection->area_prep weighing Weigh Compound area_prep->weighing solubilization Prepare Solution weighing->solubilization experiment Perform Experiment solubilization->experiment decontamination Decontaminate Surfaces experiment->decontamination waste_disposal Segregate & Dispose Waste decontamination->waste_disposal ppe_removal Remove PPE waste_disposal->ppe_removal

Caption: Workflow for the safe handling of potent compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.